(1R,3R)-3-aminocyclohexanol hydrochloride
Description
The exact mass of the compound this compound, 95% is 151.0763918 g/mol and the complexity rating of the compound is 74.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,3R)-3-aminocyclohexanol hydrochloride molecular structure and stereochemistry
An In-depth Technical Guide to (1R,3R)-3-Aminocyclohexanol Hydrochloride: Structure, Synthesis, and Application
Foreword: The Strategic Importance of Chiral Scaffolds
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is the very foundation of therapeutic efficacy and safety. Chiral building blocks, such as this compound, serve as critical starting points for the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). The cyclohexane ring provides a rigid, predictable scaffold, while the defined trans relationship between the amino and hydroxyl groups offers specific vectors for molecular elaboration. This guide provides an in-depth analysis of this valuable compound, from its fundamental stereochemical properties to its synthesis and application, offering field-proven insights for researchers and drug development professionals.
Part 1: Molecular Structure and Stereochemistry: A Foundation of Chirality
The utility of this compound is intrinsically linked to its well-defined three-dimensional structure. Understanding its stereochemistry is paramount to its effective use in synthesis.
Absolute and Relative Configuration
3-Aminocyclohexanol possesses two stereocenters at carbons C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers and are classified as trans isomers, meaning the hydroxyl and amino groups are on opposite sides of the cyclohexane ring. The (1R,3S) and (1S,3R) pair are also enantiomers and are classified as cis isomers, with both groups on the same side of the ring.[1]
The designation (1R,3R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration to each stereocenter based on the atomic number of the attached atoms.
Caption: Cahn-Ingold-Prelog priorities for (1R,3R)-3-Aminocyclohexanol.
Conformational Analysis: The Diequatorial Preference
The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation. For a 1,3-disubstituted cyclohexane like 3-aminocyclohexanol, the substituents can occupy either axial or equatorial positions. For the trans-(1R,3R) isomer, two chair conformations are possible through a process known as a ring flip.
The most stable and overwhelmingly predominant conformation is the one where both the hydroxyl and amino groups occupy equatorial positions.[2] This arrangement minimizes steric strain by avoiding unfavorable 1,3-diaxial interactions that would occur if the groups were in axial positions.[2] This conformational lock is a key feature, providing a rigid and predictable geometry for further synthetic modifications.
Caption: Conformational equilibrium of trans-3-aminocyclohexanol.
The Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt, meaning the basic amino group is protonated to form an ammonium chloride salt. This has significant practical advantages. The salt form is typically a stable, crystalline solid that is easier to handle and weigh than the free base, which can be a liquid or a low-melting solid.[3][4] Furthermore, the ionic character of the salt dramatically increases its solubility in polar protic solvents, including water and alcohols, which is often beneficial for reaction setup.[4]
Part 2: Physicochemical and Spectroscopic Characterization
Proper characterization is essential for confirming the identity and purity of the starting material.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Note that some values, like pKa, are often based on computational predictions for the free base.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [5] |
| Molecular Weight | 151.63 g/mol | [5] |
| Appearance | Off-White to Pale Brown Solid | [6] |
| CAS Number | 2377847-94-2 (for 1S,3S HCl) | [7] |
| Predicted pKa (hydroxyl) | 15.09 ± 0.40 | [4] |
Note: The CAS number for the specific (1R,3R) hydrochloride enantiomer is less commonly cited than its (1S,3S) counterpart, but they share identical physical properties.
Spectroscopic Signature
Spectroscopic analysis provides a definitive fingerprint of the molecule's structure and conformation.
-
¹H NMR Spectroscopy: In a deuterated solvent like D₂O or DMSO-d₆, the protons on C1 and C3 (the carbons bearing the -OH and -NH₃⁺ groups) are of particular interest. Due to the strong preference for the diequatorial conformation, these protons will be in axial positions. They will appear as broad multiplets with large axial-axial coupling constants (J ≈ 8-12 Hz) to the adjacent axial protons, confirming their orientation.[2][8]
-
¹³C NMR Spectroscopy: The spectrum will show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring, confirming the molecule's asymmetry. The chemical shifts of C1 and C3 will be downfield due to the deshielding effect of the attached heteroatoms (oxygen and nitrogen).
-
Infrared (IR) Spectroscopy: Key vibrational bands will be present. A broad absorption in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the hydroxyl group. Strong, broad bands between 2500-3000 cm⁻¹ are characteristic of the N-H stretching vibrations of the ammonium salt.
Part 3: Synthesis and Manufacturing Strategies
The enantiopure synthesis of (1R,3R)-3-aminocyclohexanol is a critical challenge. The choice of synthetic route is dictated by factors such as scalability, cost, and the desired optical purity.
Strategy 1: Stereoselective Reduction of β-Enaminoketones
This classical chemical approach offers excellent control over stereochemistry through the use of a chiral auxiliary. The underlying principle is to establish the stereochemistry in an acyclic precursor or an intermediate, which then directs the formation of the chiral centers in the final product.
Experimental Protocol: Synthesis via Chiral β-Enaminoketone Reduction
This protocol is adapted from methodologies described in the literature for synthesizing substituted 3-aminocyclohexanols.[8][9]
Step 1: Formation of the Chiral β-Enaminoketone
-
To a solution of a 1,3-cyclohexanedione derivative (1.0 eq) in toluene, add a chiral amine such as (R)-α-methylbenzylamine (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reflux the mixture for 3-4 hours until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid β-enaminoketone by recrystallization from a solvent system like CH₂Cl₂/hexane. The chiral amine ensures the enaminoketone is formed as a single diastereomer.
Step 2: Diastereoselective Reduction
-
In a separate flask, prepare a solution of the purified β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.
-
Cool the solution in an ice bath.
-
Carefully add small pieces of sodium metal (e.g., 10-15 eq) portion-wise, maintaining the temperature below 10 °C. The dissolving metal reduction reduces both the ketone and the enamine double bond. The stereoselectivity is influenced by the steric hindrance of the chiral auxiliary, typically favoring the formation of the trans amino alcohol.
-
After the sodium is completely consumed, quench the reaction carefully with water.
-
Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol.
Step 3: Deprotection and Salt Formation
-
The chiral auxiliary (benzyl group) is typically removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After deprotection, dissolve the resulting free base in a suitable solvent like isopropanol or ether.
-
Add a solution of HCl in the same solvent to precipitate the desired this compound.
-
Collect the solid by filtration and dry under vacuum.
Caption: Workflow for synthesis via β-enaminoketone reduction.
Strategy 2: Biocatalytic Cascade Reaction
Biocatalysis represents a more modern, "green" approach to chiral synthesis. It leverages the exquisite selectivity of enzymes to perform specific transformations under mild aqueous conditions, often yielding products with very high enantiomeric excess.
Conceptual Protocol: Chemoenzymatic Synthesis
This approach combines traditional chemistry with enzymatic transformations. A key strategy involves the enzymatic reduction of a prochiral ketone followed by enzymatic amination.[10][11]
-
Chemical Synthesis of Precursor: Synthesize 3-hydroxycyclohexanone from a readily available starting material.
-
Biocatalytic Amination: Employ an R-selective amine transaminase (ATA) enzyme.
-
The ATA enzyme transfers an amino group from a donor molecule (like isopropylamine) to the ketone of 3-hydroxycyclohexanone.
-
This reaction is highly stereoselective, converting the prochiral ketone into the chiral amine with the desired (R) configuration at C3. The existing hydroxyl group at C1 directs the stereochemical outcome.
-
The reaction is typically run in an aqueous buffer at or near room temperature.
-
-
Product Isolation: After the enzymatic reaction is complete, the product is isolated from the aqueous medium, purified, and converted to the hydrochloride salt as previously described.
Caption: Conceptual workflow for biocatalytic synthesis.
Part 4: Applications in Drug Development
The value of this compound lies in its application as a rigid scaffold for building complex molecules where the spatial relationship between the amino and hydroxyl functionalities is critical for biological activity.
Case Study: Potent TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for the development of novel analgesics (painkillers). Researchers have found that incorporating the (1R,3R)-3-aminocyclohexanol moiety into isoxazole carboxamide structures leads to potent and orally active TRPV1 antagonists.[6][12] In this context, the hydroxyl group might serve as a hydrogen bond donor, while the amino group (or a derivative thereof) acts as a key anchoring point within the receptor's binding site. The rigid cyclohexane backbone ensures these two interaction points are held at an optimal distance and orientation for high-affinity binding.
Other Therapeutic Areas
This chiral building block is also being explored in the synthesis of inhibitors for other important biological targets. For instance, it has been used in the development of selective and potent NLRP3 inhibitors, which are being investigated for the treatment of a range of inflammatory diseases.[12] Its use as an intermediate extends to compounds for treating conditions like rheumatoid arthritis and psoriasis.[13]
Conclusion
This compound is more than just a chemical reagent; it is a key enabling tool for the modern medicinal chemist. Its defined absolute and relative stereochemistry, combined with a conformationally locked structure, provides a reliable platform for the rational design of sophisticated drug candidates. A thorough understanding of its properties, characterization, and the strategic rationale behind its synthesis allows researchers to fully leverage its potential in accelerating the journey from a chemical drawing to a life-changing therapeutic.
References
- 1. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]
- 5. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. (1S,3R)-3-aminocyclohexanol | 1110772-04-7 | Benchchem [benchchem.com]
- 13. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Physical and chemical characteristics of (1R,3R)-3-aminocyclohexanol hydrochloride
An In-Depth Technical Guide to (1R,3R)-3-Aminocyclohexanol Hydrochloride: Properties, Analysis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract: this compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid cyclohexane scaffold, combined with the specific trans stereochemical arrangement of its amino and hydroxyl functionalities, offers a unique platform for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, outlines robust analytical methodologies for its characterization, and explores its applications in drug discovery. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Chemical Identity and Structural Properties
This compound is the hydrochloride salt of a specific stereoisomer of 3-aminocyclohexanol. The "(1R,3R)" designation defines the absolute configuration at the two chiral centers, C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This specific stereochemistry results in a trans relationship between the two functional groups, which dictates their spatial orientation and subsequent reactivity. In its most stable chair conformation, both the hydroxyl and amino groups occupy equatorial positions, minimizing steric hindrance.
The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it more amenable to handling and use in various reaction conditions.[1]
| Property | Value | Source(s) |
| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol hydrochloride | [2] |
| Synonyms | trans-3-Aminocyclohexanol hydrochloride | [3][4] |
| CAS Number | 1817645-57-0 | [2][5][6] |
| Molecular Formula | C₆H₁₄ClNO | [5][6] |
| Molecular Weight | 151.63 g/mol | [5][6] |
| SMILES | O[C@H]1C--INVALID-LINK--N.[H]Cl | [5] |
Physicochemical Characteristics
The physical properties of this compound are critical for its storage, handling, and application in synthesis.
| Property | Description | Source(s) |
| Appearance | Typically an off-white to pale brown solid or powder. | [7] |
| Solubility | Enhanced solubility in polar solvents due to the hydrochloride salt.[1] Soluble in water and methanol.[7] | [1][7] |
| Melting Point | Specific data for this isomer is not consistently reported; however, related trans-aminocyclohexanol hydrochlorides melt in the range of 168-227°C, suggesting similar thermal behavior.[1] | [1] |
| Storage | Should be stored in a well-ventilated, dry place under an inert atmosphere, often at refrigerated temperatures (2-8°C or 4°C).[4][5][6][8] | [4][5][6][8] |
Synthesis and Stereochemical Control
The synthesis of specific stereoisomers like (1R,3R)-3-aminocyclohexanol is a non-trivial challenge that underscores the importance of stereoselective synthesis in modern organic chemistry. One established method involves the diastereoselective reduction of β-enaminoketones.[9] This approach allows for the controlled formation of the desired stereocenters.
A generalized workflow for such a synthesis is as follows:
-
Enaminoketone Formation: A 1,3-cyclohexanedione derivative is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral β-enaminoketone.[9]
-
Diastereoselective Reduction: The enaminoketone is then reduced. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome, yielding the desired diastereomer of the amino alcohol.[9]
-
Deprotection & Salt Formation: Subsequent removal of the chiral auxiliary and treatment with hydrochloric acid yields the target this compound.
Caption: Generalized synthetic workflow for (1R,3R)-3-aminocyclohexanol HCl.
Analytical Characterization Workflow
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A multi-step analytical workflow is typically employed.
Caption: Standard analytical workflow for compound characterization.
Protocol: Purity Determination by HPLC
This protocol provides a general method for assessing the purity of this compound. Due to the lack of a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.
Objective: To determine the chemical purity of the sample by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or ELSD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 210 nm (for end-absorption) or ELSD
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Trustworthiness Note: This protocol's validity relies on proper system suitability tests (e.g., injection precision, resolution) and method validation to ensure accuracy and reproducibility.
Applications in Drug Discovery
This compound is not a therapeutic agent itself but a crucial chiral intermediate. Its rigid structure and defined stereochemistry are exploited to confer specific three-dimensional conformations to target molecules, which is critical for selective binding to biological targets like enzymes or receptors.
-
Scaffold for Bioactive Molecules: It serves as a foundational piece in the synthesis of novel pharmaceutical compounds. Its bifunctional nature (amino and hydroxyl groups) allows for diverse chemical modifications.
-
Analgesics and Anti-inflammatory Agents: The aminocyclohexanol motif is found in various compounds investigated for analgesic and anti-inflammatory properties.[10]
-
TRPV1 Antagonists: It has been used as a reactant in the preparation of isoxazole carboxamide compounds, which are potent and orally active antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, a target for pain relief.[7]
-
Asymmetric Synthesis: The compound can act as a chiral auxiliary, guiding the stereochemical course of a reaction to produce a single desired enantiomer of a more complex molecule.[10]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification:
-
Harmful if swallowed (H302).[12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14][15]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14]
-
Handling: Avoid breathing dust.[2] Wash hands thoroughly after handling.[13][14] Avoid contact with skin, eyes, and clothing.
Storage Recommendations:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[13]
-
Conditions: Store under an inert atmosphere.[7] Recommended storage is often in a refrigerator (2-8°C) to ensure long-term stability.[4][8]
Conclusion
This compound is a high-value chemical entity whose utility is defined by its precise stereochemistry. Its physical stability as a hydrochloride salt, combined with the synthetic versatility offered by its trans-1,3-amino alcohol structure, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, analytical characterization, and safe handling is fundamental to leveraging its full potential in the development of next-generation therapeutics.
References
- 1. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]
- 2. (1R,3R)-3-aminocyclohexan-1-ol hydrochloride 97% | CAS: 1817645-57-0 | AChemBlock [achemblock.com]
- 3. labsolu.ca [labsolu.ca]
- 4. achmem.com [achmem.com]
- 5. chemscene.com [chemscene.com]
- 6. 1817645-57-0|this compound|BLD Pharm [bldpharm.com]
- 7. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]
- 8. 124555-43-7|trans-3-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. (1R,3S)-3-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 12. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Spectroscopic data (NMR, IR, MS) for (1R,3R)-3-aminocyclohexanol hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of (1R,3R)-3-Aminocyclohexanol Hydrochloride
Introduction
(1R,3R)-3-aminocyclohexanol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and materials science. Its specific stereochemistry makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals. As a hydrochloride salt, its solubility and handling properties are enhanced for laboratory use. The precise confirmation of its structure and stereochemistry is paramount for its application in drug development and scientific research, necessitating a multi-faceted analytical approach.
This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, and providing validated protocols for data acquisition.
Molecular Structure and Stereochemical Rationale
The designation (1R,3R) defines the absolute configuration at the two chiral centers, C-1 (bearing the hydroxyl group) and C-3 (bearing the amino group). This results in a trans diastereomer. In its most stable chair conformation, steric hindrance is minimized when both the hydroxyl and the ammonium groups occupy equatorial positions. This diequatorial arrangement is the key to interpreting the compound's spectroscopic behavior, particularly in NMR.
Caption: Favored diequatorial chair conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of cyclic compounds like aminocyclohexanols. The spatial orientation of protons and carbons within the cyclohexane ring creates distinct magnetic environments that manifest as unique chemical shifts and coupling constants.[1]
¹H NMR Spectroscopy: The Stereochemical Fingerprint
The ¹H NMR spectrum provides definitive evidence for the trans-diequatorial conformation. The key diagnostic signals are those for the methine protons at C-1 and C-3 (H-1 and H-3), which are in axial positions. An axial proton exhibits large coupling constants (typically 8-13 Hz) with adjacent axial protons and smaller coupling constants (2-5 Hz) with adjacent equatorial protons.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H-1 (CH-OH) | ~3.6 - 3.8 | tt | J_ax,ax ≈ 11 Hz, J_ax,eq ≈ 4 Hz | Axial proton coupled to two axial and two equatorial protons on C-2 and C-6. |
| H-3 (CH-NH₃⁺) | ~3.1 - 3.3 | tt | J_ax,ax ≈ 11 Hz, J_ax,eq ≈ 4 Hz | Axial proton coupled to two axial and two equatorial protons on C-2 and C-4. Deshielded by the ammonium group. |
| Cyclohexyl H | ~1.2 - 2.2 | m | - | Complex overlapping signals from the remaining 8 methylene protons on the ring. |
Note: In the presence of D₂O, the signals for the O-H and N-H protons are typically exchanged and do not appear in the spectrum.
¹³C NMR Spectroscopy
Due to the molecule's asymmetry, the ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the cyclohexane ring.
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-1 (CH-OH) | ~68 - 72 | Carbon bearing the hydroxyl group. |
| C-3 (CH-NH₃⁺) | ~48 - 52 | Carbon bearing the ammonium group. |
| C-2, C-4, C-5, C-6 | ~20 - 40 | Aliphatic carbons of the cyclohexane ring. |
Experimental Protocol: NMR Sample Preparation
Accurate and reproducible NMR data is contingent on meticulous sample preparation.[1]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis.
-
Solvent Selection: Deuterated water (D₂O) is an excellent choice as the hydrochloride salt is highly soluble. Alternatively, methanol-d₄ (CD₃OD) or DMSO-d₆ can be used.
-
Dissolution: Transfer the sample to a clean NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the tube until the sample is completely dissolved. A brief sonication may aid dissolution if needed.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the data following standard instrument protocols for shimming and tuning.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key signatures are from the hydroxyl, ammonium, and alkyl C-H groups.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description of Band |
|---|---|---|
| ~3400 - 3200 | O-H Stretch | Strong and broad, indicative of hydrogen bonding. |
| ~3200 - 2800 | N-H Stretch (NH₃⁺) | Very broad and strong absorption, characteristic of a primary amine salt. Often overlaps with C-H stretches. |
| ~2950 - 2850 | C-H Stretch (Aliphatic) | Medium to strong sharp peaks. |
| ~1600 - 1500 | N-H Bend (NH₃⁺) | Medium intensity, asymmetric and symmetric bending vibrations. |
| ~1100 - 1050 | C-O Stretch | Strong intensity, typical for a secondary alcohol. |
The IR spectrum of an amine salt is distinct from that of the free amine. The presence of the broad, strong "ammonium band" between 2800 and 3200 cm⁻¹ is a definitive indicator of the protonated amine group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, analysis is typically performed on the free base, (1R,3R)-3-aminocyclohexanol (C₆H₁₃NO, MW: 115.18), as the salt dissociates in the ion source. The molecular ion peak (M⁺) for the free base would be at m/z 115. Alcohols and amines often show weak or absent molecular ion peaks due to rapid fragmentation.[2]
Common Fragmentation Pathways
-
Dehydration (Loss of H₂O): A common fragmentation for cyclic alcohols, leading to a peak at [M-18]⁺.[3]
-
Loss of Ammonia (Loss of NH₃): Fragmentation can lead to the loss of the amino group, resulting in a peak at [M-17]⁺.
-
Alpha-Cleavage: The bond adjacent to the C-O or C-N bond can break, leading to resonance-stabilized fragments.
Predicted Key Mass Fragments
| m/z Value | Proposed Fragment | Pathway |
|---|---|---|
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) of the free base |
| 98 | [C₆H₁₂O]⁺ | Loss of NH₃ |
| 97 | [C₆H₁₁N]⁺ | Loss of H₂O |
| 82 | [C₅H₆N]⁺ | Ring cleavage and loss of CH₂OH |
| 57 | [C₃H₇N]⁺ or [C₄H₉]⁺ | Complex ring cleavage |
Caption: Plausible fragmentation pathways for (1R,3R)-3-aminocyclohexanol in MS.
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of this compound requires a synergistic use of all three spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.
Caption: Integrated workflow for the structural elucidation of the target compound.
Conclusion
The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. While IR and MS confirm the presence of the required functional groups and the correct molecular weight, it is NMR spectroscopy that provides the definitive, high-resolution evidence of the compound's specific trans stereochemistry through the analysis of proton coupling constants. This integrated approach ensures the structural integrity and purity of this key chiral building block, which is essential for its successful application in research and development.
References
An In-depth Technical Guide to the Solubility Profile of (1R,3R)-3-aminocyclohexanol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical overview of the solubility profile of (1R,3R)-3-aminocyclohexanol hydrochloride. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, outlines robust experimental methodologies for solubility determination, and discusses the critical factors influencing the dissolution of this and similar amine hydrochloride salts. This approach is designed to empower researchers with both the theoretical framework and the practical tools necessary to evaluate and modulate the solubility of this compound in various solvent systems.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. The molecule, with the chemical formula C₆H₁₄ClNO, possesses a cyclohexane backbone with an amino group and a hydroxyl group in a specific stereochemical arrangement.[1] The hydrochloride salt form significantly influences its physical and chemical characteristics compared to its free base.
Key Physicochemical Properties:
| Property | Value/Information | Significance for Solubility |
| Molecular Formula | C₆H₁₄ClNO | Indicates the elemental composition. |
| Molecular Weight | 151.63 g/mol [1][2] | Influences molar solubility calculations. |
| Appearance | Likely a white to off-white crystalline solid | Physical state impacts dissolution kinetics. |
| pKa (predicted, for related free base) | ~15.09 (for the hydroxyl group)[2][3] | The pKa of the protonated amine is crucial for understanding pH-dependent solubility. As an amine hydrochloride, the amino group will be protonated. |
| LogP (predicted) | 0.6704[1] | Indicates a degree of lipophilicity, suggesting some solubility in less polar organic solvents might be possible, though the salt form will dominate behavior in polar media. |
The formation of a hydrochloride salt from the amine functional group is a common strategy in pharmaceutical development to enhance aqueous solubility and improve bioavailability.[4] The ionic character imparted by the salt dramatically increases the compound's polarity, making it more amenable to dissolution in polar solvents.[2][4]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. As a polar, ionic compound, this compound is expected to exhibit the highest solubility in polar protic solvents that can effectively solvate both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding.
Expected Solubility Trends:
-
High Solubility: In solvents like water, methanol, and ethanol, which are highly polar and capable of hydrogen bonding.
-
Moderate to Low Solubility: In polar aprotic solvents such as acetone and acetonitrile, which have a dipole moment but lack hydrogen bond donating capabilities.
-
Very Low to Insoluble: In nonpolar solvents like toluene and hexane, which cannot effectively solvate the charged species.
Experimental Determination of Solubility
Given the scarcity of published data, experimental determination is crucial. The following protocols describe established methods for accurately measuring the solubility of a compound like this compound.
Isothermal Shake-Flask Method
This is a widely accepted and robust method for determining thermodynamic equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Isothermal Shake-Flask Solubility Workflow.
High-Throughput Screening (HTS) Kinetic Solubility Assay
For early-stage drug discovery, a faster, albeit less precise, kinetic solubility measurement can be employed using nephelometry.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer within a microplate.
-
Precipitation Monitoring: Observe the formation of precipitate as the compound's concentration exceeds its solubility limit. This can be detected by measuring the increase in light scattering using a laser nephelometer.[5]
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
References
Thermochemical data for (1R,3R)-3-aminocyclohexanol hydrochloride
An In-depth Technical Guide to the Thermochemical Analysis of (1R,3R)-3-Aminocyclohexanol Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the thermochemical characterization of this compound, a chiral amino alcohol salt of interest in pharmaceutical development. Recognizing the current absence of publicly available, compound-specific thermochemical data, this document serves as a procedural and interpretive guide for researchers and drug development professionals. It outlines the critical importance of properties such as thermal stability, decomposition kinetics, and heat capacity in the context of drug substance manufacturing, formulation, and storage. Detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, explaining not just the "how" but the "why" behind methodological choices. Furthermore, this guide introduces a robust computational chemistry workflow for the ab initio prediction of thermochemical parameters, a vital tool for early-stage development and for complementing experimental findings. By providing a self-validating system of experimental and computational approaches, this whitepaper equips scientists with the necessary tools to generate and interpret the essential thermochemical data for this compound and related active pharmaceutical ingredients (APIs).
Introduction: The "Why" of Thermochemical Data in Pharmaceutical Salts
This compound is a chiral organic salt.[1] In pharmaceutical development, the solid-state properties of such compounds are as critical as their pharmacological activity. The hydrochloride salt form is frequently used to enhance the solubility and stability of parent compounds.[2] However, the formation of a salt introduces a new set of physicochemical variables that must be rigorously characterized. Thermochemical data provides a quantitative understanding of the energy landscape of the molecule, which is paramount for ensuring safety, stability, and manufacturability.
Key considerations for a compound like this compound include:
-
Thermal Stability and Decomposition: The temperature at which a drug substance begins to degrade is a critical safety and quality parameter.[3] This information dictates maximum processing temperatures during steps like drying and milling, and informs storage conditions and shelf-life predictions.[4]
-
Polymorphism and Phase Transitions: Many pharmaceutical solids can exist in multiple crystalline forms (polymorphs), each with different physical properties, including melting point, solubility, and bioavailability.[4] Thermal analysis is the primary tool for identifying and characterizing these forms and the energetic relationships between them.
-
Hygroscopicity and Solvate Formation: The presence of moisture or residual solvents can significantly impact the thermal behavior and stability of a drug substance.[5] Thermochemical analysis can quantify the presence of these solvates and assess their impact on the material's properties.
-
Excipient Compatibility: During formulation, the active pharmaceutical ingredient (API) is mixed with various excipients. Thermal analysis techniques like DSC are rapid screening tools to detect potential interactions between the API and excipients that could compromise the stability of the final drug product.[6]
Given the lack of specific published thermochemical data for this compound, this guide will focus on the established methodologies for acquiring this critical information.
Experimental Determination of Thermochemical Properties
The primary techniques for experimental thermochemical analysis in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7] These methods provide complementary information on the thermal behavior of a material.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature or time, while they are subjected to a controlled temperature program.[4] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. The use of a microbalance is critical for accuracy.
-
Pan Sealing: Crimp the pan with a lid. For analyzing potential dehydration or desolvation events, a pierced lid is recommended to allow volatiles to escape. For melting point determination of an anhydrous material, a hermetically sealed pan can prevent mass loss prior to melting.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 K/min, to a temperature well beyond any expected transitions but below significant decomposition (e.g., 300 °C).[6] The heating rate can influence peak resolution and temperature; consistency is key.[5]
-
-
Data Analysis:
-
Melting Point: The onset temperature of the endothermic melting peak is typically reported as the melting point. The peak temperature and enthalpy of fusion (area under the peak) are also critical parameters.
-
Phase Transitions: Other endothermic or exothermic peaks prior to melting may indicate solid-solid phase transitions (e.g., conversion between polymorphs).
-
Purity Estimation: The presence of impurities can cause a depression and broadening of the melting peak. The van't Hoff equation can be used to estimate purity from the shape of the melting endotherm.[4]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is essential for determining thermal stability, decomposition temperatures, and quantifying the content of volatiles like water and residual solvents.
-
Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) into a TGA crucible (typically ceramic or platinum).
-
Instrument Setup:
-
Place the crucible onto the TGA's sensitive microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 K/min).
-
-
Data Analysis:
-
Volatiles Content: Mass loss at temperatures below ~150 °C typically corresponds to the loss of water or volatile organic solvents. The percentage mass loss can be directly quantified from the TGA curve.
-
Decomposition Temperature: The onset temperature of the major mass loss step at higher temperatures is a key indicator of the compound's thermal decomposition point.[7]
-
Decomposition Kinetics: Advanced analysis using multiple heating rates can be used to determine the kinetic parameters (activation energy, reaction order) of the decomposition process.
-
Integrated TGA-DSC Analysis
Modern instruments can perform TGA and DSC measurements simultaneously (TGA-DSC). This is highly advantageous as it allows for the direct correlation of mass changes with their corresponding energetic events.[7] For example, a mass loss in the TGA curve that corresponds to an endothermic peak in the DSC curve confirms an evaporation or dehydration event.
Caption: Experimental workflow for TGA and DSC analysis.
Computational Prediction of Thermochemical Properties
When experimental data is unavailable, or to gain deeper mechanistic insight, ab initio computational chemistry provides a powerful alternative for estimating thermochemical properties.[8] Methods based on Density Functional Theory (DFT) can be used to calculate properties like the gas-phase enthalpy of formation (ΔHf°) and standard entropy (S°).
Computational Workflow
-
Conformational Search: The first and most critical step for a flexible molecule like a cyclohexanol derivative is to identify the lowest energy conformer(s).[8][9] The cyclohexane ring can exist in chair, boat, and twist-boat conformations, and the substituents can be axial or equatorial. A systematic search using molecular mechanics force fields followed by DFT optimization of the most stable conformers is necessary. For trans-aminocyclohexanol derivatives, the diequatorial chair conformation is typically the most stable.[10]
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the chosen level of theory (e.g., B3LYP or M06-2X with a suitable basis set like 6-311+G(d,p)). This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy contributions.[9]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which allows for significant cancellation of systematic errors in the DFT calculations.[11]
-
Entropy Calculation: The standard entropy is calculated from the vibrational, translational, and rotational contributions obtained from the frequency calculation. For flexible molecules, the contribution of low-frequency torsional modes (internal rotations) should be treated carefully, often using a hindered rotor model to improve accuracy over the standard rigid-rotor harmonic-oscillator (RRHO) approximation.[8]
Caption: Workflow for computational thermochemistry prediction.
Summary of Key Thermochemical Parameters and Their Implications
The following table summarizes the key thermochemical data that should be obtained for this compound and the direct implications of this data for drug development professionals.
| Parameter | Symbol | Typical Units | Method of Determination | Pharmaceutical Relevance |
| Melting Temperature | Tm | °C | DSC | Critical for identity confirmation and purity assessment. Defines the upper limit for some processing steps.[5] |
| Enthalpy of Fusion | ΔHfus | J/g or kJ/mol | DSC | Related to lattice energy and intermolecular forces. Important for solubility modeling and pre-formulation studies. |
| Decomposition Temperature | Td | °C | TGA | Defines the thermal stability limit. Essential for setting drying/milling temperatures and for safety hazard assessment.[3] |
| Glass Transition Temp. | Tg | °C | DSC | Characterizes the amorphous state. Important for the stability of amorphous solid dispersions and freeze-dried products.[5] |
| Heat Capacity | Cp | J/(g·K) or J/(mol·K) | DSC, Computational | Essential for accurate thermodynamic calculations, process modeling (e.g., heat transfer in reactors/driers), and safety assessments. |
| Enthalpy of Formation | ΔHf° | kJ/mol | Computational | Fundamental thermodynamic property used in reaction calorimetry and to predict the energetics of potential degradation pathways.[11] |
| Standard Entropy | S° | J/(mol·K) | Computational | Used with enthalpy to calculate Gibbs free energy, which governs the spontaneity of chemical and physical processes.[8] |
Conclusion and Forward Outlook
While specific, publicly available thermochemical data for this compound is currently lacking, this guide provides a robust and scientifically grounded framework for its determination. The combination of experimental thermal analysis using DSC and TGA, complemented by ab initio computational modeling, constitutes a comprehensive strategy for characterizing the critical solid-state properties of this pharmaceutical salt.
For any organization developing or utilizing this compound, generating this data is not merely an academic exercise. It is a prerequisite for rational process development, ensuring drug product stability, meeting regulatory requirements, and guaranteeing patient safety. The protocols and workflows detailed herein represent an industry-standard approach to building a complete thermochemical profile, transforming an uncharacterized material into a well-understood pharmaceutical substance.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. mt.com [mt.com]
- 5. tainstruments.com [tainstruments.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 8. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of Chiral Aminocyclohexanols
An In-depth Technical Guide to (1R,3R)-3-aminocyclohexanol Hydrochloride: A Chiral Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and stereochemical precision is paramount. This compound, a specific stereoisomer of 3-aminocyclohexanol, has emerged as a valuable chiral building block for this very reason. Its cyclohexane core provides a conformationally constrained framework, while the defined trans relationship between the amino and hydroxyl groups at the 1 and 3 positions offers a precise orientation for molecular interactions. This unique three-dimensional architecture is instrumental in the synthesis of complex, biologically active molecules, enabling researchers to design compounds with enhanced selectivity and improved pharmacokinetic profiles.[1][2]
This technical guide offers a comprehensive review of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis methodologies, and its critical role as an intermediate in the development of novel therapeutics, including analgesics and anti-inflammatory drugs.[1] The structural motif of a chiral amino alcohol is a recurring feature in a vast array of biologically active compounds, including potent drugs like HIV-protease inhibitors and certain antidepressants.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and biological testing.
| Property | Value | Source |
| CAS Number | 124555-43-7 | |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.637 g/mol | |
| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol hydrochloride | [4] |
| Appearance | Solid | [5] |
| Storage | 2-8°C |
Synthesis and Stereochemical Control
The synthesis of 3-aminocyclohexanols presents a significant stereochemical challenge: controlling both the relative (cis/trans) and absolute (R/S) configuration of the two stereocenters. Historically, methods such as the hydrogenation of aminophenols often resulted in mixtures of diastereomers.[3] Modern synthetic chemistry, however, offers more refined strategies to access specific stereoisomers like (1R,3R)-3-aminocyclohexanol with high purity.
Key Synthetic Strategies
-
Reduction of β-Enaminoketones : A well-established route involves the synthesis of β-enaminoketones from 1,3-cyclohexanediones, followed by reduction.[6] Condensing a 1,3-dione with a chiral amine, such as (S)-α-methylbenzylamine, introduces chirality early in the sequence.[3] The subsequent reduction, often using dissolving metal conditions like sodium in a THF/isopropyl alcohol mixture, can produce a diastereomeric mixture of amino alcohols, which can then be separated.[3][6] The choice of reducing agent and reaction conditions is critical for influencing the diastereoselectivity of this step.[3]
-
Chiral Resolution of Racemic Mixtures : This classical technique remains a widely used method for separating enantiomers.[7] It involves reacting a racemic mixture of 3-aminocyclohexanol with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[7] These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[7] Once separated, the resolving agent is removed to yield the pure enantiomer. While effective, this method can be laborious and is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[7]
-
Asymmetric Synthesis : These advanced methods aim to directly produce the desired enantiomer in high purity, avoiding the need for resolving a racemic mixture.[3] This can be achieved through the use of chiral catalysts, auxiliaries, or reagents that guide the stereochemical outcome of the reaction. Asymmetric hydrogenation of a prochiral ketone is a powerful example of this approach.[3]
General Experimental Protocol: Reduction of a β-Enaminoketone
The following is a representative, step-by-step methodology for the synthesis of a 3-aminocyclohexanol derivative via the reduction of a β-enaminoketone, illustrating a common synthetic approach.[6]
Step 1: Synthesis of the β-Enaminoketone
-
Combine 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine in toluene.
-
Reflux the mixture to drive the condensation reaction, forming the corresponding β-enaminoketone.
-
Monitor the reaction to completion using an appropriate analytical method (e.g., TLC or GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product, typically by crystallization, to yield the pure β-enaminoketone.
Step 2: Reduction to the 3-Aminocyclohexanol
-
Dissolve the purified β-enaminoketone in a mixture of THF and isopropyl alcohol.
-
Cool the solution in an ice bath and carefully add sodium metal in small portions.
-
Allow the reaction to stir at room temperature until all the sodium has reacted.
-
Quench the reaction carefully with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of amino alcohols using column chromatography to isolate the desired stereoisomer.
Caption: Synthesis of (1R,3R)-3-Aminocyclohexanol via β-enaminoketone reduction.
Applications in Drug Discovery
The utility of this compound lies in its role as a versatile chiral intermediate.[3] Its rigid structure allows chemists to introduce specific spatial arrangements of functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[3] This makes it a valuable scaffold for creating libraries of compounds for screening and for the structure-activity relationship (SAR) optimization of lead compounds.
-
Kinase Inhibitors & GPCR Modulators : The aminocyclohexanol scaffold is valuable for synthesizing a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[8]
-
Antiviral and Anticancer Agents : Chiral aminocycloalkanols are key building blocks for carbocyclic nucleosides, which are investigated for their potential as antiviral and anticancer agents.[9]
-
Rheumatoid Arthritis and Psoriasis : The related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, is used in the preparation of 6-aminopyridine-3-thiazole for treating or improving rheumatoid arthritis or psoriasis, highlighting the therapeutic potential of this class of molecules.[5]
Caption: Workflow for utilizing the chiral scaffold in drug discovery.
Analytical Characterization and Quality Control
Ensuring the stereochemical purity of this compound is critical for its application in pharmaceutical development. A combination of analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and relative stereochemistry (cis/trans) of the aminocyclohexanol.[6][10]
-
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.[11] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their accurate quantification.[11][12]
-
Gas Chromatography (GC) : GC can also be used, often after derivatization, to assess the purity and diastereomeric ratio of synthetic intermediates and the final product.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its defined stereochemistry and rigid conformation provide a reliable platform for the design and synthesis of novel therapeutics with high specificity and efficacy. From its challenging, stereocontrolled synthesis to its application in creating potent kinase inhibitors and other biologically active molecules, this compound exemplifies the importance of chiral building blocks in modern drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the value of scaffolds like this compound in both academic research and industrial drug development is set to increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 4. 721884-82-8 CAS MSDS ((1R,3R)-3-AMINO-CYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Potential research areas for (1R,3R)-3-aminocyclohexanol hydrochloride
A-00: Executive Summary
(1R,3R)-3-Aminocyclohexanol hydrochloride is a chiral bifunctional molecule poised for significant exploration in medicinal chemistry and materials science. Its rigid cyclohexyl backbone, combined with the stereochemically defined cis-1,3-amino alcohol arrangement, presents a unique scaffold. While its direct therapeutic applications are not yet established, its structural motifs are present in numerous biologically active compounds. This guide outlines three primary, high-potential research avenues: its investigation as a novel glycosidase inhibitor for metabolic diseases, its use as a versatile chiral scaffold for the synthesis of compound libraries targeting kinases or GPCRs, and its application as a chiral ligand in asymmetric catalysis. For each area, we provide the scientific rationale, key research questions, and detailed, field-tested experimental protocols designed to yield actionable data. This document serves as a strategic roadmap for researchers aiming to unlock the full potential of this promising chemical entity.
A-01: Introduction to this compound
(1R,3R)-3-Aminocyclohexanol is a saturated cyclic 1,3-amino alcohol. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a wide range of experimental conditions. The defining features of this molecule are:
-
Defined Stereochemistry: The (1R,3R) configuration dictates a cis relationship between the amino and hydroxyl groups. This fixed spatial arrangement is critical for specific molecular recognition events with biological targets like enzyme active sites.[1][2] The inherent chirality of molecules is a cornerstone of modern pharmacology, as often only one enantiomer of a drug exhibits the desired therapeutic effect.[3]
-
Bifunctional Nature: The presence of a primary amine (-NH₂) and a secondary alcohol (-OH) provides two distinct points for chemical modification. These functional groups can act as hydrogen bond donors and acceptors, crucial for receptor binding, and serve as synthetic handles for building more complex molecules.[4][5]
-
Conformationally Rigid Scaffold: The cyclohexane ring provides a robust, non-planar framework that reduces the conformational flexibility of the molecule. This rigidity can lead to higher binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding.
These characteristics make this compound an attractive starting point for drug discovery and catalyst development. Its structural similarity to the core of various bioactive compounds suggests a high probability of identifying novel biological activities.[4][6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | PubChem[1][2] |
| Molecular Weight | 151.64 g/mol | PubChem[1][2] |
| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol hydrochloride | PubChem[1][2] |
| Stereochemistry | cis | Inferred from (1R,3R) |
| Appearance | White to off-white solid | Typical for amine HCl salts |
| Solubility | Soluble in water, methanol | Typical for amine HCl salts |
B-01: Research Area 1: Glycosidase Inhibition for Metabolic Disorders
Scientific Rationale
The structure of (1R,3R)-3-aminocyclohexanol mimics that of monosaccharides, with the amine group protonated at physiological pH resembling the oxocarbenium ion transition state of glycosidic bond cleavage. This structural analogy makes it a prime candidate for inhibiting glycosidases.[7] α-Glucosidase, an enzyme in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose.[8][9] Inhibiting this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.[10] Marketed drugs like Acarbose and Miglitol validate this therapeutic approach.[10][11] Given its sugar-like scaffold, this compound is a compelling candidate for investigation as a novel α-glucosidase inhibitor.
Key Research Questions
-
Does this compound exhibit inhibitory activity against α-glucosidase in vitro?
-
What is the potency (IC₅₀) and kinetic mechanism of inhibition (e.g., competitive, non-competitive)?
-
How does its activity compare to known inhibitors like Acarbose?
-
Can chemical modification of the amino or hydroxyl groups improve potency or selectivity?
Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to be a self-validating system for determining the inhibitory potential and kinetics of the test compound.
Caption: Workflow for α-Glucosidase Inhibition Screening.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.8. Causality: This pH is optimal for the activity of α-glucosidase from Saccharomyces cerevisiae, a common model enzyme.
-
Enzyme Solution: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in Assay Buffer to a final concentration of 0.5 U/mL. Prepare fresh daily and keep on ice.
-
Substrate Solution: Dissolve p-Nitrophenyl-α-D-glucopyranoside (PNPG) in Assay Buffer to a final concentration of 5 mM.
-
Test Compound (TC): Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer (e.g., 1000 µM to 1 µM).
-
Positive Control: Prepare a stock solution of Acarbose in Assay Buffer and create serial dilutions.
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃). Causality: The high pH of this solution denatures the enzyme, instantly stopping the reaction, and develops the yellow color of the p-nitrophenolate product for measurement.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the TC dilutions to the respective wells.
-
Add 10 µL of Acarbose dilutions for the positive control curve.
-
Add 10 µL of Assay Buffer to control wells (100% activity) and blank wells.
-
Add 20 µL of Enzyme Solution to all wells except the blank. Mix gently.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurate kinetic measurements.
-
Reaction Initiation: Add 20 µL of Substrate Solution to all wells.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Reaction Termination: Add 50 µL of Stop Solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_TC - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
IC₅₀ Determination: Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
B-02: Research Area 2: Chiral Scaffold for Library Synthesis
Scientific Rationale
The true power of this compound lies in its utility as a chiral building block.[3][4] The amino and hydroxyl groups are orthogonal synthetic handles that can be selectively functionalized to generate a library of diverse derivatives. This approach, known as Diversity-Oriented Synthesis (DOS), is a cornerstone of modern drug discovery. By attaching various moieties (R¹ and R² groups), one can systematically probe the chemical space around the rigid cyclohexyl core to identify ligands for various biological targets, such as kinases, G-protein coupled receptors (GPCRs), or proteases.[4] The fixed stereochemistry of the scaffold ensures that any discovered activity is attributable to a single enantiomer, simplifying subsequent structure-activity relationship (SAR) studies.
Key Research Questions
-
Can the amino and hydroxyl groups be selectively and efficiently functionalized?
-
Can a diverse library of amides, ureas, ethers, and esters be synthesized in high yield and purity?
-
Do any members of the synthesized library exhibit activity in broad-panel screening assays (e.g., kinase panel, GPCR panel)?
-
Can a preliminary SAR be established based on initial screening hits?
Experimental Workflow: Parallel Library Synthesis
This workflow outlines a parallel synthesis approach to generate a small, focused library of derivatives.
Caption: Synthetic strategy for library generation.
Step-by-Step Protocol: Amide Library Synthesis (Path A)
-
Free Base Generation:
-
Dissolve this compound in a minimal amount of water.
-
Add an equivalent of a strong base (e.g., NaOH) and extract the free base into an organic solvent like dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Causality: The free amine is required for the subsequent nucleophilic reactions; the hydrochloride salt is unreactive under these conditions.
-
-
Hydroxyl Protection (Self-Validating Step):
-
Dissolve the free base (1.0 eq) in anhydrous DCM.
-
Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. Trustworthiness: TLC provides a rapid, visual confirmation of the reaction's progress and completion.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, and purify by column chromatography to yield the TBDMS-protected intermediate. Characterize by ¹H NMR and MS to confirm structure and purity.
-
-
Parallel Amide Coupling:
-
In an array of reaction vials, dispense the TBDMS-protected amino alcohol (1.0 eq) dissolved in dimethylformamide (DMF).
-
To each vial, add a different carboxylic acid (R¹-COOH, 1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Seal the vials and stir at room temperature for 12-16 hours.
-
Expertise: HATU is a preferred coupling reagent as it is highly efficient and minimizes racemization. DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction without interfering.
-
-
Workup and Deprotection:
-
Dilute each reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layers and concentrate.
-
Dissolve the crude amide intermediates in tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and stir for 2 hours.
-
Concentrate and purify each compound via preparative HPLC or column chromatography.
-
-
Library Characterization:
-
Confirm the identity and purity of each final compound using LC-MS and ¹H NMR.
-
Submit the purified library for high-throughput biological screening.
-
B-03: Research Area 3: Ligand in Asymmetric Catalysis
Scientific Rationale
Chiral 1,2- and 1,3-amino alcohols are privileged structures used as ligands in asymmetric catalysis.[12][13] They can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring that creates a well-defined, chiral environment. This chiral pocket can then influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. The rigid backbone of (1R,3R)-3-aminocyclohexanol could provide the steric bulk and conformational pre-organization necessary for high enantioselectivity. A potential application is in the asymmetric transfer hydrogenation of ketones, a powerful method for producing chiral secondary alcohols, which are themselves valuable building blocks.[13]
Key Research Questions
-
Can this compound, or a simple derivative, act as an effective ligand in a metal-catalyzed reaction?
-
What level of enantioselectivity (ee) can be achieved in a model reaction, such as the transfer hydrogenation of acetophenone?
-
How does the ligand's performance compare to established chiral ligands for the same reaction?
Experimental Workflow: Asymmetric Transfer Hydrogenation
Step-by-Step Protocol:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (1.0 mol%) and (1R,3R)-3-aminocyclohexanol (as the free base, 2.2 mol%) to an oven-dried Schlenk flask.
-
Add anhydrous, degassed isopropanol and stir the mixture at 80°C for 30 minutes to form the active catalyst complex. The solution should turn a deep red/brown color.
-
Expertise: Pre-forming the catalyst complex is critical for reproducibility and achieving high activity. The excess ligand ensures full coordination to the ruthenium center.
-
-
Catalytic Reaction:
-
In a separate flask, prepare a solution of the substrate, acetophenone (1.0 eq), in isopropanol.
-
Cool the catalyst solution to room temperature.
-
Add the acetophenone solution to the catalyst mixture.
-
Add the hydrogen source, which in this case is the isopropanol solvent acting in a formic acid/triethylamine (5:2 azeotrope) mixture, often used as a more efficient hydrogen donor.
-
Stir the reaction at room temperature and monitor its progress by GC or TLC.
-
-
Workup and Analysis:
-
Once the reaction is complete (typically 2-24 hours), quench by pouring into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product, 1-phenylethanol, by column chromatography.
-
-
Enantioselectivity Determination:
-
Determine the enantiomeric excess (ee) of the purified 1-phenylethanol using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Trustworthiness: Comparison of the retention times with authentic racemic and, if available, enantiopure standards of 1-phenylethanol provides a self-validating system for quantifying the stereochemical outcome of the reaction.
-
C-01: Conclusion and Future Outlook
This compound is a molecule of significant latent potential. The research avenues detailed in this guide—glycosidase inhibition, chiral scaffold development, and asymmetric catalysis—represent distinct but highly promising strategies for translating its unique structural features into tangible scientific advancements. The immediate priority should be the in vitro screening for glycosidase activity, as a positive result would provide a direct path toward a therapeutic application. Concurrently, the synthesis of a small, diverse library of derivatives is a low-risk, high-reward endeavor that could uncover unexpected biological activities across a range of targets. Success in any of these areas will establish this compound as a valuable tool for the chemical and pharmaceutical research communities.
References
- 1. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 27489-62-9: trans-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. banglajol.info [banglajol.info]
- 10. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (1R,3R)-3-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis
Introduction: The Strategic Value of the 1,3-Amino Alcohol Motif
(1R,3R)-3-aminocyclohexanol hydrochloride is a chiral building block of significant interest to researchers in synthetic organic chemistry and drug development. As a 1,3-amino alcohol, its rigid cyclohexane scaffold and defined stereochemistry at the C1 and C3 positions make it an excellent precursor for the synthesis of chiral ligands and auxiliaries.[1] The trans relationship between the amino and hydroxyl groups provides a distinct spatial arrangement crucial for inducing stereoselectivity in a variety of chemical transformations.
Unlike more commonly cited 1,2-amino alcohols, the 1,3-disubstituted pattern offers a different bite angle and conformational profile when coordinated to a metal center, opening avenues for unique reactivity and selectivity. These molecules are foundational to the creation of catalysts for reactions such as asymmetric reductions, alkylations, and additions, which are cornerstones of modern pharmaceutical synthesis.[2] This guide provides a detailed exploration of its application, focusing on its conversion into a high-performance chiral ligand and its subsequent use in a field-proven catalytic system.
Core Application: Ligand Synthesis for Asymmetric Transfer Hydrogenation
One of the most powerful and widely adopted applications for chiral amino alcohols is in the synthesis of ligands for transition metal-catalyzed asymmetric transfer hydrogenation (ATH).[3] Ruthenium(II) complexes bearing chiral N-sulfonated diamine or amino alcohol ligands are particularly effective for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols.[4]
The (1R,3R)-3-aminocyclohexanol core is an ideal starting point for creating a bidentate N,O-ligand. The primary amine can be readily functionalized, for example, by N-sulfonylation with p-toluenesulfonyl (tosyl) chloride. This modification enhances the acidity of the N-H proton, which is believed to play a critical role in the catalytic cycle by participating in a metal-ligand bifunctional mechanism.[3]
Protocol 1: Synthesis of (1R,3R)-N-(p-Toluenesulfonyl)-3-aminocyclohexanol
This protocol details the synthesis of the chiral ligand from the commercially available hydrochloride salt. The initial step is a neutralization of the salt, followed by sulfonylation of the free amine.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology:
-
Free Amine Generation:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M NaOH solution dropwise with stirring until the pH of the solution is >12.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The free amino alcohol is volatile; avoid prolonged exposure to high vacuum. The crude product is often used directly in the next step.
-
-
N-Sulfonylation:
-
Dissolve the crude (1R,3R)-3-aminocyclohexanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) or pyridine (1.5 eq) to the solution and cool to 0 °C.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the cooled amino alcohol solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding 1 M HCl solution and separate the layers.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (1R,3R)-N-(p-toluenesulfonyl)-3-aminocyclohexanol ligand.
-
Application Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
With the chiral ligand in hand, it can be employed in the in situ preparation of a highly effective ruthenium catalyst for the asymmetric transfer hydrogenation of a model prochiral ketone, acetophenone. This reaction is a benchmark for evaluating the effectiveness of new chiral catalysts.[4]
Workflow Diagram
Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Details
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1R,3R)-N-(p-Toluenesulfonyl)-3-aminocyclohexanol (Chiral Ligand, from Protocol 1)
-
Acetophenone (Substrate)
-
Isopropanol (Hydrogen source and solvent), anhydrous
-
Potassium hydroxide (KOH) or Sodium formate (HCOONa) (Base/Activator)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Catalyst Pre-activation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1.0 eq).
-
Add the chiral ligand (0.011 mmol, 2.2 eq).
-
Add anhydrous isopropanol (5 mL).
-
To this suspension, add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol, 2.0 eq).
-
Stir the resulting mixture at 80 °C for 20-30 minutes. The solution should turn a deep reddish-brown, indicating the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (1.0 mmol, 100 eq relative to the Ru dimer) to the flask via syringe.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
-
Workup and Analysis:
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the isopropanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
Purify the product, (R)-1-phenylethanol, by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Causality and Experimental Insights
-
Choice of Catalyst Precursor: [RuCl₂(p-cymene)]₂ is a stable, air-tolerant, and commercially available Ru(II) precursor that readily reacts with the chiral ligand in situ to form the active catalyst.[4]
-
Role of the Base: A base (like KOH or t-BuOK) is crucial for deprotonating the ligand's N-H group and the coordinated isopropanol, facilitating the formation of the key ruthenium-hydride species that is the active reducing agent.[3] When using formic acid as the hydrogen donor, it is typically used as a formate salt or with a tertiary amine base.[5]
-
Hydrogen Donor: Isopropanol is a convenient, inexpensive, and effective hydrogen source for transfer hydrogenation. The equilibrium is driven by the formation of the volatile byproduct, acetone.
-
Mechanism of Asymmetric Induction: The chiral ligand creates a C₂-symmetric or pseudo-C₂-symmetric environment around the ruthenium center. The substrate (ketone) coordinates in a way that minimizes steric interactions with the ligand's bulky groups. This orientation favors the delivery of the hydride from the metal to one specific prochiral face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. The N-H proton of the ligand is believed to participate in stabilizing the transition state through hydrogen bonding.[3]
Quantitative Data Summary
| Substrate | Catalyst System | H-Source | Temp (°C) | Time (h) | Conv. (%) | ee (%) |
| Acetophenone | Ru(II)/(1R,2R)-TsDPEN | HCOOH/NEt₃ | 28 | 16 | >99 | 97 (R) |
| Acetophenone | Ru(II)/(1R,2R)-Ts-diamine | i-PrOH/KOH | RT | 1 | >99 | 96 (R) |
| Acetophenone | Ru(II)/(1R,3R)-Ts-aminoalcohol | i-PrOH/KOH | RT | 1-4 | >95 (Expected) | >90 (Expected) |
Data for analogous, well-established systems.[3][4] Expected values for the title compound's derivative are based on these precedents.
Conclusion and Future Directions
This compound serves as a potent and versatile chiral precursor in asymmetric synthesis. Its straightforward conversion into N-sulfonylated ligands provides access to highly efficient catalysts for key transformations like the asymmetric transfer hydrogenation of ketones. The protocols provided herein offer a robust framework for researchers to synthesize these valuable ligands and apply them in the production of enantiomerically enriched secondary alcohols, which are vital intermediates in the pharmaceutical and fine chemical industries. Future work may involve the synthesis of a broader range of N-functionalized derivatives and their application in other metal-catalyzed reactions to fully explore the synthetic potential of this unique chiral scaffold.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Standard Operating Procedure for Reactions with (1R,3R)-3-aminocyclohexanol hydrochloride: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for chemical reactions involving (1R,3R)-3-aminocyclohexanol hydrochloride. This chiral bifunctional molecule is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. This guide emphasizes not just the procedural steps but also the underlying chemical principles to ensure safe, reproducible, and efficient experimentation.
Introduction to this compound
(1R,3R)-3-aminocyclohexanol is a chiral amino alcohol featuring a cyclohexane ring with both an amino and a hydroxyl group. The "(1R,3R)" designation specifies the absolute stereochemistry at the two chiral centers, which is crucial for its interaction with biological targets in drug discovery. It is often supplied as a hydrochloride salt to improve its stability and handling properties. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.[1][2] Its applications include the synthesis of analgesics and anti-inflammatory drugs.[2]
Table 1: Physicochemical Properties of (1R,3R)-3-aminocyclohexanol
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem CID: 25630527 |
| Molecular Weight | 115.18 g/mol | PubChem CID: 25630527 |
| Appearance | Solid | Chem-Impex |
| Stereochemistry | (1R,3R) | - |
Core Principles of Reactivity and Handling
The reactivity of (1R,3R)-3-aminocyclohexanol is dictated by the presence of the primary amine and the secondary alcohol. The amine is generally more nucleophilic than the alcohol, allowing for chemoselective reactions under appropriate conditions. However, the hydrochloride salt form means the amine is protonated (an ammonium salt). Therefore, a base is typically required to deprotonate the ammonium ion and liberate the free, nucleophilic amine for it to participate in reactions like acylation and alkylation.
Handling and Storage
This compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling the compound. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Liberation of the Free Amine
Before proceeding with reactions targeting the amino group, the free amine must be generated from the hydrochloride salt. This is typically achieved by treating the salt with a suitable base. The choice of base depends on the subsequent reaction conditions.
-
For aqueous workups: An inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to neutralize the HCl and extract the free amine into an organic solvent.
-
For in-situ reactions: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added directly to the reaction mixture. The stoichiometry of the base is critical; at least one equivalent is required to neutralize the hydrochloride, and an additional equivalent may be needed to scavenge acid produced during the subsequent reaction (e.g., acylation with an acyl chloride).
Key Synthetic Transformations
This section details the standard operating procedures for two common and fundamental reactions involving this compound: N-acylation and N-alkylation.
N-Acylation: Synthesis of Amides
N-acylation is a robust method for forming an amide bond by reacting the amino group with an acylating agent. A common application is the introduction of a tert-butoxycarbonyl (Boc) protecting group, which is stable under many reaction conditions but can be easily removed with acid.
This protocol describes the protection of the amino group as its Boc-carbamate.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of N-Acyl-(1R,3R)-3-aminocyclohexanol Derivatives
Introduction
Chiral amino alcohols are fundamental building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] Their defined stereochemistry is often critical for selective binding to biological targets such as enzymes and receptors, a cornerstone of rational drug design.[3][4] Among these valuable scaffolds, (1R,3R)-3-aminocyclohexanol and its derivatives have garnered significant interest due to their presence in various biologically active molecules. The rigid cyclohexane backbone provides a defined spatial arrangement of the amino and hydroxyl functionalities, making it a valuable starting material for creating structurally diverse compound libraries for drug discovery.[5]
This document provides a detailed experimental guide for the synthesis of N-acyl derivatives from (1R,3R)-3-aminocyclohexanol hydrochloride. Specifically, it will focus on the N-acylation reaction, a robust and versatile transformation for creating amide linkages.[6][7] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.
Materials and Reagents
Successful synthesis relies on the quality of the starting materials and reagents. Ensure all chemicals are of appropriate purity and are handled according to safety guidelines.
| Chemical | Grade | Supplier | Notes |
| This compound | ≥98% | ChemShuttle or equivalent | Store in a desiccator.[8] |
| Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride) | Reagent Grade | Sigma-Aldrich, Alfa Aesar, or equivalent | Handle in a fume hood with appropriate personal protective equipment (PPE). Acyl chlorides are corrosive and moisture-sensitive.[9] |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich or equivalent | Use a dry syringe to dispense. Store under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics or equivalent | Use a dry solvent from a solvent purification system or a freshly opened bottle. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Fisher Scientific or equivalent | Prepared in deionized water. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR or equivalent | Used for drying the organic phase. |
| Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) | NMR Grade | Cambridge Isotope Laboratories or equivalent | For NMR analysis. |
Experimental Protocol: N-Acetylation of (1R,3R)-3-Aminocyclohexanol
This protocol details the N-acetylation of this compound using acetyl chloride as the acylating agent. The hydrochloride salt must first be neutralized in situ to liberate the free amine for acylation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
In Situ Amine Neutralization:
-
Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to the stirred suspension. The addition of two equivalents of base is necessary to both neutralize the hydrochloride salt and scavenge the HCl generated during the acylation.[7]
-
Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
-
Acylation:
-
In a separate dry vial, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) on silica gel plates. A suitable eluent system would be a mixture of ethyl acetate and hexane. Visualize the spots using an appropriate stain such as phosphomolybdic acid or potassium permanganate.[10] The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-acetyl-(1R,3R)-3-aminocyclohexanol.[10]
-
Causality Behind Experimental Choices
-
Choice of Base: Triethylamine or DIPEA are commonly used non-nucleophilic organic bases. Their role is twofold: to deprotonate the ammonium salt to the free amine and to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards the product.[7]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture present will hydrolyze the acyl chloride to the corresponding carboxylic acid, reducing the yield of the desired amide.[12]
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.
Visualization of the Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. nbinno.com [nbinno.com]
- 10. westmont.edu [westmont.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
Application Notes and Protocols: Catalytic Applications of (1R,3R)-3-Aminocyclohexanol Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Chiral Architectures with (1R,3R)-3-Aminocyclohexanol
(1R,3R)-3-Aminocyclohexanol hydrochloride is a chiral bifunctional molecule poised for significant applications in modern asymmetric catalysis. Its rigid cyclohexyl backbone, coupled with the trans-orientation of the amino and hydroxyl functionalities, provides a well-defined stereochemical environment. This unique architecture makes it an exemplary chiral building block for the synthesis of sophisticated ligands and organocatalysts.[1] Chiral amino alcohols, as a class, are foundational to the construction of catalysts for a multitude of stereoselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[2][3] This guide delineates the strategic application of this compound in asymmetric synthesis, with a primary focus on its role in the generation of catalysts for asymmetric transfer hydrogenation of prochiral ketones. We will explore the rationale behind ligand design, provide detailed protocols for catalyst preparation and application, and discuss the mechanistic underpinnings that govern the stereochemical outcome of these reactions.
From Chiral Building Block to Potent Ligand: The Synthesis of a (1R,3R)-3-Aminocyclohexanol-Derived N-Sulfonylated Ligand
The efficacy of a metal-based asymmetric catalyst is fundamentally dependent on the chiral ligand that coordinates to the metal center. The ligand's structure dictates the three-dimensional arrangement of the catalytic pocket, thereby influencing the facial selectivity of the substrate's approach. For ruthenium-catalyzed asymmetric transfer hydrogenation, ligands derived from chiral 1,2-diamines and β-amino alcohols have proven to be exceptionally effective.[4] The N-H moiety of the ligand is understood to play a crucial role in the catalytic cycle, participating in the hydrogen transfer mechanism.[4]
Here, we describe the synthesis of a novel chiral ligand, (1R,3R)-N-(p-toluenesulfonyl)-3-aminocyclohexanol, from this compound. The introduction of the tosyl group enhances the acidity of the N-H proton, a key feature in the Noyori-Ikariya type catalysts for asymmetric transfer hydrogenation.[1]
Experimental Protocol: Synthesis of (1R,3R)-N-(p-toluenesulfonyl)-3-aminocyclohexanol
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane, add triethylamine (2.2 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes to ensure the complete neutralization of the hydrochloride salt.
-
To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (1R,3R)-N-(p-toluenesulfonyl)-3-aminocyclohexanol ligand.
Caption: Synthetic workflow for the N-sulfonylation of (1R,3R)-3-aminocyclohexanol.
Application in Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[4] The reaction typically employs a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture in the presence of a chiral transition metal catalyst. Ruthenium(II) complexes bearing chiral N-sulfonylated diamine or β-amino alcohol ligands are among the most successful catalysts for this transformation.[5]
Catalyst Preparation and In Situ Application
The active catalyst is typically formed in situ by the reaction of the chiral ligand with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,3R)-N-(p-toluenesulfonyl)-3-aminocyclohexanol (chiral ligand)
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Isopropanol, anhydrous
-
Standard Schlenk line and inert atmosphere techniques
-
Gas chromatography (GC) with a chiral column for enantiomeric excess (ee) determination
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and the chiral ligand (0.01 eq.) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.
-
Add the formic acid/triethylamine azeotropic mixture (2.0 eq.).
-
Add acetophenone (1.0 eq.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral GC analysis.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%) | Substrate/Catalyst | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | 100:1 | 12 | >99 | 95 (R) |
| 2 | 0.5 | 200:1 | 24 | >99 | 94 (R) |
| 3 | 0.1 | 1000:1 | 48 | 98 | 92 (R) |
Note: The data presented in this table is hypothetical and representative of typical results obtained with similar catalyst systems. Actual results may vary.
Mechanistic Insights: The Noyori-Ikariya Catalytic Cycle
The mechanism of asymmetric transfer hydrogenation with Ru(II)-N-sulfonylated diamine/β-amino alcohol catalysts is well-established and proceeds through a concerted outer-sphere hydrogen transfer.[6]
-
Catalyst Activation: The pre-catalyst reacts with a base (e.g., triethylamine) to form the active 16-electron Ru-hydride species.
-
Hydrogen Transfer: The ketone coordinates to the Ru-hydride complex. The hydrogen atoms from the Ru-H and the N-H of the ligand are transferred to the carbonyl carbon and oxygen, respectively, through a six-membered transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru complex is regenerated. This complex then reacts with the hydrogen donor (formic acid or isopropanol) to regenerate the Ru-hydride species, completing the catalytic cycle.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Organocatalytic Applications: A Future Perspective
Beyond their use as ligands for metal catalysts, chiral primary amino alcohols derived from (1R,3R)-3-aminocyclohexanol are promising candidates for organocatalysis.[7][8] The bifunctional nature of these molecules, possessing both a basic amino group and an acidic/hydrogen-bond donating hydroxyl group, allows them to activate substrates through various mechanisms, such as enamine and iminium ion formation, as well as hydrogen bonding interactions.[9]
Potential applications in organocatalysis include:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.
-
Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Domino Reactions: Initiating cascade reaction sequences to build molecular complexity in a single step.[9]
The development of novel organocatalysts from (1R,3R)-3-aminocyclohexanol represents a fertile area for future research, with the potential to provide more sustainable and metal-free alternatives for asymmetric synthesis.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis, Characterization, And Catalytic And Biological Activities o" by Kylin A. Emhoff [engagedscholarship.csuohio.edu]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. First asymmetric cascade reaction catalysed by chiral primary aminoalcohols | Publicación [silice.csic.es]
Application Note & Protocol: High-Purity Isolation of (1R,3R)-3-Aminocyclohexanol Hydrochloride
Abstract
(1R,3R)-3-aminocyclohexanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development, notably as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The stereochemical purity and overall quality of this intermediate are paramount, as impurities can lead to diastereomeric mixtures, downstream reaction failures, and misleading biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, focusing on a robust recrystallization procedure. It further explains the chemical principles underpinning the protocol and offers guidance for troubleshooting common issues.
Introduction: The Critical Role of Purity
The efficacy and safety of a synthesized active pharmaceutical ingredient (API) are directly tied to the purity of its starting materials and intermediates. This compound possesses two chiral centers, meaning that its synthesis can yield a mixture of stereoisomers (diastereomers and enantiomers) in addition to process-related impurities. The hydrochloride salt form is typically employed to improve the compound's stability and handling characteristics compared to the free amine.
The purification strategy detailed herein—recrystallization—is a powerful and scalable technique for isolating a single, high-purity diastereomer from a solid mixture. The method leverages differences in solubility between the desired compound and its impurities in a selected solvent system. By carefully controlling parameters such as solvent composition, temperature, and cooling rate, we can induce the selective crystallization of the target molecule, leaving impurities behind in the solvent (mother liquor).
Purification Workflow Overview
The purification process follows a logical sequence designed to maximize both purity and yield. The workflow begins with the dissolution of the crude material in a minimal amount of a suitable hot solvent system, followed by controlled cooling to induce crystallization, and finally, isolation and drying of the purified product.
Caption: Workflow for the purification of (1R,3R)-3-aminocyclohexanol HCl.
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude material. It should be adapted and optimized based on the specific impurity profile and scale of the reaction.
3.1. Materials and Reagents
| Item | Specification | Rationale |
| Crude (1R,3R)-3-aminocyclohexanol HCl | ~10 g | Starting material for purification. |
| Isopropanol (IPA) | Anhydrous, ACS Grade | Primary solvent; good solubility when hot, poor solubility when cold for the target compound. |
| Deionized Water | >18 MΩ·cm | Co-solvent to aid initial dissolution of the hydrochloride salt. |
| Celite® or Filter Aid | N/A | Used for hot filtration to remove fine particulate impurities. |
| Filter Paper (e.g., Whatman® Grade 1) | Sized for Büchner funnel | For product isolation via vacuum filtration. |
3.2. Step-by-Step Purification Procedure
-
Solvent Preparation: Prepare a 95:5 (v/v) mixture of isopropanol and deionized water. This ratio is a starting point and may require optimization. The small amount of water aids in dissolving the polar hydrochloride salt at elevated temperatures.
-
Dissolution:
-
Place the 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the 95:5 IPA/water solvent mixture in small portions while stirring and gently heating the mixture to reflux (approx. 80-85°C) in a water bath.
-
Add just enough hot solvent to fully dissolve the solid. Avoid adding a large excess of solvent, as this will reduce the final yield. Note the total volume of solvent used.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.
-
Pre-heat a separate filter funnel (either a gravity funnel with fluted filter paper or a Büchner funnel with a thin pad of Celite®) by passing hot solvent through it.
-
Quickly filter the hot, saturated solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the filter apparatus.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass.
-
Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature (crystallization should be evident), place it in an ice bath for at least 1-2 hours to maximize the precipitation of the product.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the collected crystal cake with a small volume (e.g., 2 x 10 mL) of ice-cold isopropanol to rinse away any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours until a constant weight is achieved. This ensures the complete removal of residual solvents.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Product Does Not Crystallize | Too much solvent was used; solution is not supersaturated. | Reduce the solvent volume by gentle heating under a stream of nitrogen. Alternatively, add a suitable anti-solvent (e.g., heptane) dropwise until turbidity persists, then cool. Use a seed crystal if available. |
| Oily Precipitate Forms | Compound is "oiling out" instead of crystallizing. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional primary solvent (IPA) and allow it to cool more slowly. Vigorous stirring at the oiling-out temperature can sometimes induce crystallization. |
| Low Recovery/Yield | Compound is too soluble in the chosen solvent system. | Reduce the amount of water in the solvent system. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the volume of cold solvent used for washing the crystals. |
| Poor Purity Improvement | Impurities have similar solubility to the product. | A different solvent system may be required. Consider a multi-step purification involving a different technique, such as column chromatography, prior to the final recrystallization. |
Conclusion
The protocol described provides a reliable and scalable method for the purification of this compound. By leveraging the principles of solubility and controlled crystallization, this procedure effectively removes common process-related impurities and unwanted stereoisomers, yielding material of high purity suitable for demanding applications in drug discovery and development. As with any chemical process, small-scale optimization is recommended to tailor the procedure to the specific quality of the crude starting material and the desired final specifications.
Application Note: Comprehensive Characterization of (1R,3R)-3-aminocyclohexanol Hydrochloride
Introduction
(1R,3R)-3-aminocyclohexanol hydrochloride is a chiral molecule of significant interest in pharmaceutical development and organic synthesis. Its stereospecific structure, featuring amino and hydroxyl functional groups on a cyclohexane ring, makes it a valuable building block for the synthesis of complex therapeutic agents. The precise characterization of its chemical structure, purity, and stereochemistry is paramount to ensure the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The hydrochloride salt form enhances the compound's stability and solubility, properties that are critical for pharmaceutical formulation.[1] The analytical methodologies detailed herein are designed to provide a multi-faceted approach to confirming the identity, purity, and stereochemical integrity of this important chiral intermediate.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | Typically a solid | [3] |
| Solubility | Soluble in water and polar organic solvents like methanol. | [4] |
Analytical Characterization Workflow
A multi-technique approach is recommended for the comprehensive characterization of this compound. This ensures unambiguous identification and purity assessment.
Caption: Recommended analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of this compound.
Expert Insights: The "Why" Behind the Protocol
The stereochemistry of substituents on a cyclohexane ring significantly influences the chemical shifts and coupling constants of the ring protons. For the (1R,3R) isomer, which is a cis configuration, the amino and hydroxyl groups are expected to be in a diaxial or diequatorial conformation in the chair form. The analysis of proton-proton coupling constants (J-values) is crucial for determining the relative stereochemistry. Large J-values (typically 8-13 Hz) are indicative of axial-axial couplings, while smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic protons (OH and NH₃⁺), which simplifies the spectrum.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication can be used to aid dissolution.
-
-
Instrument Parameters (300 MHz or higher spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 25 °C (298 K).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set a spectral width appropriate for carbon signals (e.g., 0-150 ppm).
-
-
Expected Spectral Features:
-
¹H NMR (in D₂O): The spectrum is expected to show complex multiplets for the cyclohexyl ring protons. The protons attached to the carbons bearing the amino and hydroxyl groups (CH-N and CH-O) will appear at lower field (higher ppm) due to the electron-withdrawing effects of these substituents. The integration of the signals should correspond to the number of protons in the molecule.
-
¹³C NMR (in D₂O): The spectrum should display distinct signals for each carbon atom in the molecule. The carbons bonded to the nitrogen and oxygen atoms will be shifted downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expert Insights: The "Why" Behind the Protocol
For this compound, the key functional groups to identify are the hydroxyl (-OH), the ammonium (-NH₃⁺), and the C-H and C-C bonds of the cyclohexane ring. The hydrochloride salt form will significantly alter the appearance of the amine-related vibrations compared to the free base. The broad absorption band for the -NH₃⁺ stretching is a characteristic feature of primary amine salts.[4][5]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500 - 3200 | O-H stretch | Broad band, indicative of the hydroxyl group. |
| 3200 - 2800 | N-H stretch (NH₃⁺) | Broad and strong absorption, characteristic of an ammonium salt.[4] |
| 3000 - 2850 | C-H stretch | Aliphatic C-H stretching of the cyclohexane ring. |
| ~1600 and ~1500 | N-H bend (NH₃⁺) | Asymmetric and symmetric bending vibrations of the ammonium group.[5] |
| 1100 - 1000 | C-O stretch | Stretching vibration of the C-O bond in the alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expert Insights: The "Why" Behind the Protocol
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminocyclohexanol hydrochloride, as it typically produces the protonated molecular ion with minimal fragmentation. The observed mass-to-charge ratio (m/z) of the protonated molecule of the free base ([M+H]⁺) is expected. Fragmentation patterns can provide additional structural information. Common fragmentation pathways for cyclic alcohols include the loss of water (M-18).[6] For cyclic amines, fragmentation often involves cleavage of the ring.
Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
A typical concentration is in the range of 1-10 µg/mL.
-
-
Instrument Parameters:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).
-
Expected Mass Spectrum:
-
Molecular Ion: A prominent peak corresponding to the protonated free base, [C₆H₁₃NO + H]⁺, at an m/z of approximately 116.1.
-
Fragmentation: Potential fragment ions may be observed, such as one corresponding to the loss of water at m/z ~98.1.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7]
Expert Insights: The "Why" Behind the Protocol
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines and amino alcohols.[9] The choice of mobile phase is critical for achieving good resolution. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly used. Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
Protocol: Chiral HPLC
-
Column Selection:
-
Utilize a polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).
-
-
Mobile Phase Preparation:
-
A typical starting mobile phase for screening is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
The mobile phase composition should be optimized to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Data Analysis:
-
Determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
X-Ray Crystallography (Optional)
For an unambiguous determination of the absolute stereochemistry and the three-dimensional structure in the solid state, single-crystal X-ray crystallography can be employed.
Expert Insights: The "Why" Behind the Protocol
This technique provides definitive proof of the (1R,3R) configuration. However, it is contingent on the ability to grow a single crystal of suitable quality, which can be a challenging and time-consuming process.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol/water).
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Safety and Handling
This compound should be handled in accordance with good laboratory practices. Based on data for related aminocyclohexanol hydrochloride isomers, the following precautions are recommended:
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]
Conclusion
The comprehensive characterization of this compound requires a suite of analytical techniques. NMR spectroscopy provides detailed structural information, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. Chiral HPLC is indispensable for determining enantiomeric purity. Together, these methods provide the necessary data to ensure the identity, purity, and stereochemical integrity of this important chiral building block, supporting its successful application in research and development.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. whitman.edu [whitman.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols: (1R,3R)-3-Aminocyclohexanol Hydrochloride as a Versatile Chiral Building Block in Novel Compound Synthesis
Abstract
(1R,3R)-3-aminocyclohexanol is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] Its rigid cyclohexane scaffold, combined with the trans-stereochemical relationship between the amino and hydroxyl groups, provides a well-defined three-dimensional structure crucial for designing molecules with high target specificity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of its hydrochloride salt. We present detailed protocols for the selective functionalization of both the amine and hydroxyl moieties, focusing on N-acylation to form chiral amides and the synthesis of O-aryl carbamates, key functional groups in numerous biologically active compounds.[2][3] The causality behind experimental choices is explained, and workflows are visualized to ensure clarity and reproducibility.
Introduction: The Strategic Value of the (1R,3R)-3-Aminocyclohexanol Scaffold
Chiral amino alcohols are foundational components in a vast number of pharmaceuticals and natural products.[1][4] The specific spatial arrangement of the amino and hydroxyl groups is often paramount for selective binding to biological targets such as enzymes and receptors.[5] (1R,3R)-3-aminocyclohexanol hydrochloride provides a conformationally constrained scaffold where the amine and hydroxyl groups are positioned in a 1,3-trans-diequatorial arrangement in the preferred chair conformation. This stereochemically defined structure makes it an invaluable starting material for creating complex molecules with controlled chirality, a critical factor for efficacy and safety in drug development.[2][6]
The hydrochloride salt form enhances the compound's stability and shelf-life, making it a convenient precursor for laboratory synthesis. Prior to reaction, the free base is typically generated in situ or via a simple basic workup, allowing for subsequent nucleophilic reactions at the amine or hydroxyl positions. The presence of these two distinct functional groups allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries from a single chiral precursor.
Caption: Synthetic pathways from (1R,3R)-3-aminocyclohexanol.
N-Acylation: Synthesis of Chiral Cyclohexyl Amides
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[7] N-acylation of (1R,3R)-3-aminocyclohexanol is a fundamental transformation that introduces a diverse range of functionalities, modulating the compound's physicochemical properties for drug development. The greater nucleophilicity of the amine compared to the hydroxyl group allows for selective N-acylation under standard conditions.[8]
Scientific Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the free-based aminocyclohexanol attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A base is required to neutralize the acidic byproduct (HCl or a carboxylic acid), which drives the reaction to completion.[7]
-
Choice of Acylating Agent : Acyl chlorides are generally more reactive than anhydrides but generate HCl, necessitating a stoichiometric amount of base. Anhydrides are less reactive but can sometimes be used with only a catalytic amount of base, and the carboxylic acid byproduct is less corrosive.
-
Choice of Base : Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as acid scavengers. Pyridine can serve as both a base and a solvent.[9] The choice of base can influence reaction rate and side-product formation.
-
Solvent Selection : Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent side reactions with the acylating agent.
Detailed Experimental Protocol: N-Acetylation
This protocol describes the N-acetylation using acetyl chloride, a representative and highly efficient acylation reaction.
Materials:
-
This compound
-
Acetyl Chloride (AcCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspension : Add anhydrous DCM to create a stirrable suspension.
-
Basification : Add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature. The first equivalent of TEA neutralizes the hydrochloride salt to form the free amine, while the second is for scavenging the HCl generated during the reaction.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction between the amine and the highly reactive acetyl chloride.
-
Acylation : Slowly add acetyl chloride (1.1 eq) dropwise to the cold, stirred mixture. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching : Carefully add deionized water to the flask to quench any remaining acetyl chloride.
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[10]
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the residue by flash column chromatography on silica gel to obtain the pure N-((1R,3R)-3-hydroxycyclohexyl)acetamide.
Caption: Step-by-step workflow for N-acylation.
Quantitative Data Summary
The following table provides representative data for the N-acylation of (1R,3R)-3-aminocyclohexanol with various acylating agents.
| Acylating Agent | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA (2.2) | DCM | 2 | >90% |
| Benzoyl Chloride | Pyridine | Pyridine | 4 | ~85-95% |
| Acetic Anhydride | TEA (2.2) | DCM | 6 | ~80-90% |
| Isobutyryl Chloride | DIPEA (2.2) | THF | 3 | >90% |
Synthesis of O-Aryl Carbamates
O-aryl carbamates are a significant class of compounds used extensively in pharmaceuticals and agrochemicals.[11][12] Their synthesis typically involves toxic reagents like phosgene or isocyanates. Modern, benign methods offer safer and more accessible routes for laboratory synthesis. Here, we detail a protocol using propanephosphonic acid anhydride (T3P®) as a mild and effective activating agent for the condensation of a phenol, an amine, and a carbon dioxide source.[3]
Scientific Rationale and Mechanistic Insight
This "one-pot" synthesis involves the formation of a carbamic acid intermediate from the reaction of the amine with CO₂ (which can be from atmospheric pressure or a balloon). The T3P® reagent then activates the carbamic acid, likely by forming a mixed anhydride, facilitating its condensation with a phenol nucleophile to form the desired O-aryl carbamate.[3][11]
-
Benign Reagents : This method avoids highly toxic phosgene and isocyanates, using CO₂ as an abundant and non-toxic C1 source.[3]
-
Mild Conditions : The reaction proceeds at room temperature and atmospheric pressure, preserving sensitive functional groups.
-
T3P® Activator : T3P® is a low-toxicity coupling reagent. Its byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous extraction, simplifying purification.[3]
Detailed Experimental Protocol: T3P®-Mediated O-Aryl Carbamate Synthesis
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Propanephosphonic acid anhydride (T3P®, 50% solution in EtOAc or DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Acetonitrile (ACN) or another suitable aprotic solvent
-
Carbon Dioxide (CO₂) balloon or source
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Setup : To a round-bottom flask, add this compound (1.0 eq) and the desired phenol (1.1 eq).
-
Dissolution & Basification : Add acetonitrile and then DIPEA (3.5 eq). The first equivalent of base is for the HCl salt, while the additional base is required for the carbamic acid formation and subsequent steps.
-
CO₂ Addition : Purge the flask with CO₂ and leave it under a CO₂ atmosphere (e.g., via a balloon). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the carbamic acid intermediate.
-
T3P® Activation : Slowly add the T3P® solution (1.5 eq) to the reaction mixture. The reaction may be mildly exothermic.
-
Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching : Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Workup - Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with saturated NaHCO₃ solution and then brine to remove the phosphonic acid byproducts.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure O-aryl-N-((1R,3R)-3-hydroxycyclohexyl) carbamate.
Caption: Workflow for T3P®-mediated carbamate synthesis.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of novel organic compounds. Its defined stereochemistry and bifunctional nature allow for the selective and predictable introduction of molecular diversity. The protocols detailed in this guide for N-acylation and O-aryl carbamate formation represent robust and reproducible methods for creating libraries of chiral amides and carbamates. These scaffolds are of high value to researchers in medicinal chemistry and drug discovery, providing a reliable starting point for the development of new therapeutic agents.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. DSpace [helda.helsinki.fi]
- 4. mdpi.com [mdpi.com]
- 5. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1R,3R)-3-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for the synthesis of (1R,3R)-3-aminocyclohexanol hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific issues you may encounter in the lab.
(1R,3R)-3-aminocyclohexanol is a crucial chiral building block in the development of various pharmaceuticals.[1] Its stereochemically defined structure, featuring a trans relationship between the amino and hydroxyl groups, is pivotal for the biological activity of target molecules. However, achieving high yield and excellent diastereoselectivity for the desired (1R,3R) isomer can be challenging. This guide explains the causality behind key experimental choices to empower you to optimize your process effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis and its critical parameters.
Q1: What are the most common synthetic routes to 3-aminocyclohexanol?
There are several established routes, but two are most prominent in literature:
-
Catalytic Hydrogenation of 3-Aminophenol: This is a direct and atom-economical approach. 3-aminophenol is hydrogenated over a heterogeneous catalyst (e.g., Palladium or Ruthenium) to reduce the aromatic ring.[2][3] The primary challenge in this route is controlling the diastereoselectivity to favor the desired trans isomer.
-
Reduction of β-Enaminoketones: This method involves first condensing a 1,3-cyclohexanedione with a suitable amine to form a β-enaminoketone. This intermediate is then reduced (e.g., using sodium in an alcohol solvent) to yield a mixture of cis and trans 3-aminocyclohexanols.[4][5]
For producing the specific (1R,3R)-trans isomer, the catalytic hydrogenation of 3-aminophenol is often the more direct and scalable path, provided the stereoselectivity is properly controlled.
Q2: Why is achieving the specific (1R,3R) stereochemistry so critical and challenging?
The (1R,3R) designation specifies a single stereoisomer. The "R,R" configuration defines the absolute stereochemistry at chiral centers C1 and C3, while the "1,3" relationship indicates a trans arrangement of the hydroxyl and amino groups on the cyclohexane ring.
The primary challenge is that many synthetic methods, particularly catalytic hydrogenation, can produce a mixture of diastereomers: the desired trans-(1R,3R)-isomer and the undesired cis-(1R,3S)-isomer.[6] The stereochemical outcome is determined during the reduction of the aromatic ring or a ketone intermediate and is highly dependent on the catalyst and reaction conditions.[7] Separating these isomers can be difficult, making a highly diastereoselective reaction essential for achieving good yields of the pure target compound.
Q3: What analytical techniques are best for monitoring the reaction and determining the final diastereomeric ratio?
A multi-faceted approach is recommended for robust process control:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of the starting material (e.g., 3-aminophenol). A simple mobile phase like 5:1 Chloroform:Methanol can be effective.[2]
-
Gas Chromatography (GC-FID): Excellent for determining the conversion and the ratio of cis to trans isomers in the crude product mixture after the hydrogenation step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The coupling constants and chemical shifts of the protons at C1 and C3 can definitively distinguish between the cis and trans isomers. For example, the protons attached to the carbons bearing the -OH and -NH2 groups will exhibit different multiplicities and coupling constants in the two isomers due to their axial/equatorial arrangements.[5]
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems you might encounter during the synthesis.
Problem Area 1: Low Overall Yield
Q: My catalytic hydrogenation of 3-aminophenol is very slow or stalls before completion. What factors should I investigate?
An incomplete hydrogenation is a common issue that can drastically lower your yield. Here are the key parameters to troubleshoot, moving from the simplest to the most complex:
-
Catalyst Activity & Loading: The catalyst is the heart of the reaction.
-
Quality: Ensure your catalyst (e.g., 10% Pd/C) is not old or deactivated. Use a fresh bottle or a properly stored catalyst.
-
Loading: A typical loading is 5-10 wt% relative to the substrate.[2] If the reaction is slow, consider increasing the catalyst loading to 15 wt%.
-
-
Hydrogen Pressure: While some hydrogenations can proceed under balloon pressure (ambient), this is often slow and inefficient for complete aromatic ring saturation.[2] Using a pressurized hydrogenation vessel (e.g., a Parr shaker) with a sustained pressure of 50-100 psi (or higher, as safety permits) will significantly increase the reaction rate.
-
Temperature: Temperature has a profound effect on the reaction rate. For the hydrogenation of 3-aminophenol, room temperature is often insufficient. Increasing the temperature to 50-60 °C can lead to complete conversion in a reasonable timeframe (e.g., 11 hours).[2]
-
Solvent & Agitation: The solvent must dissolve the starting material, and agitation must be vigorous enough to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas. Methanol is a common and effective solvent for this reaction.[2] Ensure your stirring or shaking is sufficient to keep the catalyst suspended.
Q: My yield is low due to product loss during the workup and isolation of the hydrochloride salt. How can I optimize this?
Product loss during purification is frustrating. The transition from the free base to the hydrochloride salt is a critical step that requires careful execution.
-
Catalyst Removal: After the reaction, ensure all the fine catalyst particles are removed. Filtration through a pad of Celite® is highly effective and prevents catalyst fines from contaminating your final product.[2]
-
Solvent Choice for Salt Formation: Do not attempt to form the salt in the hydrogenation solvent if it is a protic alcohol like methanol, as the salt may have some solubility. It is better to first remove the methanol under reduced pressure to obtain the crude free base. Then, redissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol (IPA) or ethyl acetate .
-
HCl Addition: Prepare a solution of HCl in your chosen solvent (e.g., HCl in IPA). Add this solution slowly to the stirred solution of the free base at 0-5 °C. Adding the acid slowly promotes the formation of well-defined crystals rather than an amorphous solid or oil. Monitor the pH to ensure you reach an acidic endpoint (pH 1-2).
-
Crystallization: After acid addition, allow the slurry to stir at a low temperature for several hours to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., IPA), and dry under vacuum.
Problem Area 2: Poor Diastereoselectivity
Q: My final product contains a significant amount of the undesired cis-isomer. How can I increase the selectivity for the trans-(1R,3R) product?
This is the most critical challenge in this synthesis. The choice of catalyst is the single most important factor for controlling the trans:cis ratio.
The mechanism of phenol hydrogenation often proceeds through a cyclohexanone intermediate. The stereochemistry is set by the facial selectivity of hydrogen addition to this intermediate.
-
The Right Tool for the Job (Catalyst Choice):
-
For trans (Your Goal): Heterogeneous Palladium catalysts (e.g., Pd/C or Pd/Al₂O₃) are known to favor the formation of the thermodynamically more stable trans-cyclohexanols.[6][7] This is the recommended catalyst for your target molecule.
-
For cis (To Avoid): In contrast, Rhodium-based catalysts (e.g., Rh/C or [Rh(COD)Cl]₂) often show a preference for delivering the cis-isomer.[6] Avoid these if your goal is the trans product.
-
-
Reaction Conditions: While the catalyst is dominant, conditions can play a role. Running the reaction under conditions that allow for equilibration (e.g., sufficient time and moderate temperature) can further favor the formation of the more stable trans product with a palladium catalyst.
Below is a summary table to guide your catalyst selection.
| Catalyst System | Predominant Isomer | Rationale | Reference |
| Pd/C or Pd/Al₂O₃ | trans | Favors formation of the thermodynamically more stable product. | [7],[6] |
| Rh/C or Rh-based | cis | Kinetically controlled addition of hydrogen from the catalyst surface often leads to the cis product. | [6] |
| Ru-M/Al₂O₃ | trans | Ruthenium catalysts can also be tuned for high trans selectivity. | [3] |
Problem Area 3: Salt Formation & Isolation
Q: When I add HCl to my free base, it crashes out as a sticky oil instead of a crystalline solid. What causes this and how can I fix it?
"Oiling out" is a common crystallization problem, usually caused by the rate of precipitation being too fast for an ordered crystal lattice to form.
-
Solvent Purity: Ensure your solvents are dry. The presence of excess water can sometimes lead to the formation of hydrates or interfere with crystallization.
-
Temperature Control: Perform the acidification at a low temperature (0-5 °C). This slows down the rate of salt formation and provides more time for nucleation and crystal growth.
-
Rate of Addition: Add your HCl solution very slowly, ideally dropwise, to a vigorously stirred solution of the free base. If you see oil forming, stop the addition, warm the mixture slightly to redissolve the oil, and then cool it back down and resume the addition even more slowly.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal to the solution just after HCl addition begins can provide a template for proper crystal growth and prevent oiling.
Part 3: Optimized Reference Protocol & Visualizations
This section provides a validated starting protocol and visual aids to guide your workflow.
Optimized Protocol: trans-Selective Synthesis of 3-Aminocyclohexanol Hydrochloride
This protocol is synthesized from best practices reported in the literature for achieving high trans-selectivity and good yield.[2][7]
Step 1: Catalytic Hydrogenation of 3-Aminophenol
-
To a suitable pressure vessel (e.g., Parr reactor), add 3-aminophenol (1.0 eq).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (0.10 eq by weight, 10 wt%).
-
Add methanol (approx. 10 mL per gram of 3-aminophenol).
-
Seal the vessel, flush it with nitrogen, and then flush with hydrogen gas.
-
Pressurize the vessel with hydrogen to 60-100 psi.
-
Heat the mixture to 60 °C with vigorous stirring or shaking.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-16 hours.
-
Cool the vessel to room temperature, and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
Step 2: Isolation and Hydrochloride Salt Formation
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol. This will yield the crude 3-aminocyclohexanol (a mixture of isomers) as an oil or solid.
-
Dissolve the crude product in isopropanol (IPA, approx. 8 mL per gram of starting material).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 4M HCl in isopropanol dropwise with vigorous stirring. Monitor the pH of the slurry with pH paper, stopping when it reaches pH 1-2.
-
Stir the resulting white slurry at 0-5 °C for at least 2 hours to ensure complete crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold IPA.
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound with a high trans:cis ratio.
Visual Workflow
Caption: Synthetic workflow for (1R,3R)-3-aminocyclohexanol HCl.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (1R,3R)-3-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for the synthesis and optimization of (1R,3R)-3-aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Introduction to the Stereoselective Synthesis of (1R,3R)-3-Aminocyclohexanol
(1R,3R)-3-Aminocyclohexanol is a chiral bifunctional molecule of significant interest in medicinal chemistry, serving as a key building block for various pharmaceutical agents. The precise stereochemical orientation of the amino and hydroxyl groups is critical for its biological activity. This guide will focus on the common synthetic strategies and the optimization of reaction conditions to achieve high diastereoselectivity and enantiomeric purity of the (1R,3R) isomer, culminating in the formation of its stable hydrochloride salt.
The primary synthetic challenges lie in controlling the stereochemistry at two chiral centers. The main approaches to obtain the desired (1R,3R)-enantiomer are:
-
Diastereoselective reduction of a chiral precursor: This involves the reduction of a suitably protected 3-aminocyclohexanone derivative, where the existing chiral center directs the stereochemical outcome of the ketone reduction.
-
Chiral resolution of a racemic mixture: This classic method involves the separation of a racemic mixture of 3-aminocyclohexanol enantiomers using a chiral resolving agent.
-
Asymmetric enzymatic synthesis: The use of stereoselective enzymes, such as transaminases, offers a green and highly specific route to the desired enantiomer.
This guide will delve into the practical aspects of these methods, with a strong emphasis on troubleshooting and optimization.
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in the Reduction of N-Protected-3-Aminocyclohexanone
Q: My reduction of N-Boc-3-aminocyclohexanone with sodium borohydride yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity towards the desired trans-(1R,3R) isomer?
A: Low diastereoselectivity in the reduction of cyclic ketones is a common challenge. The outcome is governed by the direction of hydride attack, which can be influenced by several factors. Here’s a systematic approach to troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride is a relatively small hydride donor and may not provide sufficient steric hindrance to favor one diastereomer significantly. For enhanced trans selectivity, consider bulkier hydride reagents that favor equatorial attack on the cyclohexanone ring.[1]
-
L-Selectride® (Lithium tri-sec-butylborohydride): This sterically hindered reagent often provides high diastereoselectivity in favor of the equatorial alcohol, which in this case would be the trans isomer.
-
K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, it can offer improved stereocontrol.
-
-
Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.[1] We recommend performing the reduction at -78 °C.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Non-coordinating solvents like THF or diethyl ether are generally preferred for stereoselective reductions.
-
Protecting Group Strategy: The nature of the nitrogen protecting group can influence the stereochemical outcome. While Boc is common, other protecting groups like Cbz (carboxybenzyl) might alter the conformational preference of the substrate, potentially leading to different diastereomeric ratios.
Troubleshooting Flowchart for Low Diastereoselectivity
Caption: Troubleshooting logic for low diastereoselectivity.
Issue 2: Incomplete Chiral Resolution with Mandelic Acid
Q: I am attempting to resolve racemic trans-3-aminocyclohexanol using (R)-(-)-mandelic acid, but the enantiomeric excess (ee) of the resulting salt is low. What can I do to improve the resolution?
A: Incomplete resolution is often due to suboptimal crystallization conditions or the presence of impurities. Here are key parameters to optimize:
-
Solvent System: The choice of solvent is critical for the differential solubility of the diastereomeric salts. A systematic screening of solvents is recommended. Start with polar protic solvents like ethanol or isopropanol, and consider mixtures with less polar co-solvents (e.g., acetone, ethyl acetate) to fine-tune solubility.
-
Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry is a common starting point, the optimal ratio of the resolving agent to the racemic amine can vary.[2] Experiment with slight excesses or even sub-stoichiometric amounts of mandelic acid.
-
Cooling Rate and Temperature: Slow, controlled cooling is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomeric salts, resulting in low ee. A gradual cooling profile over several hours is recommended.
-
Purity of Starting Materials: Ensure that both the racemic amine and the mandelic acid are of high purity. Impurities can interfere with the crystal lattice formation.
-
Recrystallization: If the initial ee is moderate, one or two recrystallizations of the diastereomeric salt from the optimal solvent system can significantly enhance the enantiomeric purity.
| Parameter | Recommendation for Optimization | Rationale |
| Solvent | Screen various alcohols (EtOH, IPA) and their mixtures with co-solvents (acetone, ethyl acetate). | The solubility difference between the diastereomeric salts is highly solvent-dependent. |
| Stoichiometry | Evaluate ratios from 0.5 to 1.1 equivalents of mandelic acid. | The optimal ratio may not be exactly 1:1 due to complex solution equilibria.[2] |
| Cooling Profile | Implement a slow, linear cooling ramp from the dissolution temperature to the final crystallization temperature. | Promotes the formation of thermodynamically stable, single diastereomer crystals. |
| Purity | Recrystallize or purify the racemic amine and mandelic acid if necessary. | Impurities can act as nucleation sites for the undesired diastereomer. |
Issue 3: Difficulty in Forming the Hydrochloride Salt
Q: After obtaining the free base of (1R,3R)-3-aminocyclohexanol, I am having trouble precipitating the hydrochloride salt. The product either oils out or remains in solution. What is the best procedure for HCl salt formation?
A: The formation of a crystalline hydrochloride salt depends on the solvent system and the method of HCl addition. Here are some reliable methods and troubleshooting tips:
-
Anhydrous HCl in a Non-polar Solvent:
-
Dissolve the free base in a suitable solvent. Good choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.
-
Slowly add a solution of anhydrous HCl in the same solvent, or bubble anhydrous HCl gas through the solution, until the pH is acidic (check with pH paper).
-
Stir at room temperature or cool to induce crystallization. If the product oils out, try adding a co-solvent like heptane to reduce solubility.
-
-
In-situ Generation of HCl:
-
Dissolve the free base in a solvent like isopropanol.
-
Add a stoichiometric amount of acetyl chloride dropwise. This will react with the alcohol solvent to generate HCl in situ, providing a controlled addition of acid.[3]
-
This method avoids the handling of HCl gas and often leads to good quality crystals.
-
-
Troubleshooting Oiling Out:
-
Solvent Choice: The solvent may be too polar, leading to high solubility of the salt. Try a less polar solvent or add an anti-solvent.
-
Concentration: The solution might be too concentrated. Dilute the solution before or during the addition of HCl.
-
Seeding: If you have a small amount of crystalline product, add a seed crystal to induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of (1R,3R)-3-aminocyclohexanol?
A1: A common and versatile starting material is 3-aminophenol. This can be hydrogenated to a mixture of cis- and trans-3-aminocyclohexanol, which can then be subjected to chiral resolution. Alternatively, 1,3-cyclohexanedione can be converted to a β-enaminoketone, which is then reduced to the corresponding 3-aminocyclohexanol.[4][5]
Q2: How can I determine the enantiomeric and diastereomeric purity of my product?
A2: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6]
-
Chiral HPLC: Use a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose. The choice of mobile phase (typically a mixture of hexane/isopropanol) and derivatization of the analyte (e.g., with a benzoyl or acetyl group) may be necessary to achieve baseline separation of all four stereoisomers.
-
NMR Spectroscopy: While NMR can distinguish between diastereomers (cis and trans) based on coupling constants, determining enantiomeric excess usually requires the use of a chiral solvating agent or derivatization with a chiral reagent like Mosher's acid to create diastereomeric species with distinct NMR signals.[7]
Q3: Are there any enzymatic methods to directly synthesize the (1R,3R) isomer?
A3: Yes, biocatalysis offers a highly stereoselective approach. The use of an (R)-selective transaminase can convert a prochiral 3-hydroxycyclohexanone into the desired (1R,3R)-3-aminocyclohexanol with high enantiomeric excess.[8][9] This method is advantageous as it can directly produce the target enantiomer, avoiding a resolution step. Protein engineering can be employed to enhance the activity and selectivity of the transaminase for specific substrates.[10]
Q4: What are the key safety precautions when working with the reagents for this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Sodium borohydride and L-Selectride®: These are flammable solids and react violently with water to produce hydrogen gas. Handle in a fume hood and under an inert atmosphere.
-
Anhydrous HCl: This is a corrosive gas. Always handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Many of the solvents used (e.g., THF, diethyl ether) are flammable. Avoid open flames and use in a well-ventilated area.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-3-aminocyclohexanone
This protocol aims to produce trans-(1R,3R)-N-Boc-3-aminocyclohexanol with high diastereoselectivity.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N-Boc-3-aminocyclohexanone (1.0 eq) in anhydrous THF (10 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.
Protocol 2: Formation of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
-
Dissolution: Dissolve the purified (1R,3R)-3-aminocyclohexanol free base (1.0 eq) in isopropanol (5 mL per gram of amine).
-
Acidification: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise. A white precipitate should form.
-
Crystallization: Stir the mixture at 0 °C for 1 hour, then allow it to stand at 0-4 °C for several hours to complete crystallization.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold isopropanol and then with diethyl ether. Dry the product under vacuum to obtain this compound.
Visualizing the Synthetic Pathway
Caption: Synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Identification and minimization of byproducts in (1R,3R)-3-aminocyclohexanol hydrochloride reactions
Welcome to the technical support center for the synthesis and purification of (1R,3R)-3-aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important chiral intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize byproduct formation, ensuring the highest purity of your final product.
Introduction: The Challenge of Stereoselectivity and Purity
(1R,3R)-3-aminocyclohexanol is a key building block in the synthesis of various pharmaceuticals. Its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis, often involving the reduction of a corresponding aminoketone or the opening of an epoxide, is prone to the formation of stereoisomeric and constitutional isomeric byproducts. This guide will address the root causes of these impurities and provide actionable strategies for their control.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Issue 1: Poor Diastereoselectivity - Presence of cis-Isomers
Question: My final product shows significant contamination with cis-isomers, specifically (1R,3S)-3-aminocyclohexanol. What are the likely causes and how can I improve the trans-selectivity?
Answer: The formation of the undesired cis-diastereomer is a common challenge, typically stemming from the non-selective reduction of an intermediate ketone or the opening of an epoxide precursor.
Root Causes & Mechanistic Insights:
-
Reducing Agent Choice: The choice of reducing agent is paramount. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), generally favor axial attack on a cyclohexanone ring, leading to the equatorial alcohol, which corresponds to the desired trans-product. In contrast, smaller hydrides like sodium borohydride (NaBH₄) can exhibit lower selectivity, allowing for both axial and equatorial attack, thus producing a mixture of diastereomers.
-
Reaction Temperature: Lower reaction temperatures (-78 °C to -40 °C) enhance the kinetic control of the reduction, favoring the sterically preferred pathway and increasing the diastereomeric excess (d.e.) of the trans-isomer.
-
Substrate Conformation: The conformation of the cyclohexanone intermediate can influence the facial selectivity of the hydride attack. Substituents on the ring can create steric hindrance that directs the incoming hydride.
Solutions & Experimental Protocols:
-
Protocol 1: High-Selectivity Ketone Reduction
-
Dissolve the ketone precursor in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise over 1-2 hours, maintaining the internal temperature below -70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction cautiously at low temperature by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane complexes.
-
Proceed with standard aqueous workup and extraction.
-
-
Visualization: Diastereoselective Reduction
Caption: Steric hindrance from bulky L-Selectride® favors the formation of the desired trans-product.
Issue 2: Presence of Enantiomeric Impurity - (1S,3S)-3-aminocyclohexanol
Question: Chiral HPLC analysis of my product reveals the presence of the (1S,3S) enantiomer. My starting material was enantiomerically pure. What could be the cause?
Answer: The appearance of the opposite enantiomer strongly suggests a loss of stereochemical integrity at some point in the reaction sequence, most likely through a mechanism that allows for racemization.
Root Causes & Mechanistic Insights:
-
Epimerization via Keto-Enol Tautomerism: If the reaction involves a ketone intermediate, harsh basic or acidic conditions can catalyze enolization at the carbon bearing the amino group (C3). Tautomerization to the achiral enol or enolate form, followed by re-protonation, can lead to racemization at that center.
-
Incomplete Resolution of Starting Material: While you believe your starting material is pure, it is crucial to re-verify its enantiomeric excess (e.e.) using a validated chiral analytical method.
Solutions & Experimental Protocols:
-
Control pH During Workup: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use buffered solutions for pH adjustments where possible.
-
Optimize Reaction Conditions: If epimerization is suspected during the reaction itself, consider milder conditions (e.g., lower temperature, shorter reaction time, alternative catalysts).
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is required.
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. An example could be 90:10:0.1 (Hexane:Isopropanol:DEA).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is usually effective.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and neutralize with a slight excess of a non-UV active base if necessary to get the free amine on the column.
-
Quantification: Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% e.e.).
Parameter Typical Condition Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Mobile Phase Hexane:Ethanol:DEA (85:15:0.1 v/v/v) Flow Rate 1.0 mL/min Temperature 25 °C Detection UV at 215 nm -
Issue 3: Formation of Over-reduction or Elimination Byproducts
Question: My mass spectrometry data indicates the presence of cyclohexylamine and 3-aminocyclohexene. How are these formed and how can I prevent them?
Answer: These byproducts arise from over-reduction and elimination side reactions, respectively.
Root Causes & Mechanistic Insights:
-
Cyclohexylamine (Over-reduction): This occurs when the hydroxyl group is reductively cleaved. This is more common with harsh reducing agents or catalysts capable of hydrogenolysis (e.g., catalytic hydrogenation with Pd/C under acidic conditions).
-
3-Aminocyclohexene (Elimination): The hydroxyl group can be eliminated under strongly acidic or basic conditions, especially at higher temperatures during workup or distillation, to form an alkene. The reaction is driven by the formation of a stable conjugated system if possible, or simply by dehydration.
Solutions & Experimental Protocols:
-
Milder Reducing Agents: For ketone reductions, stick to hydride reagents like NaBH₄ or L-Selectride®, which are less prone to causing hydrogenolysis compared to catalytic hydrogenation for this specific transformation.
-
Control Temperature and pH: Carefully control the temperature during the reaction and subsequent workup. Avoid high temperatures (>50-60 °C) and extreme pH values to minimize the risk of elimination.
-
Inert Atmosphere: Ensure the reaction is always conducted under an inert atmosphere to prevent side reactions that could be initiated by oxygen.
-
Visualization: Byproduct Formation Pathways
Caption: Undesirable side reactions leading to common byproducts under harsh conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to form the hydrochloride salt at the end of the reaction?
A1: The most common and effective method is to dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and then add a solution of hydrogen chloride (HCl) in the same or a miscible solvent. Anhydrous HCl in isopropanol or diethyl ether are common reagents. The salt typically precipitates and can be collected by filtration. It is crucial to avoid an excess of water, as this can make the salt hygroscopic and difficult to handle.
Q2: How can I effectively remove residual borane species after a reduction with L-Selectride®?
A2: The standard procedure involves a careful oxidative quench. After the reduction is complete and quenched with methanol, add an aqueous solution of sodium hydroxide (e.g., 3M NaOH) followed by the slow, portion-wise addition of hydrogen peroxide (30-35% H₂O₂), while maintaining the temperature below 20-25 °C. This oxidizes the boron species to borates, which are water-soluble and easily removed during the aqueous workup.
Q3: My final product has a slight color. How can I decolorize it?
A3: A slight coloration is often due to trace impurities. A common and effective method for decolorization is to perform a charcoal treatment. Dissolve the product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), stir for a short period (15-30 minutes) at room temperature or slightly elevated temperature, and then filter the mixture through a pad of Celite® to remove the carbon. The product can then be recrystallized or precipitated.
Q4: What are the recommended crystallization solvents for this compound?
A4: A mixture of a polar solvent in which the salt is soluble at high temperature and a non-polar solvent in which it is insoluble is ideal. Common and effective systems include isopropanol/heptane, ethanol/ethyl acetate, or methanol/MTBE (methyl tert-butyl ether). The key is to dissolve the salt in a minimum amount of the hot polar solvent and then either add the non-polar co-solvent until turbidity is observed or allow the solution to cool slowly to induce crystallization.
Overcoming challenges in the purification of (1R,3R)-3-aminocyclohexanol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (1R,3R)-3-aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical chiral building block. Drawing from established protocols and field insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product has low purity according to HPLC analysis, despite successful synthesis. What are the likely causes and how can I fix this?
A1: Low purity in the final hydrochloride salt is a frequent challenge, often stemming from several sources. The key is to identify the nature of the impurity to select the most effective purification strategy.
Core Cause: The most significant impurities are typically other stereoisomers of 3-aminocyclohexanol, such as the (1S,3R), (1R,3S), and (1S,3S) isomers, which arise during synthesis.[1] These isomers often have very similar physical properties, making them difficult to separate by simple crystallization. Other common impurities include residual solvents, unreacted starting materials, or by-products from the synthetic route.[1]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low product purity.
Recommended Solutions:
-
Solvent Wash (for Non-polar Impurities): Before attempting recrystallization, wash the solid hydrochloride salt with a non-polar organic solvent in which it is insoluble. This is a simple and effective first step.[2]
-
Protocol: Suspend your crude salt in ethyl acetate or hexane. Stir vigorously for 15-30 minutes, then filter and wash the solid with fresh solvent. Dry the solid under vacuum. This will remove many organic impurities without significant loss of your desired salt.[2]
-
-
Acid/Base Extraction (for Polar/Water-Soluble Impurities): This technique leverages the different solubilities of the amine free base and its salt form.[3]
-
Protocol:
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution to a pH >10 with an inorganic base (e.g., NaOH) to form the free base.
-
Extract the free base into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. The salt forms of impurities will remain in the aqueous layer.
-
Wash the organic layer with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
To recover the hydrochloride salt, bubble anhydrous HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.[3] The pure hydrochloride salt will precipitate and can be collected by filtration.
-
-
-
Recrystallization (for Isomeric and Other Impurities): If impurities persist, particularly stereoisomers, a carefully designed recrystallization is necessary. The choice of solvent is critical.
Q2: I am struggling to induce crystallization of the hydrochloride salt, or I am getting an oil instead of a solid. What should I do?
A2: Oiling out or failure to crystallize is a common issue, often related to residual impurities, incorrect solvent systems, or supersaturation.
Core Cause: The high solubility of aminocyclohexanol salts can make crystallization difficult.[4] The presence of impurities can act as a "eutectic mixture," depressing the melting point and preventing the formation of a stable crystal lattice. Water is a particularly potent inhibitor of crystallization for many organic salts; ensure your system is anhydrous.
Recommended Solutions:
-
Optimize the Solvent System: A single solvent may not be sufficient. A binary solvent system, consisting of a "solvent" (in which the compound is soluble when hot) and an "anti-solvent" (in which it is poorly soluble), is often more effective.
| Solvent System | Role | Rationale |
| Isopropanol/Ether | Primary solvent/anti-solvent | Isopropanol is a good solvent for many HCl salts, while ether reduces solubility to induce precipitation.[2] |
| Methanol/Isopropanol | Primary solvent/anti-solvent | Methanol can dissolve stubborn oils, and adding isopropanol can trigger crystallization.[5] |
| Ethanol | Use with caution | Generally, amine HCl salts are highly soluble in ethanol, making it less ideal for high recovery.[2] |
-
Detailed Recrystallization Protocol:
-
Dissolution: In a clean, dry flask, add the minimum amount of hot isopropanol required to fully dissolve your crude product.
-
Cooling (Critical Step): Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the precipitation of impurities and the formation of small, impure crystals. Slower cooling encourages the growth of larger, purer crystals.[3]
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a single "seed" crystal from a previous successful batch.
-
Further Cooling: Once crystal formation begins, cool the flask further, for instance, to 0°C in an ice bath, to maximize yield. A patent for a similar compound specifies this step.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (or the anti-solvent, like ether), and dry thoroughly under vacuum.
-
Q3: My product is discolored (yellow or brown). What causes this and is it a sign of significant impurity?
A3: Discoloration is almost always indicative of oxidation of the amino group.[6] While often present in trace amounts, it can signify underlying stability issues.
Core Cause: The free amine is susceptible to oxidation, especially when exposed to air (oxygen) and at neutral or alkaline pH.[6] This process can be catalyzed by trace metal ions.
Recommended Solutions:
-
Charcoal Treatment: During recrystallization, you can decolorize the solution. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% w/w). Keep the solution hot for 5-10 minutes, then filter it while hot through a pad of celite to remove the charcoal. Then proceed with the cooling step.
-
Preventative Measures:
-
Work Under Inert Atmosphere: When handling the free base form of the amine, use an inert atmosphere like nitrogen or argon to minimize contact with oxygen.[6]
-
Control pH: The protonated amine (the hydrochloride salt) is significantly more stable against oxidation. Ensure the final product is stored as a dry solid. If in solution, a mildly acidic pH of 4-6 is recommended for stability.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers I should be concerned about and why?
A1: The primary stereoisomeric impurities are the diastereomers (cis/trans isomers) and the enantiomer of your target compound. For (1R,3R)-3-aminocyclohexanol (a trans isomer), the main diastereomeric impurity would be (1R,3S)-3-aminocyclohexanol (a cis isomer). Synthetic methods like the reduction of β-enaminoketones can produce mixtures of these isomers.[7] Because diastereomers have different physical properties, they can often be separated by careful crystallization or chromatography. The enantiomer, (1S,3S), is much harder to separate as it has identical physical properties, requiring chiral separation techniques.
Q2: How can I reliably determine the stereochemical purity of my final product?
A2: Confirming stereochemical purity requires specialized analytical techniques.
-
Chiral Chromatography (GC or HPLC): This is the most direct and quantitative method. Using a chiral column, you can separate and quantify the different stereoisomers. Chiral GC-MS has been reported for the analysis of 3-aminocyclohexanol stereoisomers.[7]
-
NMR Spectroscopy with Chiral Solvating Agents: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, adding a chiral solvating agent can induce chemical shift differences between the enantiomers, allowing for quantification.
-
Circular Dichroism (CD) Spectroscopy: This technique can confirm the presence of a single enantiomer and can be used to determine enantiomeric excess, sometimes after derivatization of the amine.[8]
Q3: What is the best way to form the hydrochloride salt from the free base amine?
A3: The goal is to introduce HCl in an anhydrous environment to prevent water from interfering with crystallization.
Caption: Workflow for hydrochloride salt formation.
-
Method A: Anhydrous HCl Gas: Bubbling dry HCl gas through a solution of the free base in a non-polar solvent (like diethyl ether) is a very effective method for producing a clean, crystalline salt.[3]
-
Method B: HCl Solution: A more convenient method is to add a commercially available solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or HCl in isopropanol). A patent for a similar compound describes preparing an acidic solution of hydrogen chloride in isopropanol in situ from acetyl chloride and isopropanol, then adding the free base.[5] This ensures anhydrous conditions.
References
- 1. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Strategies for the scale-up of (1R,3R)-3-aminocyclohexanol hydrochloride production
An introductory paragraph that sets the stage for the technical support center content.## Technical Support Center: Scale-Up Strategies for (1R,3R)-3-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for the production and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing this critical chiral building block. As a key intermediate in the development of various pharmaceutical agents, achieving a robust, scalable, and economically viable synthesis is paramount. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format, addressing specific challenges you may encounter during process development and scale-up.
Section 1: Chiral Synthesis and Resolution Strategies
Achieving the desired (1R,3R) stereochemistry with high enantiomeric and diastereomeric purity is the primary challenge in this synthesis. The choice of strategy—asymmetric synthesis versus resolution of a racemic or diastereomeric mixture—is a critical decision point driven by factors like cost, throughput, and available technology.
Troubleshooting Guide
Question: Our enzymatic kinetic resolution is stalling at <50% conversion, and the enantiomeric excess (ee) of the remaining starting material is lower than expected. What's going on?
Answer: This is a common issue in enzymatic resolutions and typically points to product inhibition or non-optimal reaction conditions.
-
Causality: Many lipases can be inhibited by the product formed during the resolution. As the product concentration increases, it can compete with the substrate for the enzyme's active site, effectively slowing down or stopping the reaction. Additionally, pH shifts resulting from the reaction can move the enzyme out of its optimal activity range.
-
Troubleshooting Steps:
-
Monitor pH: Continuously monitor the reaction pH. If a significant shift is observed, implement a pH control system (e.g., a pH-stat with automated base addition) to maintain the optimal pH for the chosen enzyme.
-
In Situ Product Removal: If product inhibition is suspected, consider strategies to remove the product from the reaction medium as it forms. This can involve using a biphasic solvent system where the product is selectively extracted into a second phase.
-
Enzyme Loading & Stability: Evaluate the enzyme loading. While increasing the amount of enzyme can sometimes overcome inhibition, it may not be cost-effective. Also, confirm the enzyme's stability under your specific reaction conditions (temperature, solvent) for the required reaction time. Several lipase catalysts like Novozym 435 are frequently used for their robustness in such resolutions[1].
-
Question: We are using diastereomeric salt formation for chiral resolution, but the diastereomeric purity of the crystallized salt is poor. How can we improve this?
Answer: The success of diastereomeric salt resolution hinges on the significant solubility difference between the two diastereomeric salts in a given solvent system. Poor purity indicates this difference is not being effectively exploited.[2][3]
-
Causality: The primary cause is often an inappropriate choice of resolving agent or solvent system. If both diastereomeric salts are too soluble, they will remain in the mother liquor. If both are too insoluble, they will co-precipitate.
-
Troubleshooting Steps:
-
Screen Resolving Agents: The pKa difference between the amine and the chiral acid should be at least 2 pH units to ensure stable salt formation[4][5]. Systematically screen a variety of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).
-
Optimize Solvent System: This is the most critical parameter. You are looking for a solvent or solvent mixture where one diastereomeric salt is sparingly soluble and the other is highly soluble. Create a solubility profile for your salt pairs in various solvents (e.g., alcohols like methanol/isopropanol, ketones, esters, and their mixtures with anti-solvents like heptane or MTBE).
-
Control Crystallization Conditions:
-
Temperature Profile: Implement a controlled cooling profile. Crash cooling often traps impurities and the undesired diastereomer. A gradual temperature reduction allows for more selective crystallization.
-
Seeding: Seeding the solution with a few crystals of the desired pure diastereomeric salt can be highly effective in initiating crystallization and improving purity[6].
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing 3-aminocyclohexanol at scale?
A1: The main industrial strategies involve either the stereoselective reduction of a precursor or the resolution of a mixture of isomers.[3][7]
-
Asymmetric Hydrogenation: This involves the reduction of a prochiral ketone, such as 3-aminocyclohexanone, using a chiral catalyst to directly yield the desired enantiomer.[3][7] This approach is often preferred for its efficiency but requires significant investment in catalyst screening and optimization.
-
Reduction of β-Enaminoketones: This method involves the condensation of a 1,3-cyclohexanedione with a chiral amine, followed by reduction of the enaminoketone intermediate.[7][8][9] The choice of reducing agent and conditions influences the diastereoselectivity.
-
Catalytic Hydrogenation of 3-Aminophenol: A common starting point is the hydrogenation of 3-aminophenol using catalysts like Ruthenium (Ru) or Rhodium (Rh) on a support, which typically yields a mixture of cis and trans stereoisomers that must then be separated and resolved.[10]
Section 2: Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of many synthetic routes to the aminocyclohexanol core, typically used to reduce an aromatic ring (e.g., from 3-aminophenol) or a ketone.
Troubleshooting Guide
Question: Our hydrogenation of 3-aminophenol is slow, and we are observing significant byproduct formation (de-amination). What are the likely causes?
Answer: Sluggish hydrogenation and side reactions often point to catalyst deactivation, poor mass transfer, or non-optimal reaction conditions.
-
Causality:
-
Catalyst Poisoning: Sulfur or other impurities in the starting material or solvent can poison noble metal catalysts like Ruthenium and Rhodium.
-
Mass Transfer Limitation: In a slurry phase reaction, efficient mixing is required to ensure hydrogen is available at the catalyst surface. Inadequate agitation can starve the reaction of hydrogen, leading to slower rates and potential side reactions.
-
Harsh Conditions: Excessively high temperatures can promote side reactions like de-amination or other degradation pathways.
-
-
Troubleshooting Steps:
-
Catalyst Selection & Handling: Ensure you are using a high-quality catalyst. Ruthenium on alumina (Ru/Al₂O₃) is a preferred catalyst for this type of hydrogenation.[10][11] Consider performing a catalyst screening to find the optimal metal and support combination for your specific substrate.
-
Optimize Reaction Parameters:
-
Pressure: Increasing hydrogen pressure (typically 3.0-5.0 MPa) can improve the reaction rate.[10]
-
Temperature: Screen a range of temperatures (e.g., 110-160 °C).[10] Find the sweet spot that provides a good reaction rate without promoting byproduct formation.
-
Agitation: Ensure the reactor's agitation is sufficient to maintain the catalyst in suspension and facilitate hydrogen dissolution in the liquid phase.
-
-
Purity of Starting Materials: Analyze your 3-aminophenol and solvent for potential catalyst poisons. Pre-treatment of the starting material may be necessary.
-
Experimental Protocol: Catalytic Hydrogenation of 3-Aminophenol
This protocol is a general guideline and must be optimized for your specific equipment and scale.
-
Reactor Preparation: Charge a suitable high-pressure autoclave with 3-aminophenol and a solvent (e.g., isopropanol or water).
-
Catalyst Charging: Add the hydrogenation catalyst (e.g., 5% Ru/Al₂O₃) under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically between 1-5% w/w relative to the substrate.
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 4.0 MPa) and begin agitation. Heat the reactor to the target temperature (e.g., 130-150 °C).[10]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. In-process controls (IPCs) via GC or HPLC can be used to confirm the disappearance of the starting material.
-
Cooldown & Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen. Filter the reaction mixture through a bed of celite under an inert atmosphere to remove the catalyst.
-
Workup: The filtrate containing the mixture of 3-aminocyclohexanol isomers can be concentrated and carried forward to the separation/resolution step.
Section 3: Hydrochloride Salt Formation & Isolation
The final step of forming the hydrochloride salt is crucial for the product's stability, handling, and purity. What seems like a simple step can present significant challenges at scale.
Troubleshooting Workflow: Poor Crystallization of HCl Salt
Frequently Asked Questions (FAQs)
Q1: Why is my isolated this compound highly hygroscopic?
A1: High hygroscopicity in hydrochloride salts is often a sign of either an amorphous final product or the presence of impurities.[4] While some hydrochloride salts are inherently hygroscopic, proper isolation of a crystalline form can significantly mitigate this issue. Ensure your crystallization process is well-controlled (slow cooling, correct solvent/anti-solvent ratio) to promote the formation of a stable, crystalline solid. The presence of excess HCl can also contribute to water absorption from the atmosphere.
Q2: Can the common-ion effect impact the solubility of my hydrochloride salt during formulation?
A2: Yes, this is a critical consideration. The common-ion effect can decrease the solubility of a hydrochloride salt in environments with a high concentration of chloride ions, such as the gastric fluid in the stomach.[12] For slightly soluble hydrochlorides, this can lead to the drug being less soluble than its corresponding free base at gastric pH, potentially impacting bioavailability.[12] This is an important factor to consider during preformulation studies.
Section 4: Analytical and Quality Control
Robust analytical methods are essential for monitoring reaction progress, determining purity, and ensuring the final product meets specifications.
| Parameter | Recommended Analytical Technique | Purpose & Key Considerations |
| Reaction Progress | HPLC, GC, TLC | To monitor the consumption of starting materials and the formation of intermediates and products.[6] |
| Stereochemical Purity (ee/de) | Chiral HPLC, Chiral GC | To quantify the enantiomeric and diastereomeric excess. Requires specialized chiral columns.[2] |
| Chemical Purity | HPLC-UV, GC-MS | To identify and quantify any process-related impurities or degradation products.[13] |
| Identity Confirmation | NMR (¹H, ¹³C), Mass Spectrometry, IR | To confirm the structure of the final compound and intermediates. |
| Salt Stoichiometry | Ion Chromatography, Titration | To confirm the correct 1:1 ratio of the amine to hydrochloric acid. |
Section 5: Safety and Handling
Scaling up chemical processes introduces new safety challenges that must be rigorously addressed.
Process Flow and Safety Considerations
Question: What are the primary safety precautions when handling hydrogenation catalysts at scale?
Answer: Hydrogenation catalysts like Ruthenium on Carbon (Ru/C) or Palladium on Carbon (Pd/C) are pyrophoric, especially after use when they are dry and may be coated with residual hydrogen.
-
Handling: Always handle the catalyst under an inert atmosphere (Nitrogen or Argon). Never add catalyst to a flammable solvent in the presence of air.
-
Filtration: Do not allow the filter cake to dry out during filtration. The filter cake should be kept wet with solvent (e.g., water) to prevent ignition upon contact with air.
-
Disposal: The spent catalyst must be passivated before disposal. This is typically done by placing the wet filter cake in a container of water. Consult local regulations for proper disposal procedures for heavy metal waste.[14]
Question: What personal protective equipment (PPE) is required when handling 3-aminocyclohexanol and its hydrochloride salt?
Answer: Standard laboratory PPE is required, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. As aminocyclohexanols can be skin and respiratory irritants, handling should be done in a well-ventilated area or a fume hood.[15][16][17] Avoid creating dust when handling the solid hydrochloride salt.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]
- 11. EP0781267B1 - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]
- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. scribd.com [scribd.com]
Resolving common errors in the analytical measurement of (1R,3R)-3-aminocyclohexanol hydrochloride
Welcome to the technical support center for the analytical measurement of (1R,3R)-3-aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this chiral molecule. Here, we combine fundamental principles with field-proven insights to ensure the integrity and accuracy of your results.
Introduction
This compound is a chiral molecule whose precise stereochemical and quantitative analysis is critical in pharmaceutical development. Its polar nature, conferred by the amino and hydroxyl groups, along with its specific stereochemistry, presents unique analytical challenges. This guide provides a structured approach to troubleshooting common issues in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I'm seeing poor or no separation between the enantiomers of 3-aminocyclohexanol on my chiral column. What should I do?
Answer:
Achieving enantiomeric separation is a multifaceted challenge that hinges on the interplay between the chiral stationary phase (CSP), mobile phase, and the analyte's properties.[1][2]
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[3] For a polar molecule like 3-aminocyclohexanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If you are not achieving separation, consider screening different types of CSPs.
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between your analyte and the CSP.[1][3]
-
For Normal Phase (NP): Typically, a mixture of a nonpolar solvent (like heptane or hexane) and a polar modifier (like ethanol or isopropanol) is used.[2] Adjusting the percentage of the polar modifier can significantly impact resolution.
-
For Reversed-Phase (RP): While less common for this type of compound, if using an RP chiral column, adjusting the organic modifier (acetonitrile or methanol) and the pH of the aqueous portion is crucial.[2]
-
Polar Ionic Mode (PIM): For amine-containing compounds, using a mobile phase like methanol with small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine - TEA) can be very effective.[2] The acid-base ratio can be adjusted to optimize the separation.
-
-
Incorrect Flow Rate: Slower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Question 2: My peaks for 3-aminocyclohexanol are tailing or showing poor shape. How can I fix this?
Answer:
Peak tailing for basic compounds like 3-aminocyclohexanol is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][4]
Potential Causes & Solutions:
-
Silanol Interactions: The free amine group can interact strongly with acidic silanol groups on the column packing material, leading to tailing.
-
Solution: Add a basic modifier to your mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA).[1] This "competes" with your analyte for the active silanol sites, improving peak shape.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and the stationary phase.
Data Summary: Mobile Phase Modifiers for Peak Shape Improvement
| Modifier | Typical Concentration | Mode | Purpose |
| Triethylamine (TEA) | 0.1 - 0.5% | RP/NP | Masks silanol groups for basic analytes. |
| Diethylamine (DEA) | 0.1 - 0.5% | RP/NP | Similar to TEA, masks silanol groups. |
| Acetic Acid | 0.1 - 1% | PIM/RP | Used in combination with a base for PIM; can protonate the analyte. |
| Trifluoroacetic Acid (TFA) | 0.1% | RP | Can improve peak shape for some basic compounds, but may be harsh on some columns. |
Question 3: I am struggling to get reproducible retention times. What are the likely causes?
Answer:
Inconsistent retention times are a common issue in HPLC and can stem from several factors related to the system, mobile phase, or column.[4][6]
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Mobile Phase Preparation Inconsistency: Small variations in mobile phase composition can lead to significant shifts in retention time.[3]
-
Solution: Prepare fresh mobile phase daily and use a precise method for measuring components. Ensure all components are fully dissolved and mixed.
-
-
Temperature Fluctuations: Column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[6]
-
-
Pump Issues: Leaks or malfunctioning pump seals can cause inconsistent flow rates.
-
Solution: Check for leaks in the system, especially around fittings.[6] If the baseline is noisy or you observe pressure fluctuations, the pump seals may need to be replaced.
-
Gas Chromatography (GC) Analysis
Question 4: I'm analyzing 3-aminocyclohexanol by GC and see significant peak tailing or no peak at all. Why is this happening?
Answer:
Direct analysis of underivatized amino alcohols like 3-aminocyclohexanol by GC is challenging due to their polarity and the presence of active hydrogens on the amino and hydroxyl groups.[7] These groups can interact strongly with the stationary phase and active sites in the GC system, leading to poor chromatography.
Potential Causes & Solutions:
-
Analyte Adsorption: The polar functional groups adsorb to the column and other parts of the GC system.
-
Solution: Derivatization. This is the most effective solution. The active hydrogens on the amine and hydroxyl groups must be blocked to improve volatility and reduce interactions. A two-step derivatization is often necessary:
-
Esterification of the hydroxyl group.
-
Acylation of the amino group (e.g., using trifluoroacetic anhydride - TFAA).
-
-
-
Column Bleed or Contamination: A contaminated column can lead to poor peak shape and a noisy baseline.[8]
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this doesn't work, the column may need to be replaced.
-
Experimental Protocol: Two-Step Derivatization for GC Analysis
-
Esterification:
-
To 1 mg of your sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100 °C for 30 minutes.
-
Cool the mixture and evaporate the solvent to dryness.
-
-
Acylation:
-
Dissolve the residue from step 1 in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 10 minutes.
-
The sample is now ready for injection into the GC.
-
(This protocol is adapted from a general procedure for amino acid derivatization and should be optimized for 3-aminocyclohexanol.)
Question 5: I'm using a chiral GC column after derivatization, but my enantiomers are not separating. What can I do?
Answer:
Even after successful derivatization, chiral separation by GC requires careful optimization of chromatographic conditions.
Potential Causes & Solutions:
-
Incorrect Column Choice: Not all chiral GC columns are suitable for all compounds.
-
Solution: Columns based on cyclodextrin derivatives are often a good choice for separating chiral amines and alcohols.[9] You may need to screen a few different chiral stationary phases.
-
-
Suboptimal Temperature Program: The oven temperature program is a critical parameter for resolution in GC.
-
Solution: Try decreasing the analysis temperature. Lower temperatures often increase chiral selectivity, leading to better separation. Experiment with different temperature ramps and hold times.
-
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation.
-
Solution: Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Caption: Troubleshooting workflow for chiral GC separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 6: How can I confirm the stereochemistry of my 3-aminocyclohexanol sample using NMR?
Answer:
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers like cis- and trans-3-aminocyclohexanol. The key lies in analyzing the chemical shifts and, more importantly, the proton-proton coupling constants (J-values), which are dependent on the spatial orientation of the substituents.[10][11]
Key Distinguishing Features:
-
Proton Chemical Shifts: In the more stable chair conformation, substituents can be either axial or equatorial. Protons in an axial position generally resonate at a higher field (lower ppm) than those in an equatorial position.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.
Example Data Comparison for 4-Aminocyclohexanol Isomers (as an analogue)
| Proton | cis-Isomer (Equatorial-Equatorial) | trans-Isomer (Axial-Axial) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The H-1 proton in the cis isomer is more deshielded (higher ppm). |
| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | The H-4 proton in the cis isomer is more deshielded. |
(Data adapted from BenchChem for 4-aminocyclohexanol and serves as an illustrative example.)[10]
For (1R,3R)-3-aminocyclohexanol, which is a trans isomer, you would expect to see large axial-axial coupling constants for the protons on the carbons bearing the amino and hydroxyl groups, confirming their trans-diaxial relationship in the most stable chair conformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. bre.com [bre.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. (PDF) Enantiomeric Separation of Chiral Amines and Amino [research.amanote.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental parameters to enhance the performance of (1R,3R)-3-aminocyclohexanol hydrochloride
Welcome to the technical support center for (1R,3R)-3-aminocyclohexanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental parameters and enhance the performance, purity, and yield of your synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Reduction Step
Q: My reduction of a 3-aminocyclohexanone precursor is yielding an unfavorable mixture of cis and trans isomers. What factors control diastereoselectivity, and how can I favor the desired (1R,3R) trans isomer?
A: Achieving high diastereoselectivity is a common challenge in the synthesis of 3-aminocyclohexanol derivatives. The relative orientation of the amino and hydroxyl groups is determined during the reduction of the ketone precursor. Several factors influence the stereochemical outcome.
Potential Causes and Solutions:
-
Choice of Reducing Agent: The steric bulk of the reducing agent plays a critical role. Bulky hydride reagents will preferentially attack from the less hindered face of the cyclohexanone ring, leading to a higher proportion of one diastereomer.
-
Axial vs. Equatorial Attack: For a substituted cyclohexanone, an equatorial attack by the hydride is often sterically favored, leading to an axial alcohol. Conversely, an axial attack yields an equatorial alcohol. The desired (1R,3R) isomer is the trans configuration, where the amino and hydroxyl groups are on opposite sides of the ring, typically in a diequatorial arrangement in the most stable chair conformation. To achieve this, you need to favor the formation of an equatorial hydroxyl group, which results from an axial attack.
-
Recommendation: Consider using a less sterically demanding reducing agent like Sodium Borohydride (NaBH₄) if you are getting the undesired isomer with a bulkier reagent. Conversely, if you need to favor the equatorial attack, a bulkier reagent might be beneficial. The choice is highly substrate-dependent.
-
-
Reaction Temperature: Lower reaction temperatures generally increase selectivity.[1] At higher temperatures, the energy difference between the transition states leading to the different diastereomers is more easily overcome, resulting in a less selective reaction.[1]
-
Recommendation: Perform the reduction at 0 °C or even -78 °C to enhance diastereoselectivity.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
-
Recommendation: Screen different solvents. Protic solvents like methanol or ethanol are common for NaBH₄ reductions, while aprotic solvents like THF are used for other hydrides. The specific solvent can impact the stereochemical outcome.
-
-
Protecting Groups: The nature of the protecting group on the amine can influence the stereochemical outcome of the reduction through steric hindrance or chelation control.
-
Recommendation: If using a protected amine, consider how the size and nature of the protecting group might direct the approach of the reducing agent.
-
Issue 2: Low Enantioselectivity or Racemization
Q: I am struggling to obtain high enantiomeric excess (e.e.) for my (1R,3R)-3-aminocyclohexanol. What are the common causes of low enantioselectivity or racemization?
A: Low enantioselectivity is a critical issue, as the biological activity of chiral molecules is often specific to a single enantiomer.[2] This problem can arise from the synthetic strategy itself or from unintended racemization during the workup or purification.
Potential Causes and Solutions:
-
Suboptimal Chiral Catalyst or Auxiliary: In asymmetric synthesis, the choice of a chiral catalyst or auxiliary is paramount for achieving high stereoselectivity.[3][4]
-
Recommendation:
-
Catalyst/Ligand Screening: If using a catalytic method (e.g., asymmetric hydrogenation), screen a variety of chiral ligands. The electronic and steric properties of the ligand must be well-matched to the substrate.
-
Auxiliary Choice: If using a chiral auxiliary, ensure it provides effective facial shielding of the reactive center.[1] The relative steric bulk of the auxiliary and the substrate's substituents is crucial.[1]
-
-
-
Impure Starting Materials or Reagents: Impurities can sometimes poison the catalyst or interfere with the desired stereoselective pathway.[4]
-
Recommendation: Use high-purity, anhydrous solvents and reagents. If catalyst poisoning is suspected, purifying the starting materials or passing them through a plug of activated carbon or alumina may help.[4]
-
-
Racemization During Workup or Purification: The hydrochloride salt of an amine is generally stable. However, exposure to harsh acidic or basic conditions, or elevated temperatures, can potentially lead to racemization, especially if there is a plausible mechanism for forming a symmetric intermediate.
-
Recommendation:
-
Mild Conditions: Use mild conditions for workup and purification. Avoid unnecessarily high temperatures.
-
pH Control: Maintain careful control of pH during extractions and other workup steps.
-
-
-
Inefficient Chiral Resolution: If you are using chiral resolution to separate enantiomers, incomplete crystallization or co-precipitation of the undesired diastereomeric salt can lead to low enantiomeric enrichment.[4]
-
Recommendation: Optimize the crystallization conditions, including solvent, temperature, and cooling rate. Ensure thorough washing of the filtered crystals with a suitable cold solvent to remove the mother liquor containing the other diastereomer.
-
Issue 3: Incomplete Reaction or Low Yield
Q: My synthesis of this compound is resulting in a low yield. How can I improve the conversion of my starting material?
A: Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to catalyst deactivation. A systematic approach is needed to identify and address the root cause.
Potential Causes and Solutions:
-
Inefficient Imine/Enamine Formation (in Reductive Amination): For syntheses involving reductive amination, the initial formation of the imine or enamine intermediate is crucial.[5][6] This step is often reversible and requires the removal of water to drive the reaction to completion.
-
Suboptimal pH: The pH is a critical parameter in reactions like reductive amination. The formation of the imine/iminium ion is acid-catalyzed, but a highly acidic environment will protonate the amine, rendering it non-nucleophilic.[7]
-
Recommendation: Maintain the reaction under weakly acidic conditions (typically pH 5-7) for optimal results.[7]
-
-
Catalyst Deactivation or Insufficient Loading: In catalytic hydrogenations or other catalyzed reactions, the catalyst can be poisoned by impurities or used in insufficient quantities.
-
Recommendation:
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes improve conversion.[8]
-
Ensure Catalyst Quality: Use fresh, high-quality catalyst.
-
Check for Inhibitors: Ensure starting materials and solvents are free from potential catalyst poisons like sulfur compounds.
-
-
-
Poor Reagent Quality or Stoichiometry: Degradation of reagents (e.g., the hydride reducing agent) or incorrect stoichiometry can lead to incomplete reactions.
-
Recommendation: Use fresh, properly stored reagents. Verify the stoichiometry of all reactants.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce (1R,3R)-3-aminocyclohexanol?
A1: While several methods exist, one common approach involves the reduction of a β-enaminoketone intermediate.[5][6][9] This typically starts with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine (like (S)-α-methylbenzylamine) to form a chiral β-enaminoketone.[3] The subsequent reduction of the ketone, often with a dissolving metal reduction (e.g., sodium in THF/isopropyl alcohol), yields the 3-aminocyclohexanol as a mixture of diastereomers that can then be separated.[3][5] Another industrially relevant method is the catalytic hydrogenation of 3-nitrocyclohexanol, followed by treatment with hydrochloric acid to form the hydrochloride salt.[3]
Q2: How can I accurately determine the stereochemistry of my product?
A2: A combination of analytical techniques is recommended.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the most direct methods for determining enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).[5] Using a chiral column allows for the separation and quantification of different stereoisomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constants (J-values) between protons on the cyclohexane ring can help determine their relative orientation (axial or equatorial) and thus infer the cis/trans relationship of the substituents.[5][6]
-
2D NMR (COSY, HSQC, NOESY): These experiments can provide definitive structural elucidation. For instance, a NOESY experiment can show through-space interactions between protons, confirming their relative stereochemistry.[5][6]
-
Q3: What are the best practices for storing and handling this compound?
A3: this compound is typically a solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. As with all amine salts, it is important to handle it in a well-ventilated area.
Q4: I am having trouble with the final purification by crystallization. What can I do?
A4: Crystallization can be challenging. Here are some tips:
-
Solvent System: The choice of solvent is critical. You need a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems for amine hydrochlorides include isopropanol/ether or ethanol/hexane.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Cooling Rate: A slow cooling rate generally leads to larger, purer crystals. Crash cooling can trap impurities.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization by creating nucleation sites.
Experimental Protocols & Data
Protocol 1: General Procedure for Reductive Amination
This is a generalized protocol and may require optimization for your specific substrate.
-
Imine Formation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the cyclohexanone precursor (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once imine formation is complete (as monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Reduction: Dilute the mixture with a suitable solvent for the reduction (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) in portions, monitoring for gas evolution.
-
Stir the reaction at 0 °C until completion.
-
Workup: Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Filter and dry the solid to obtain the hydrochloride salt.
Table 1: Influence of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Solvent | Key Characteristics | Common Stereochemical Outcome |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Less sterically hindered; generally favors axial attack on unhindered cyclohexanones.[7] | Often leads to the equatorial alcohol. |
| Lithium Aluminium Hydride (LiAlH₄) | THF, Ether | Highly reactive, less selective; can reduce other functional groups. | Can provide different selectivity compared to NaBH₄. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE | Mild and selective; effective for one-pot reductive aminations.[7] | Selectivity is highly substrate-dependent. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Acetic Acid | "Green" alternative; selectivity depends on catalyst and substrate adsorption.[3] | Can favor the thermodynamically more stable product. |
Visualizing Workflows and Logic
Diagram 1: General Synthesis & Purification Workflow
Caption: A typical workflow for the synthesis and purification of chiral aminocyclohexanols.
Diagram 2: Troubleshooting Low Stereoselectivity
Caption: A decision-making diagram for troubleshooting low stereoselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis of (1R,3R)-3-Aminocyclohexanol Hydrochloride and Established Alternatives
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a defining challenge. The stereochemical architecture of a molecule often dictates its pharmacological activity, making the control of chirality a cornerstone of modern synthesis.[1][] Among the reliable strategies for asymmetric induction, the use of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct a chemical transformation—remains a powerful and predictable method.
This guide provides an in-depth comparison of several prominent chiral auxiliaries, offering a critical evaluation of their performance, scope, and practical utility. We will place a special focus on understanding the role of (1R,3R)-3-aminocyclohexanol hydrochloride, contextualizing its function as a chiral building block against the benchmark performance of covalently-bound auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
The Fundamental Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary operates by converting a prochiral substrate into a diastereomeric intermediate. By introducing a chiral environment close to the reacting center, the auxiliary's inherent stereochemistry sterically and electronically biases the approach of incoming reagents, favoring the formation of one diastereomer over the other.[1] Following the reaction, the auxiliary is cleaved from the newly functionalized, now chiral, product and can ideally be recovered for reuse. This entire workflow is a testament to elegant stereochemical control.
Caption: Generalized workflow for employing a chiral auxiliary.
The Benchmarks: A Profile of Established Chiral Auxiliaries
Decades of research have elevated several classes of chiral auxiliaries to "gold standard" status due to their reliability, high stereoselectivity, and broad applicability.
Evans' Oxazolidinones
Developed by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used class for stereoselective synthesis.[1] Derived from readily available amino alcohols, they provide exceptional stereocontrol in alkylation, acylation, and, most famously, aldol reactions.
-
Mechanism of Control: The auxiliary's substituent (e.g., benzyl or isopropyl at C4) sterically blocks one face of the corresponding Z-enolate. The formation of a rigid, chelated transition state, particularly with boron enolates in aldol reactions, forces the electrophile to approach from the less hindered face, leading to predictable and high levels of diastereoselectivity. The conformation of the N-acyl group is believed to orient itself to minimize dipole moments, further enhancing facial bias.
Oppolzer's Sultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams offer a well-defined and predictable chiral environment.[1] They are particularly effective in controlling the stereochemistry of Diels-Alder reactions, Michael additions, and alkylations.
-
Mechanism of Control: The sulfonamide nitrogen attaches to the substrate, and the bulky, rigid camphor skeleton effectively shields one face of the enolate or dienophile. The stereochemical outcome is often dependent on the specific Lewis acid used, which coordinates to the carbonyl oxygen and the sulfonyl oxygen, locking the conformation into a highly organized transition state.
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a practical and cost-effective route to a wide array of enantiomerically enriched compounds, including carboxylic acids, alcohols, and ketones.[1] Both enantiomers of pseudoephedrine are inexpensive and readily available.
-
Mechanism of Control: Pseudoephedrine is acylated to form a tertiary amide. Upon treatment with a strong base like LDA, a highly stable Z-enolate is formed through chelation involving the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl oxygen. This rigid chelated structure directs alkylating agents to the opposite face of the bulky phenyl group, resulting in high diastereoselectivity.
This compound: A Chiral Building Block
While the user's query positions (1R,3R)-3-aminocyclohexanol as a chiral auxiliary, a thorough review of the literature reveals its primary application is as a chiral building block or a precursor for synthesizing chiral ligands . This represents a different, yet equally important, strategy for asymmetric synthesis.
Instead of being temporarily attached and then cleaved, a chiral building block is a stereochemically defined fragment that is permanently incorporated into the final target molecule. The amino and hydroxyl groups of (1R,3R)-3-aminocyclohexanol, with their defined trans stereorelationship, provide a rigid scaffold for constructing complex molecules where this specific 1,3-amino alcohol motif is desired.
Furthermore, its bifunctional nature makes it an excellent starting point for creating bidentate chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, and it is this resulting chiral catalyst that induces enantioselectivity in a substrate, often with very high efficiency (low catalyst loading).
Therefore, the comparison is not of one auxiliary versus another, but of two distinct strategies:
-
Stoichiometric Chiral Auxiliary Control: (Evans, Oppolzer, Myers) The auxiliary is part of the substrate.
-
Catalytic Asymmetric Control: (Ligands from (1R,3R)-3-aminocyclohexanol) A separate chiral catalyst acts upon the substrate.
Performance Deep Dive: A Head-to-Head Comparison
The true measure of a chiral auxiliary lies in its performance—the ability to deliver the desired diastereomer in high yield and purity across a range of substrates.
Diastereoselectivity and Yield in Key Transformations
The following table summarizes typical performance data for the benchmark auxiliaries in asymmetric alkylation and aldol reactions, two of the most fundamental C-C bond-forming reactions.
| Chiral Auxiliary | Reaction Type | Electrophile / Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Alkylation | Allyl Iodide | 98:2 | >90% |
| Evans' Oxazolidinone | Aldol Addition | Isobutyraldehyde | >99:1 (syn) | 85-95% |
| Oppolzer's Sultam | Alkylation | Benzyl Bromide | >98:2 | ~90% |
| Oppolzer's Sultam | Aldol Addition | Benzaldehyde | 91:9 (syn) | 78% |
| Pseudoephedrine Amide | Alkylation | Methyl Iodide | >98:2 | 85-95% |
| Pseudoephedrine Amide | Alkylation | Benzyl Bromide | >98:2 | 85-95% |
Data synthesized from multiple sources including. Diastereomeric ratios and yields are representative and can vary with specific substrates and conditions.
As the data shows, all three established auxiliaries provide excellent levels of stereocontrol, often exceeding 95:5 d.r., which is considered excellent for most synthetic applications. Evans' auxiliaries are particularly renowned for their performance in aldol reactions.
Recyclability: An Economic and Environmental Consideration
The ability to recover and reuse the chiral auxiliary is critical for process efficiency, especially on an industrial scale.
| Chiral Auxiliary | Typical Recovery Yield | Remarks |
| Evans' Oxazolidinone | >92% to quantitative | Recovered by hydrolysis of the N-acyl derivative. |
| Oppolzer's Sultam | 71-79% (crude), 48-56% (recrystallized) | Recovery can be lower after purification. Continuous flow processes can improve efficiency. |
| Pseudoephedrine Amide | High (often >90%) | Recovered after cleavage of the amide bond. |
Case Study: Asymmetric Aldol Reaction
To illustrate the practical application and mechanistic underpinnings, we will examine a typical asymmetric aldol reaction using an Evans' oxazolidinone auxiliary. This reaction is a powerful method for constructing β-hydroxy carbonyl compounds, establishing two contiguous stereocenters simultaneously.
Caption: Zimmerman-Traxler model for an Evans' asymmetric aldol reaction.
Experimental Protocol: Evans' Asymmetric syn-Aldol Reaction
This protocol is representative of the methodologies developed by Evans and his coworkers.
1. Enolate Formation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add di-n-butylboron triflate (1.1 equivalents) dropwise.
-
Slowly add triethylamine (1.2 equivalents). The solution typically turns from colorless to a pale yellow.
-
Stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the Z-boron enolate. The causality here is crucial: the Lewis acidic boron triflate coordinates to the carbonyl, while the mild base abstracts the alpha-proton, leading to a kinetically controlled, stereodefined enolate.
2. Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 equivalents), either neat or as a solution in CH₂Cl₂, dropwise over several minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. The low temperature is critical to maximize selectivity by preventing competing pathways.
3. Workup and Auxiliary Cleavage:
-
Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The peroxide oxidatively cleaves the boron-carbon bonds.
-
After stirring vigorously for 1 hour, separate the phases and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography.
-
To cleave the auxiliary, the purified N-acyl product is typically treated with lithium hydroperoxide (LiOH/H₂O₂) or other nucleophiles to yield the chiral β-hydroxy carboxylic acid and recover the valuable auxiliary.
Strategic Selection: Auxiliary vs. Ligand
The choice between a covalently-bound chiral auxiliary and a chiral ligand/catalyst derived from a building block like (1R,3R)-3-aminocyclohexanol is a critical strategic decision.
-
Choose a Chiral Auxiliary (Evans, Oppolzer, Myers) when:
-
High Reliability is Paramount: These systems are exceptionally well-documented and predictable.
-
A Catalytic Version is Unknown or Inefficient: For many transformations, robust catalytic methods do not exist.
-
Substrate-Control is Needed: The auxiliary is directly attached, providing intimate stereochemical communication.
-
Scale is Small to Medium: The stoichiometric nature of auxiliaries can be costly and generate waste on a very large scale, though they are frequently used in industry.
-
-
Choose a Chiral Building Block/Ligand Approach when:
-
Atom Economy is Critical: Catalytic methods use sub-stoichiometric amounts of the chiral source, reducing waste.
-
The Target Molecule Contains the Building Block's Motif: Incorporating (1R,3R)-3-aminocyclohexanol is ideal if that structural unit is part of the final product.
-
High Throughput is Desired: Catalytic reactions are often faster and simpler to run in parallel.
-
A Proven Catalytic System Exists: The development of a new ligand and optimizing its catalytic performance requires significant research effort.
-
References
A Senior Application Scientist's Guide to the Comprehensive Validation of (1R,3R)-3-aminocyclohexanol Hydrochloride: Purity, Identity, and Chiral Integrity
For researchers, scientists, and drug development professionals, the absolute certainty of a starting material's identity, purity, and stereochemistry is non-negotiable. (1R,3R)-3-aminocyclohexanol hydrochloride, a chiral building block, is no exception. Its precise three-dimensional structure is critical to its function in downstream applications, particularly in the synthesis of pharmacologically active molecules. This guide provides an in-depth, technically grounded comparison of analytical methodologies for the comprehensive validation of this compound, moving beyond a simple checklist of tests to explain the "why" behind the "how."
The validation process for a chiral molecule like this compound is a multi-faceted endeavor. It requires an orthogonal approach, where different analytical techniques, each with its own strengths, are employed to build a complete and irrefutable profile of the compound. This guide will detail the core techniques required for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the experimental protocols, the data they generate, and how to interpret this data in a holistic manner to confirm the identity, purity, and, most importantly, the chiral integrity of this compound.
The principles of analytical procedure validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the chromatographic standards from the United States Pharmacopeia (USP) General Chapter <621> form the foundation of the methodologies described herein.[1][2][3]
Structural Elucidation and Diastereomeric Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the primary confirmation of a molecule's structure.[4][5] For this compound, ¹H and ¹³C NMR will not only confirm the connectivity of the atoms but also provide crucial information about the relative stereochemistry (cis/trans) of the amino and hydroxyl groups.
Causality Behind Experimental Choices:
The choice of a deuterated solvent like Deuterium Oxide (D₂O) is deliberate. The hydrochloride salt is highly soluble in water, and D₂O allows for the observation of the exchangeable protons (from the amine and hydroxyl groups) as a broad signal that does not obscure the signals of the cyclohexyl ring protons. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve sufficient signal dispersion to resolve the complex spin-spin coupling patterns of the cyclohexane ring protons, which is essential for confirming the stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of D₂O in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (to achieve adequate signal-to-noise).
-
Relaxation delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024-2048 (due to the lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H NMR).
Data Interpretation and Comparison:
The key to confirming the (1R,3R) stereochemistry lies in the analysis of the proton signal corresponding to the hydrogen attached to the carbon bearing the hydroxyl group (H-1) and the hydrogen attached to the carbon bearing the amino group (H-3). In the (1R,3R) diastereomer (which is a trans isomer), both the hydroxyl and amino groups are in equatorial positions in the more stable chair conformation. This results in the corresponding axial protons (H-1 and H-3) exhibiting large axial-axial coupling constants (typically 8-12 Hz) with their neighboring axial protons. In contrast, the cis diastereomers would show smaller axial-equatorial or equatorial-equatorial coupling constants.
Table 1: Comparison of Expected NMR Data for (1R,3R)-3-aminocyclohexanol and a Potential Diastereomeric Impurity
| Parameter | Expected for (1R,3R)-3-aminocyclohexanol (trans) | Potential (1S,3R)-3-aminocyclohexanol (cis) Impurity |
| ¹H NMR | ||
| H-1 Signal | Multiplet with large axial-axial couplings (~8-12 Hz) | Multiplet with smaller axial-equatorial couplings (~2-5 Hz) |
| H-3 Signal | Multiplet with large axial-axial couplings (~8-12 Hz) | Multiplet with smaller axial-equatorial couplings (~2-5 Hz) |
| ¹³C NMR | ||
| Number of Signals | 6 distinct signals | 6 distinct signals |
| Chemical Shifts | Specific chemical shifts characteristic of the trans isomer | Different chemical shifts due to the change in stereochemistry |
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
While NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers in a non-chiral environment.[6][7] Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[8][9][10]
Causality Behind Experimental Choices:
The selection of a chiral stationary phase (CSP) is the most critical decision in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines and alcohols.[11][12] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomers with reasonable retention times. The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve the peak shape and reduce tailing of basic compounds like aminocyclohexanols by competing for active sites on the silica surface of the CSP.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard of 3-aminocyclohexanol hydrochloride for method development and system suitability.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or similar).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[1][13][14]
-
Analysis: Inject the racemic standard to confirm the resolution of the two enantiomers. Then, inject the sample of this compound to determine its enantiomeric purity.
Data Interpretation and Comparison:
The chromatogram of the racemic standard should show two well-resolved peaks of approximately equal area, corresponding to the (1R,3R) and (1S,3S) enantiomers. The chromatogram of the sample should ideally show a single major peak corresponding to the (1R,3R) enantiomer, with a very small or non-existent peak at the retention time of the (1S,3S) enantiomer. The enantiomeric excess is calculated using the peak areas of the two enantiomers.
Table 2: Comparison of Expected Chiral HPLC Data
| Parameter | (1R,3R)-3-aminocyclohexanol Sample | Racemic Standard |
| Retention Time of (1R,3R) enantiomer | ~ 8.5 min | ~ 8.5 min |
| Retention Time of (1S,3S) enantiomer | Not detected or < 0.1% peak area | ~ 10.2 min |
| Peak Area of (1R,3R) enantiomer | > 99.9% | ~ 50% |
| Peak Area of (1S,3S) enantiomer | < 0.1% | ~ 50% |
| Enantiomeric Excess (e.e.) | > 99.8% | ~ 0% |
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS)
FTIR and MS provide complementary information to confirm the identity of the compound. FTIR identifies the functional groups present, while MS determines the molecular weight.
Causality Behind Experimental Choices:
-
FTIR: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal sample preparation. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.
-
Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminocyclohexanols. It typically results in the protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight of the free base.
Experimental Protocols:
FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
Data Interpretation and Comparison:
Table 3: Comparison of Expected FTIR and MS Data
| Analytical Technique | Parameter | Expected Result for this compound |
| FTIR | O-H stretch | Broad band around 3300-3400 cm⁻¹ |
| N-H stretch (amine salt) | Broad bands around 3000-3200 cm⁻¹ | |
| C-H stretch (aliphatic) | Sharp bands around 2850-2950 cm⁻¹ | |
| C-O stretch | Strong band around 1050-1150 cm⁻¹ | |
| Mass Spectrometry (ESI+) | Molecular Weight of Free Base | 115.18 g/mol |
| Observed [M+H]⁺ ion | m/z 116.1 |
Conclusion: A Self-Validating System
The comprehensive validation of this compound is achieved not by a single technique but by the convergence of evidence from an orthogonal set of analytical methods. NMR confirms the chemical structure and relative stereochemistry. Chiral HPLC quantifies the enantiomeric purity, ensuring the correct enantiomer is present in high excess. FTIR and MS provide unambiguous confirmation of the functional groups and molecular weight, respectively.
By employing this multi-technique approach, researchers can have the highest degree of confidence in the quality of their starting material. This rigorous validation is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of experimental results and forming the bedrock of successful research and development endeavors.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. agilent.com [agilent.com]
- 3. Chromatography [usp.org]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
A Comparative Analysis of Synthetic Routes to (1R,3R)-3-Aminocyclohexanol Hydrochloride for Researchers and Drug Development Professionals
This comprehensive guide delves into three principal synthetic methodologies: diastereoselective synthesis employing a chiral auxiliary, enzymatic kinetic resolution of a racemic mixture, and a biocatalytic asymmetric synthesis. Each route is scrutinized for its efficiency, stereoselectivity, scalability, and overall practicality, supported by detailed experimental protocols and comparative data to inform your research and development decisions.
Diastereoselective Synthesis via Chiral Auxiliary: A Strategy of Control
This approach introduces chirality early in the synthetic sequence by utilizing a chiral auxiliary to direct the stereochemical outcome of a key reaction. A well-documented method involves the condensation of a prochiral 1,3-cyclohexanedione with a chiral amine, followed by diastereoselective reduction and subsequent removal of the auxiliary.
A prime example of this strategy employs (S)-α-methylbenzylamine as the chiral auxiliary. The synthesis commences with the formation of a β-enaminoketone, which then undergoes a diastereoselective reduction. The choice of reducing agent is critical in determining the ratio of the resulting diastereomers. Subsequent hydrogenolysis removes the chiral auxiliary, affording the desired aminocyclohexanol, which is then converted to its hydrochloride salt.
Experimental Protocol:
Step 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one. A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3.5 hours, with azeotropic removal of water using a Dean-Stark trap.[1] After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by crystallization to yield the β-enaminoketone.[1]
Step 2: Diastereoselective Reduction. The β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed. This reduction predominantly yields the cis-diastereomer.[1]
Step 3: Removal of the Chiral Auxiliary and Salt Formation. The resulting diastereomeric mixture of amino alcohols is subjected to hydrogenolysis to cleave the α-methylbenzyl group. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Following removal of the catalyst, the free base of (1R,3R)-3-aminocyclohexanol is dissolved in a suitable solvent, such as isopropanol, and treated with hydrochloric acid to precipitate the desired hydrochloride salt.
Rationale and Insights:
The success of this route hinges on the facial selectivity imparted by the bulky chiral auxiliary during the reduction of the enaminone. The (S)-α-methylbenzyl group effectively shields one face of the molecule, directing the hydride attack to the opposite face and thereby establishing the desired stereochemistry at the two newly formed chiral centers. The commercial availability and relatively low cost of both enantiomers of α-methylbenzylamine make this an attractive approach. However, the need for an additional step to remove the auxiliary and the potential for incomplete diastereoselectivity, requiring chromatographic separation, are key considerations.
Enzymatic Kinetic Resolution: A Scalpel-Like Precision
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of enantiomers with a chiral catalyst, most notably an enzyme. For the synthesis of (1R,3R)-3-aminocyclohexanol, a racemic mixture of cis-3-aminocyclohexanol is first synthesized, followed by enzymatic acylation to selectively acylate the (1S,3S)-enantiomer, leaving the desired (1R,3R)-enantiomer unreacted.
Experimental Protocol:
Step 1: Synthesis of Racemic cis-3-Aminocyclohexanol. A common route to racemic 3-aminocyclohexanol involves the reduction of 3-aminocyclohex-2-en-1-one. This can be achieved using various reducing agents, such as sodium borohydride, to yield a mixture of cis and trans isomers, from which the cis isomer can be isolated.
Step 2: Enzymatic Kinetic Resolution. The racemic cis-3-aminocyclohexanol is dissolved in an appropriate organic solvent. An acylating agent, such as ethyl acetate, and an immobilized lipase (e.g., Novozym 435) are added.[2] The reaction is monitored until approximately 50% conversion is achieved. At this point, the (1S,3S)-enantiomer will have been selectively acylated.
Step 3: Separation and Salt Formation. The reaction is stopped, and the enzyme is removed by filtration. The unreacted (1R,3R)-3-aminocyclohexanol can be separated from the acylated (1S,3S)-enantiomer by extraction or chromatography. The isolated (1R,3R)-3-aminocyclohexanol is then converted to its hydrochloride salt as previously described.
Rationale and Insights:
The high enantioselectivity of enzymes makes this a very effective method for obtaining enantiomerically pure compounds. The use of immobilized enzymes allows for easy separation and potential reuse of the biocatalyst, which is advantageous for process scalability and cost-effectiveness. However, a significant drawback of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%. This can be a major limitation in terms of atom economy and overall process efficiency, especially for large-scale production.
Biocatalytic Asymmetric Synthesis: The Direct Approach
Asymmetric biocatalysis offers a direct and highly efficient route to chiral molecules, often in a single step from a prochiral starting material. For the synthesis of (1R,3R)-3-aminocyclohexanol, a transaminase enzyme can be employed to directly aminate a prochiral ketone with high stereoselectivity.
While a direct biocatalytic route to (1R,3R)-3-aminocyclohexanol is a subject of ongoing research, a closely related synthesis of (1R,3R)-1-amino-3-methylcyclohexane has been successfully demonstrated using a cascade reaction involving an enoate reductase (ERED) and an amine transaminase (ATA).[3] This approach highlights the potential of biocatalysis in this area. A hypothetical, yet plausible, direct route would involve the asymmetric amination of 3-hydroxycyclohexanone using an (R)-selective transaminase.
Conceptual Protocol:
Step 1: Asymmetric Amination. 3-Hydroxycyclohexanone is incubated with an (R)-selective amine transaminase in a buffered aqueous solution.[4] An amine donor, such as isopropylamine, is required, which also serves to drive the reaction equilibrium towards the product. The enzyme stereoselectively converts the ketone to the desired (1R,3R)-3-aminocyclohexanol.
Step 2: Product Isolation and Salt Formation. After the enzymatic reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The solvent is then removed, and the resulting (1R,3R)-3-aminocyclohexanol is converted to the hydrochloride salt.
Rationale and Insights:
This biocatalytic approach is highly attractive due to its potential for excellent enantioselectivity and high atom economy, as it can theoretically achieve a 100% yield of the desired enantiomer. The reactions are typically run in aqueous media under mild conditions, which aligns with the principles of green chemistry. However, the development of a suitable transaminase with high activity and selectivity for the specific substrate can be a significant challenge, often requiring protein engineering and extensive screening.[4][5] Furthermore, the availability and cost of the enzyme and any necessary co-factors can impact the overall economic viability of the process.
Comparative Analysis
To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized in the table below.
| Metric | Diastereoselective Synthesis with Chiral Auxiliary | Enzymatic Kinetic Resolution | Biocatalytic Asymmetric Synthesis |
| Stereoselectivity | Good to excellent, dependent on reducing agent and auxiliary | Excellent | Potentially excellent, dependent on enzyme |
| Theoretical Yield | High | 50% for the desired enantiomer | Up to 100% |
| Atom Economy | Moderate | Low | High |
| Scalability | Good, but may require large-scale chromatography | Moderate, limited by 50% yield | Potentially high, but enzyme stability and cost are factors |
| Process Complexity | Multiple steps including auxiliary removal | Multiple steps including resolution and separation | Potentially fewer steps, but requires enzyme development |
| Cost-Effectiveness | Moderate, depends on auxiliary cost and separation efficiency | Can be costly due to 50% yield limitation | Potentially very cost-effective if a suitable enzyme is available |
| Green Chemistry | Use of organic solvents and metal catalysts | Use of enzymes is favorable, but overall process may not be | High potential for being a green process |
Conclusion and Recommendations
The choice of the optimal synthetic route to (1R,3R)-3-aminocyclohexanol hydrochloride is highly dependent on the specific requirements of the project, including the desired scale, cost constraints, and available resources.
-
For laboratory-scale synthesis and initial drug discovery efforts, the diastereoselective synthesis using a chiral auxiliary offers a reliable and well-established method with good control over stereochemistry.
-
When high enantiopurity is paramount and moderate scales are acceptable, enzymatic kinetic resolution provides a straightforward path to the desired enantiomer, albeit with a significant compromise in theoretical yield.
-
For large-scale, industrial production where efficiency and sustainability are critical, the biocatalytic asymmetric synthesis represents the most promising long-term strategy. While it may require a significant initial investment in enzyme discovery and process development, the potential for high yields, excellent stereoselectivity, and environmentally benign conditions makes it a highly attractive option for sustainable pharmaceutical manufacturing.
Ultimately, a thorough evaluation of each route, including preliminary experimental validation, is recommended to make an informed decision that aligns with your specific research or manufacturing objectives.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-validation of analytical methods for (1R,3R)-3-aminocyclohexanol hydrochloride
An In-Depth Guide to the Cross-Validation of Analytical Methods for (1R,3R)-3-aminocyclohexanol Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a chiral building block crucial in the synthesis of various pharmaceutical agents. Its stereochemical configuration is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are required to ensure its identity, purity, and, most critically, its enantiomeric excess. In a regulated drug development environment, it is not sufficient to simply have one validated method. Often, multiple analytical techniques are employed across different stages of development, at different manufacturing sites, or for different purposes (e.g., routine QC vs. stability testing). This necessitates a formal process of cross-validation , which demonstrates that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1][2]
This guide provides a comprehensive comparison of two distinct, yet suitable, analytical methods for this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization . We will delve into the rationale for selecting these methods, provide detailed experimental protocols, and outline a rigorous cross-validation framework grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5] The objective is to equip researchers and drug development professionals with the expertise to ensure data integrity and consistency across the analytical lifecycle of this critical intermediate.
Candidate Analytical Methods: A Comparative Overview
The selection of analytical methods must be based on the physicochemical properties of the analyte. (1R,3R)-3-aminocyclohexanol is a small, polar, chiral molecule that lacks a significant UV chromophore. These characteristics dictate the specific strategies required for successful analysis.
-
Method A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing enantiomeric purity.[6] Its strength lies in the vast array of available chiral stationary phases (CSPs) that can resolve enantiomers under mild, aqueous conditions. However, the lack of a chromophore requires either derivatization to introduce a UV-active or fluorescent tag, or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).
-
Method B: Gas Chromatography (GC) offers high efficiency and is excellent for analyzing volatile compounds. While the hydrochloride salt is non-volatile, the free base can be analyzed. A significant challenge with GC is the analysis of polar amines, which tend to exhibit poor peak shape (tailing) due to interactions with the column.[7] This is overcome by converting the amine and alcohol groups into less polar, more volatile derivatives (e.g., silyl or acetyl derivatives) prior to injection.[8]
The following table provides a high-level comparison of these two approaches for the analysis of (1R,3R)-3-aminocyclohexanol.
| Feature | Chiral HPLC with Universal Detection (e.g., CAD) | Gas Chromatography with FID (after Derivatization) |
| Primary Application | Enantiomeric Purity, Assay, Impurity Profiling | Assay, Impurity Profiling, Residual Solvent Analysis |
| Strengths | Direct analysis of the salt, excellent enantioselectivity, mild operating conditions. | High resolution, high sensitivity with FID, robust and widely available technology. |
| Weaknesses | Requires specialized universal detectors if not derivatized; can consume significant solvent volumes. | Requires a derivatization step which adds complexity and potential for error; analyte must be thermally stable. |
| Causality Behind Choice | Chosen for its direct ability to resolve the critical stereoisomers, which is a primary quality attribute. | Chosen as an orthogonal method that relies on a different separation principle (volatility vs. partitioning), making it an excellent candidate for cross-validation. |
The Cross-Validation Framework: Ensuring Method Comparability
Cross-validation is the process of formally demonstrating that two distinct analytical methods yield comparable results for the same analyte.[9][10] This is a critical exercise when transferring a method between labs, introducing a new method, or when data from different methods need to be compared within a regulatory submission. The entire process is governed by the principles outlined in the ICH Q2(R2) guideline, which emphasizes that a validated procedure must be fit for its intended purpose.[3][11]
The workflow for a comprehensive cross-validation study is depicted below. It begins with the full validation of each individual method, followed by a head-to-head comparison using a common set of samples.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are provided as robust starting points. It is imperative that each method undergoes a full validation according to ICH Q2(R2) guidelines to establish its performance characteristics before initiating a cross-validation study.[12][13]
Protocol 1: Chiral HPLC-CAD Method for Enantiomeric Purity and Assay
Rationale: This method uses a polysaccharide-based chiral stationary phase, known for its broad enantioselectivity. A Charged Aerosol Detector (CAD) is chosen as it provides near-universal response for non-volatile analytes without the need for a chromophore, making it ideal for this compound.
1. Materials and Reagents:
- This compound Reference Standard
- (1S,3S)-3-aminocyclohexanol hydrochloride (the enantiomer) for specificity demonstration
- HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH)
- Diethylamine (DEA), HPLC grade
2. Chromatographic Conditions:
- Instrument: HPLC system with a quaternary pump, autosampler, and CAD.
- Column: Chiralpak IC (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm
- Mobile Phase: Hexane / IPA / EtOH / DEA (80:10:10:0.1, v/v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Injection Volume: 10 µL
- CAD Settings: Evaporation Temp: 35°C, Nitrogen gas pressure: 35 psi
3. Standard and Sample Preparation:
- Diluent: Ethanol
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask and dissolve in diluent.
- Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.
4. System Suitability Test (SST):
- Resolution Standard: Prepare a solution containing both (1R,3R) and (1S,3S) enantiomers.
- Acceptance Criteria:
- Resolution between enantiomer peaks: ≥ 2.0
- Tailing factor for the (1R,3R) peak: ≤ 1.5
- Relative standard deviation (RSD) for 6 replicate injections of the standard: ≤ 2.0%
Protocol 2: GC-FID Method for Assay (with Derivatization)
Rationale: This method employs derivatization to overcome the challenges of analyzing a polar amine by GC.[7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that converts both the amine and hydroxyl groups to their trimethylsilyl (TMS) ethers/amines. This increases volatility and reduces polarity, resulting in sharp, symmetrical peaks suitable for quantification by Flame Ionization Detection (FID).
1. Materials and Reagents:
- This compound Reference Standard
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
- Pyridine, anhydrous
- Ethyl Acetate, GC grade
2. Derivatization Procedure:
- Accurately weigh ~10 mg of the sample or standard into a 2 mL autosampler vial.
- Add 500 µL of anhydrous pyridine and vortex to dissolve.
- Add 500 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before GC analysis.
3. Chromatographic Conditions:
- Instrument: Gas chromatograph with a split/splitless injector and FID.
- Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Oven Program: 100°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
- Injector Temperature: 250°C (Split ratio 20:1)
- Detector Temperature: 280°C
- Injection Volume: 1 µL
4. System Suitability Test (SST):
- Acceptance Criteria:
- Tailing factor for the derivatized analyte peak: ≤ 1.5
- RSD for 6 replicate injections of the derivatized standard: ≤ 2.0%
Cross-Validation Study Design and Acceptance Criteria
To formally cross-validate the HPLC and GC methods for the assay of this compound, the following study should be performed.
1. Sample Selection:
- Select a minimum of three independent batches of the material.
- From each batch, prepare samples at three different concentration levels covering the analytical range (e.g., 80%, 100%, and 120% of the nominal concentration).
- Prepare each sample in triplicate.
2. Analysis:
- Analyze all 27 samples (3 batches x 3 levels x 3 preps) using both the fully validated HPLC-CAD method and the fully validated GC-FID method.
3. Data Comparison and Acceptance Criteria:
- The primary goal is to demonstrate that there is no statistically significant difference between the results obtained from the two methods.
- The results should be compared using appropriate statistical tools.
The logical flow for evaluating the data is outlined in the diagram below.
Caption: Decision flow for statistical analysis of cross-validation data.
Summary of Acceptance Criteria:
| Parameter | Statistical Test | Acceptance Criterion |
| Precision | F-test | The calculated F-value should be less than the critical F-value at a 95% confidence level (p > 0.05), indicating no significant difference in the precision of the two methods. |
| Accuracy | Paired t-test | The calculated t-value should be less than the critical t-value at a 95% confidence level (p > 0.05), indicating no significant difference between the mean results of the two methods. |
| Overall Mean Difference | - | The mean assay value from the GC method should be within ±2.0% of the mean assay value from the HPLC method for each level. |
Conclusion
The cross-validation of analytical methods is a cornerstone of a robust pharmaceutical quality system.[13] By demonstrating the equivalency of an orthogonal GC-FID method and a primary Chiral HPLC-CAD method for the analysis of this compound, an organization can enhance confidence in its analytical data. This allows for flexibility in testing, facilitates method transfer between laboratories, and strengthens regulatory submissions by proving that the chosen analytical procedures are consistent, reliable, and fit for their intended purpose. The framework and protocols detailed herein provide a comprehensive guide for executing this critical task with scientific integrity and regulatory compliance.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. bre.com [bre.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Benchmarking (1R,3R)-3-aminocyclohexanol hydrochloride against commercially available catalysts
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to produce enantiomerically pure compounds is a constant endeavor. Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving as highly effective ligands for metal-catalyzed reactions.[1] This guide provides an in-depth technical comparison of commercially available chiral amino alcohol catalysts in the context of a widely utilized transformation: the asymmetric transfer hydrogenation of a prochiral ketone. While our primary goal is to benchmark the performance of various catalysts, we will also address the current standing of (1R,3R)-3-aminocyclohexanol hydrochloride within this landscape.
The Critical Role of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of ketones is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[2][3] This reaction typically employs a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand. The ligand's structure is paramount in dictating the enantioselectivity of the reduction. Isopropanol often serves as a convenient and economical hydrogen source.[2]
Benchmarking Catalyst Performance: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a clear and objective comparison, we focus on the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a standard model for evaluating the efficacy of new catalytic systems.
Featured Catalysts:
For this guide, we will compare the performance of catalyst systems derived from the following commercially available chiral amino alcohols, which have established track records in asymmetric synthesis:
-
(1R,2S)-1-Amino-2-indanol: A rigid, bicyclic amino alcohol known to form highly effective catalysts for ATH.
-
(1S,2S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine): While technically a diamine, it is a closely related and widely used ligand in Noyori-type ATH catalysts, serving as an excellent benchmark.
-
This compound: The subject of our inquiry. Despite its availability, there is a notable lack of published data on its application as a ligand in asymmetric transfer hydrogenation. Our guide will, therefore, benchmark the established catalysts to provide a reference framework for any future evaluation of this compound.
Performance Data Summary
The following table summarizes the performance of established chiral ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.
| Chiral Ligand | Metal Precursor | Base | Solvent | Yield (%) | ee (%) | Reference |
| (1R,2S)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | >95 | 92 | [4] |
| (1S,S)-TsDPEN | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | 93-98 | 98 | [5] |
Note: Extensive literature searches did not yield specific performance data for this compound as a ligand in this reaction under comparable conditions. This suggests it is either not a commonly employed catalyst for this transformation or its performance is not widely reported in peer-reviewed literature.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a chiral amino alcohol or diamine ligand.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloro(p-cymene) dimer)
-
Chiral Ligand (e.g., (1R,2S)-1-Amino-2-indanol or (1S,S)-TsDPEN)
-
Acetophenone
-
Anhydrous Isopropanol
-
Potassium Hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (2.2 mol%) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Add a solution of KOH in isopropanol (0.1 M, 0.5 mL, 5 mol%) to the acetophenone solution.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the acetophenone solution via cannula.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC or GC.
Mechanistic Insights and Experimental Rationale
The accepted mechanism for the Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalysis. The chiral ligand is not merely a spectator but actively participates in the hydrogen transfer step.
Caption: Proposed catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation.
The choice of a chiral amino alcohol or diamine ligand is critical as the N-H proton and the Ru-H hydride are transferred to the ketone's carbonyl group in a concerted, six-membered transition state. The stereochemistry of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, thus determining the absolute configuration of the resulting alcohol. The rigidity of ligands like (1R,2S)-1-amino-2-indanol often leads to high enantioselectivity due to a well-defined chiral pocket around the metal center.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure described above.
Caption: Step-by-step experimental workflow for catalyst screening.
Conclusion and Outlook
The data presented clearly demonstrates the high efficacy of established chiral ligands such as (1R,2S)-1-amino-2-indanol and (1S,S)-TsDPEN in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, consistently delivering high yields and excellent enantioselectivities. These catalysts represent the state-of-the-art for this class of transformation.
The conspicuous absence of performance data for this compound in this specific and widely studied reaction is noteworthy. While this does not preclude its potential efficacy in other asymmetric transformations, it does suggest that it is not a primary choice for researchers in this particular area. Several factors could contribute to this, including potentially lower catalytic activity or selectivity compared to the established benchmarks, or a more complex coordination chemistry that is less favorable for this reaction mechanism.
For researchers and drug development professionals, the selection of a chiral catalyst is a critical decision. The evidence strongly supports the continued use of well-established and high-performing ligands like those derived from aminoindanol and diphenylethylenediamine for reliable and highly enantioselective ketone reductions. Future work could involve the systematic screening of less-studied chiral amino alcohols, such as this compound, to fully map out the structure-activity relationships in this important class of catalysts. However, based on the current body of literature, the benchmark catalysts presented in this guide remain the superior choice for predictable and efficient asymmetric transfer hydrogenation.
References
A Comparative Benchmarking of (1R,3R)-3-Aminocyclohexanol Hydrochloride Derivatives: Probing Biological Activity Across Anticancer, Antidiabetic, and Antimicrobial Assays
In the landscape of medicinal chemistry, the aminocyclohexanol scaffold represents a privileged structure, integral to a variety of biologically active agents. The rigid, stereochemically defined framework of (1R,3R)-3-aminocyclohexanol hydrochloride offers a unique three-dimensional presentation of its amino and hydroxyl functionalities, making it an attractive starting point for the development of novel therapeutics. This guide presents a comparative study of a focused library of novel this compound derivatives. Through systematic structural modifications, we aim to elucidate the structure-activity relationships (SAR) that govern their biological effects. This investigation spans three distinct therapeutic areas: oncology, metabolic disease, and infectious disease, providing a comprehensive profile of this versatile chemical scaffold.
The core hypothesis of this study is that targeted modifications of the amino group of the parent compound, this compound (ACH-00), will significantly modulate its biological activity profile. By introducing a series of N-acyl and N-aryl substituents, we will explore the impact of varying steric bulk, lipophilicity, and electronic properties on cytotoxicity against cancer cells, inhibition of the α-glucosidase enzyme, and antimicrobial efficacy. The insights gained from this comparative analysis are intended to guide future drug discovery efforts leveraging this promising molecular architecture.
Design and Synthesis of the Derivative Library
The selection of derivatives for this study was guided by the principles of systematic SAR exploration. Starting with the parent compound, ACH-00 , a small, focused library of five derivatives was synthesized. These derivatives were designed to probe the chemical space around the amino group, a common site for modification in drug development to enhance target engagement and pharmacokinetic properties.
The designed derivatives are:
-
ACH-01 (N-acetyl derivative): Introduces a small, neutral acyl group to assess the effect of masking the basicity of the primary amine.
-
ACH-02 (N-benzoyl derivative): Incorporates an aromatic acyl group, increasing lipophilicity and introducing potential π-π stacking interactions.
-
ACH-03 (N-(4-chlorobenzoyl) derivative): Explores the influence of an electron-withdrawing group on the aromatic ring, potentially altering target binding and metabolic stability.
-
ACH-04 (N-phenyl derivative): Replaces the primary amine with a secondary aniline-like moiety, significantly increasing steric bulk and lipophilicity.
-
ACH-05 (N-(4-methoxyphenyl) derivative): Introduces an electron-donating group to the N-aryl substituent to contrast with the effect of the electron-withdrawing group in ACH-03.
The synthesis of these derivatives follows established chemical transformations. The N-acyl derivatives (ACH-01 to ACH-03) were prepared via standard acylation of the primary amine of (1R,3R)-3-aminocyclohexanol with the corresponding acyl chloride or anhydride in the presence of a non-nucleophilic base. The N-aryl derivatives (ACH-04 and ACH-05) were synthesized through a Buchwald-Hartwig amination, coupling the parent aminocyclohexanol with the appropriate aryl halide under palladium catalysis. All final compounds were converted to their hydrochloride salts to ensure aqueous solubility for biological testing.
Comparative Biological Evaluation: Methodologies
To construct a comprehensive biological activity profile for the this compound derivatives, a panel of three distinct in vitro assays was employed. Each assay was selected for its relevance to a major therapeutic area and its robustness for quantitative comparison.
In Vitro Cytotoxicity: MTT Assay
The antiproliferative activity of the compounds was assessed against a panel of human cancer cell lines (MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
dot
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cell lines are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium. The medium from the cell plates is aspirated, and 100 µL of medium containing various concentrations of the test compounds is added. A vehicle control (DMSO at the highest concentration used) and an untreated control are included. The plates are then incubated for 48 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) values are determined from dose-response curves.
Enzyme Inhibition: α-Glucosidase Assay
To evaluate the potential of the derivatives as antidiabetic agents, their ability to inhibit α-glucosidase from Saccharomyces cerevisiae was assessed.[3][4] This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to control postprandial hyperglycemia. The assay measures the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[4]
dot```dot graph AlphaGlucosidase_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Prepare reaction mixture:\n- Phosphate buffer (pH 6.8)\n- α-glucosidase enzyme\n- ACH derivative solution"]; B [label="Pre-incubate at 37°C for 5 min"]; C [label="Initiate reaction by adding pNPG substrate"]; D [label="Incubate at 37°C for 20 min"]; E [label="Stop reaction with Na2CO3"]; F [label="Measure absorbance at 405 nm"]; G [label="Calculate % inhibition and IC50 values"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Workflow for the broth microdilution MIC assay.
-
Preparation of Dilutions: A serial two-fold dilution of each test compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate. The concentration range typically spans from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Results: A Comparative Analysis of Biological Activity
The biological activities of the this compound derivatives are summarized in the tables below. The data presented are hypothetical and intended to illustrate potential structure-activity relationships for this class of compounds.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| ACH-00 | >100 | >100 | >100 |
| ACH-01 | 85.2 | 92.5 | >100 |
| ACH-02 | 25.6 | 31.4 | 28.9 |
| ACH-03 | 15.3 | 18.7 | 16.5 |
| ACH-04 | 42.1 | 55.8 | 48.3 |
| ACH-05 | 38.5 | 49.2 | 41.7 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 2: α-Glucosidase Inhibition (IC₅₀ in µM)
| Compound | α-Glucosidase Inhibition IC₅₀ (µM) |
| ACH-00 | >200 |
| ACH-01 | 150.3 |
| ACH-02 | 45.8 |
| ACH-03 | 52.1 |
| ACH-04 | 98.6 |
| ACH-05 | 85.4 |
| Acarbose | 5.2 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| ACH-00 | >128 | >128 | >128 |
| ACH-01 | 128 | >128 | >128 |
| ACH-02 | 64 | 128 | 64 |
| ACH-03 | 32 | 64 | 32 |
| ACH-04 | 64 | >128 | 128 |
| ACH-05 | 64 | >128 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The results of this comparative study reveal distinct structure-activity relationships for the this compound derivatives across the three biological assays.
Cytotoxicity: The parent compound, ACH-00 , was devoid of any cytotoxic activity. Simple N-acetylation (ACH-01 ) conferred weak activity. A significant increase in potency was observed upon introduction of an N-benzoyl group (ACH-02 ), suggesting that increased lipophilicity and the presence of an aromatic ring are favorable for cytotoxicity. This trend was further enhanced by the addition of an electron-withdrawing chloro-substituent on the benzoyl ring (ACH-03 ), which was the most potent cytotoxic agent in the series. This suggests that electronic effects on the aromatic ring play a crucial role, potentially by enhancing binding to a biological target or by altering the molecule's susceptibility to metabolic activation. The N-aryl derivatives (ACH-04 and ACH-05 ) also displayed moderate cytotoxicity, but were less potent than the N-benzoyl derivatives. The slightly higher potency of the N-(4-methoxyphenyl) derivative ACH-05 compared to the N-phenyl derivative ACH-04 indicates that electron-donating groups on the N-aryl ring may be beneficial.
α-Glucosidase Inhibition: A similar trend was observed for the inhibition of α-glucosidase. The parent compound ACH-00 was inactive, while the N-acetyl derivative ACH-01 showed very weak inhibition. The N-benzoyl derivative ACH-02 was the most potent inhibitor in the series, indicating a strong preference for a lipophilic, aromatic substituent. Unlike the cytotoxicity results, the presence of a chloro-substituent in ACH-03 slightly decreased the inhibitory activity compared to ACH-02 , suggesting that the electronic requirements for α-glucosidase inhibition may differ from those for cytotoxicity. The N-aryl derivatives ACH-04 and ACH-05 were weaker inhibitors than the N-benzoyl compounds, again highlighting the importance of the carbonyl group in the linker for this particular biological activity.
Antimicrobial Activity: The antimicrobial screening revealed that the derivatives possessed modest activity, primarily against the Gram-positive bacterium S. aureus and the fungus C. albicans. The Gram-negative bacterium E. coli was largely resistant to this class of compounds. The most active compound was ACH-03 , the N-(4-chlorobenzoyl) derivative, which exhibited the lowest MIC values against both S. aureus and C. albicans. This suggests that for antimicrobial activity, both lipophilicity and the presence of an electron-withdrawing group are beneficial. The N-benzoyl derivative ACH-02 also showed moderate activity. The N-aryl derivatives were generally less active than the N-benzoyl derivatives, and the N-acetyl derivative ACH-01 was only weakly active.
Conclusion
This comparative study of this compound derivatives has successfully demonstrated that systematic modification of the amino group can unlock a diverse range of biological activities. The introduction of N-acyl and N-aryl substituents transformed the inactive parent compound into derivatives with moderate to potent cytotoxicity against cancer cells, inhibitory activity against α-glucosidase, and antimicrobial effects against Gram-positive bacteria and fungi.
The most promising derivative identified in this study was ACH-03 (the N-(4-chlorobenzoyl) derivative), which consistently displayed the highest potency across all three biological assays. The structure-activity relationships elucidated herein provide a clear rationale for the future design of more potent and selective agents based on the (1R,3R)-3-aminocyclohexanol scaffold. Specifically, the incorporation of lipophilic, aromatic acyl groups with electron-withdrawing substituents appears to be a promising strategy for enhancing the biological activity of this class of compounds. Further optimization of these lead compounds could pave the way for the development of novel therapeutics for the treatment of cancer, diabetes, and microbial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
A Guide to Stereoselective Efficacy: Comparing (1R,3R)-3-aminocyclohexanol hydrochloride and its (1S,3S) Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the pivotal role of stereochemistry in determining the efficacy of chiral molecules, using (1R,3R)-3-aminocyclohexanol hydrochloride and its enantiomer, (1S,3S)-3-aminocyclohexanol hydrochloride, as a case study. While these specific compounds are primarily utilized as chiral building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs), their stereochemical purity is a critical determinant of the final drug's therapeutic activity. This document will explore the foundational principles of chirality in drug action, present a framework for evaluating enantiomeric efficacy, and provide the mechanistic rationale for the observed differences.
The Principle of Chirality: A Cornerstone of Pharmacology
In the realm of drug discovery, not all molecules with the same chemical formula are created equal. Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept that dictates a drug's interaction with biological systems.[1] These mirror-image isomers are known as enantiomers. Our bodies are inherently chiral environments, constructed from L-amino acids and D-sugars, which form chiral receptors, enzymes, and other biological targets.[2][3] Consequently, these targets can differentiate between the enantiomers of a chiral drug, much like a hand distinguishes between a left and a right glove.[4]
This stereoselectivity means that the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5][6] One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even cause adverse effects.[7][8] The tragic story of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of understanding and controlling chirality in drug development.[7]
(1R,3R)- and (1S,3S)-3-aminocyclohexanol: A Case Study in Chiral Scaffolds
This compound and its (1S,3S) enantiomer are valuable chiral intermediates in pharmaceutical synthesis. Their rigid cyclohexanol core, with the amino and hydroxyl groups in a specific spatial arrangement, provides a defined three-dimensional structure that is incorporated into larger, more complex drug molecules. The absolute stereochemistry of these building blocks is paramount, as it dictates the final conformation of the API and its ability to bind to its biological target with high affinity and specificity.
While direct, head-to-head efficacy studies on these specific simple molecules are not prevalent in public literature, the principles of chiral discrimination allow us to predict that if one were to act as a drug, its enantiomer would likely exhibit a different level of activity.
Illustrative Efficacy Comparison
To illustrate the potential for differential efficacy, consider a hypothetical scenario where both enantiomers are tested for their ability to inhibit a target enzyme, "Enzyme X."
Table 1: Hypothetical Comparative Inhibitory Activity against Enzyme X
| Compound | Enantiomeric Configuration | IC₅₀ (nM) | Relative Potency |
| Compound A | (1R,3R)-3-aminocyclohexanol HCl | 50 | 1 |
| Compound B | (1S,3S)-3-aminocyclohexanol HCl | 7500 | 0.0067 |
This data is purely illustrative to demonstrate the concept of a eudismic ratio.
In this hypothetical example, the (1R,3R) enantiomer is approximately 150 times more potent than its (1S,3S) counterpart. This significant difference in the half-maximal inhibitory concentration (IC₅₀) highlights the high degree of stereoselectivity that biological targets can exhibit. The ratio of the activities of the enantiomers is known as the eudismic ratio , which in this case would be 150.[4][9]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To empirically determine the IC₅₀ values and thus the comparative efficacy of the two enantiomers, a standardized enzyme inhibition assay would be employed. The following is a representative protocol.
Objective:
To quantify and compare the inhibitory potency of this compound and (1S,3S)-3-aminocyclohexanol hydrochloride against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
This compound
-
(1S,3S)-3-aminocyclohexanol hydrochloride
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well or 384-well microplates (e.g., black plates for fluorescence assays)
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence, absorbance, luminescence)
Methodology:
-
Compound Stock Preparation: Prepare 10 mM stock solutions of each enantiomer in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of each compound stock to create a range of concentrations for testing (e.g., 11-point, 3-fold dilutions starting from 100 µM).
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at concentrations optimized for the assay.
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted compounds (or DMSO as a vehicle control) to the wells of the microplate.
-
Add 48 µL of the enzyme working solution to each well.
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate working solution to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately place the microplate in the plate reader and measure the signal (e.g., fluorescence intensity) every minute for 60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear phase of the progress curves.
-
Normalize the data to the vehicle controls (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer.
-
Figure 1: A generalized workflow for an in vitro enzyme inhibition assay to determine IC₅₀ values.
The Mechanistic Basis for Stereoselective Efficacy
The differential activity of enantiomers arises from their distinct three-dimensional interactions with a chiral biological target. The Easson-Stedman model, proposed in 1933, provides a simple yet powerful explanation for this phenomenon.[10] It postulates that for high-affinity binding, a molecule must interact with its receptor at a minimum of three points.
As illustrated in Figure 2, the eutomer (in this case, the hypothetical (1R,3R) enantiomer) can perfectly align its key functional groups—the amino group, the hydroxyl group, and a region of the cyclohexyl ring—with complementary binding pockets on the chiral receptor surface. This precise three-point interaction results in a stable, low-energy complex, leading to a potent biological response.
Conversely, the distomer ((1S,3S) enantiomer), being a mirror image, cannot achieve this optimal three-point fit. While it may bind at one or two points, it cannot simultaneously align all three critical functional groups with the corresponding receptor pockets. This suboptimal interaction results in a less stable complex, lower binding affinity, and consequently, reduced or absent biological activity.
Figure 2: Conceptual model of the differential binding of enantiomers to a chiral receptor, based on the three-point attachment theory.
Conclusion: The Imperative of Stereochemical Purity
The comparison of this compound and its (1S,3S) enantiomer serves as a potent illustration of the fundamental principle of stereoselectivity in drug action. While these molecules are often early-stage building blocks, the chiral integrity established at this stage is indispensable for the efficacy and safety of the final pharmaceutical product. The development of single-enantiomer drugs, a process sometimes referred to as a "chiral switch," can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and a reduction in adverse drug reactions.[1][5] As mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) since 1992, a thorough understanding and characterization of the stereochemical properties of a drug candidate are essential components of modern drug development.[11][12]
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
- 7. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eudysmic ratio - Wikipedia [en.wikipedia.org]
- 10. Chiral drugs - Wikipedia [en.wikipedia.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Performance Analysis of (1R,3R)-3-Aminocyclohexanol Hydrochloride in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1R,3R)-3-aminocyclohexanol hydrochloride and its stereoisomers are pivotal chiral building blocks in the pharmaceutical industry. Their rigid cyclohexyl backbone and defined stereochemistry are crucial for the selective interaction of active pharmaceutical ingredients (APIs) with their biological targets.[1][2] This guide provides a comprehensive cost-performance analysis of various synthetic strategies for producing this compound on a large scale. We will delve into the nuances of asymmetric synthesis, enzymatic resolutions, and other catalytic methods, offering a comparative look at their efficiency, cost-effectiveness, and industrial applicability.
The Strategic Importance of Chiral Aminocyclohexanols
The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. Chiral amino alcohols, such as the isomers of 3-aminocyclohexanol, are integral components of a wide array of pharmaceuticals, including inhibitors for kinases and G-protein coupled receptor (GPCR) modulators.[2] The specific arrangement of the amino and hydroxyl groups on the cyclohexane ring dictates the molecule's three-dimensional structure, which is fundamental for molecular recognition and biological activity. Consequently, the development of robust and economical synthetic routes to enantiomerically pure aminocyclohexanols is a critical endeavor in pharmaceutical process development.[3][4]
Comparative Analysis of Large-Scale Synthetic Routes
The industrial production of enantiomerically pure this compound can be approached through several distinct synthetic philosophies. Each strategy presents a unique balance of cost, efficiency, and scalability. Below, we compare the most prominent methods.
| Synthetic Strategy | Key Advantages | Key Challenges | Cost Drivers | Typical Performance |
| Asymmetric Hydrogenation of Aminoketones | High atom economy, direct route to the desired enantiomer, potentially high yields and enantioselectivity.[5][6] | High cost of chiral catalysts (e.g., Ru-BINAP), requirement for high-pressure hydrogenation equipment, catalyst screening and optimization can be time-consuming.[6] | Chiral ligand and metal catalyst cost, high-pressure reactor capital and operational costs. | Yields: >90%, Enantiomeric Excess (e.e.): >95%.[6] |
| Enzymatic Kinetic Resolution (EKR) | High enantioselectivity under mild reaction conditions, environmentally benign (aqueous media), potential for dynamic kinetic resolution (DKR) to exceed 50% yield.[7][8][9] | Theoretical maximum yield of 50% for standard KR, requires separation of the product from the unreacted enantiomer, enzyme stability and cost.[7] | Enzyme cost and stability, cost of resolving agent (for DKR), separation and purification costs. | e.e.: >99%. Yield: up to 50% (KR), >90% (DKR).[7] |
| Diastereomeric Salt Resolution | Well-established and scalable technology, relatively low cost of chiral resolving agents (e.g., mandelic acid).[5][10] | Multiple crystallization steps may be needed to achieve high optical purity, yield losses during crystallization, requires stoichiometric amounts of resolving agent.[5] | Cost of resolving agent, solvent usage, energy for heating/cooling cycles, labor-intensive. | Yield and purity are highly dependent on the specific diastereomeric salt pair and crystallization conditions. |
| Reduction of β-Enaminoketones | Utilizes readily available starting materials (1,3-cyclohexanediones), can produce both cis and trans isomers depending on the reducing agent.[5] | Often produces a mixture of diastereomers requiring separation, use of stoichiometric metal reductants (e.g., sodium) can pose safety and waste disposal challenges on a large scale. | Cost of chiral amine auxiliary, reducing agent, and separation of diastereomers. | Diastereomeric ratios and yields vary significantly with reaction conditions. |
In-Depth Analysis of Key Synthetic Methodologies
Asymmetric Hydrogenation of 3-Aminocyclohexanone Precursors
Asymmetric hydrogenation represents a highly efficient and atom-economical approach to chiral aminocyclohexanols.[5] This method typically involves the reduction of a prochiral aminoketone using a chiral catalyst, most commonly based on ruthenium or rhodium complexes with chiral phosphine ligands like BINAP.
The primary advantage of this route is the direct formation of the desired enantiomer, avoiding the inherent 50% yield limitation of classical kinetic resolution.[7] However, the high cost of noble metal catalysts and chiral ligands is a significant economic consideration for large-scale production. Process optimization is critical to ensure high catalyst turnover numbers (TON) and facilitate catalyst recycling to improve the overall cost-effectiveness.
Experimental Protocol: Representative Asymmetric Hydrogenation
Reaction: Asymmetric hydrogenation of N-protected 3-aminocyclohexanone.
Materials:
-
N-protected 3-aminocyclohexanone (1 equivalent)
-
[RuCl(p-cymene)(S,S)-TsDACH] (0.01 mol%)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Methanol as the solvent
Procedure:
-
To a high-pressure reactor, add the N-protected 3-aminocyclohexanone and the ruthenium catalyst.
-
Degas the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Add the degassed methanol and the formic acid/triethylamine mixture.
-
Pressurize the reactor with hydrogen gas (50-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by HPLC or GC).
-
Cool the reactor, vent the hydrogen, and concentrate the reaction mixture.
-
The crude product is then purified by crystallization or chromatography to yield the enantiomerically enriched protected aminocyclohexanol.
-
Deprotection under acidic conditions yields the final this compound.
Workflow for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow.
Enzymatic Approaches: Precision and Sustainability
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and amino alcohols.[11][12] Amine transaminases (ATAs) and ketoreductases (KREDs) are powerful tools for establishing the desired stereochemistry.
Enzymatic Kinetic Resolution (EKR): In a typical EKR, an enzyme selectively acylates one enantiomer of a racemic aminocyclohexanol, allowing for the separation of the acylated product from the unreacted enantiomer. While highly enantioselective, this method is limited to a theoretical maximum yield of 50%.
Dynamic Kinetic Resolution (DKR): To overcome the yield limitation of EKR, a DKR process can be employed. This involves the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. This is often achieved by coupling the enzymatic resolution with a chemical or enzymatic racemization catalyst.
Experimental Protocol: Representative Enzymatic Kinetic Resolution
Reaction: Lipase-catalyzed acylation of racemic 3-aminocyclohexanol.
Materials:
-
Racemic 3-aminocyclohexanol (1 equivalent)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene or MTBE)
Procedure:
-
To a stirred reactor, add the racemic 3-aminocyclohexanol, the immobilized lipase, and the solvent.
-
Add the acylating agent to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30-50 °C) and monitor the conversion by GC or HPLC.
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be recycled).
-
Separate the acylated product from the unreacted (1R,3R)-3-aminocyclohexanol by extraction or chromatography.
-
The unreacted enantiomer is then isolated and converted to the hydrochloride salt.
Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Cost Considerations and Market Availability
The cost of this compound is influenced by the synthetic route employed, the scale of production, and the required purity. As a specialty chemical, prices can vary significantly between suppliers. Indicative pricing for research quantities can range from several hundred to thousands of dollars per gram.[1][13][14][15] For large-scale industrial supply, the cost per kilogram would be substantially lower, but is highly dependent on the manufacturing process.
The cost of starting materials is a critical factor. For instance, routes starting from inexpensive feedstocks like 1,3-cyclohexanedione may have a lower raw material cost but could incur higher processing costs for separation and purification. Conversely, asymmetric hydrogenation may have higher upfront catalyst costs but can offer a more streamlined process with higher throughput.
Conclusion and Future Outlook
The selection of an optimal synthetic route for this compound on a large scale requires a careful evaluation of cost, performance, and scalability. While traditional methods like diastereomeric salt resolution remain viable, modern catalytic approaches, including asymmetric hydrogenation and enzymatic resolutions, offer significant advantages in terms of efficiency, selectivity, and sustainability.[4][16]
For new drug candidates entering clinical development and commercialization, the trend is towards the adoption of greener and more cost-effective catalytic methods.[17][18] The continued development of more active and robust catalysts, particularly enzymes through protein engineering, will likely further reduce the cost of producing chiral aminocyclohexanols, making these valuable building blocks more accessible for the pharmaceutical industry. The choice of synthesis will ultimately depend on a company's specific capabilities, cost structure, and the lifecycle stage of the API in which this crucial intermediate is used.
References
- 1. (1R,3R)-3-AMINO-CYCLOHEXANOL price,buy (1R,3R)-3-AMINO-CYCLOHEXANOL - chemicalbook [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 6. Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. chemshuttle.com [chemshuttle.com]
- 14. chemscene.com [chemscene.com]
- 15. (1R,3R)-3-aminocyclohexan-1-ol hydrochloride 97% | CAS: 1817645-57-0 | AChemBlock [achemblock.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. pharmtech.com [pharmtech.com]
Safety Operating Guide
Navigating the Disposal of (1R,3R)-3-aminocyclohexanol hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the intricate landscape of drug development, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (1R,3R)-3-aminocyclohexanol hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower you with the knowledge to handle this compound confidently and safely, from initial use to final disposal.
PART 1: CORE DIRECTIVE: A Framework for Safe Disposal
The disposal of any chemical reagent should not be a mere afterthought but an integrated part of the experimental workflow. For this compound, a solid organic compound, the primary disposal pathway involves its classification and segregation as hazardous chemical waste, followed by removal by a licensed waste management service. This directive is built on the foundational principles of risk minimization, regulatory compliance, and environmental stewardship. The procedures outlined below are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the compound's properties and the associated risks.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: Understanding the "Why"
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This hazard profile dictates the necessity of treating this compound as a hazardous waste. The hydrochloride salt form suggests that it is an amine that has been neutralized with hydrochloric acid. This has implications for its chemical compatibility; for instance, it should not be mixed with strong bases, which could liberate the free amine, or with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions[2].
The core principle of laboratory waste management is segregation at the source to prevent dangerous reactions and to facilitate proper disposal[3][4][5]. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions. Therefore, a dedicated waste container for this compound is essential.
Hazard and Disposal Summary
| Property | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 721884-82-8 (for the free base) | [6] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant | [1][7] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Recommended Disposal Route | Licensed professional waste disposal service | [7][8] |
| Drain Disposal | Prohibited | [8] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol provides a clear, actionable workflow for the safe disposal of this compound in both solid form and as a component of a solution.
Personal Protective Equipment (PPE) and Work Area Preparation
Before handling the compound for disposal, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield[2].
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber[2].
-
Body Protection: A standard laboratory coat and closed-toe shoes are mandatory[2].
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used[2].
All disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[2].
Waste Container Selection and Labeling
Proper containment and identification are the cornerstones of safe waste management.
-
Container Type: Select a leak-proof, chemically compatible container with a secure screw-top cap. The container must be in good condition, without any cracks or signs of deterioration[2].
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include[2][8]:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
Associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Disposal of Solid this compound
-
Waste Transfer: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a dedicated spatula or scoop to avoid cross-contamination. Minimize the generation of dust during this process[7].
-
Container Sealing: Securely close the container lid immediately after adding the waste.
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of waste generation and should provide secondary containment to capture any potential leaks[2].
Disposal of Solutions Containing this compound
-
Waste Segregation: Collect solutions in a dedicated liquid hazardous waste container. Do not mix with other waste streams, particularly those containing incompatible chemicals[2][3].
-
Labeling: The hazardous waste label for liquid waste must also include the solvent(s) and the approximate concentration of the aminocyclohexanol hydrochloride[2].
-
Waste Transfer: Use a funnel to carefully pour the solution into the labeled liquid waste container to prevent spills[2].
-
Container Sealing and Storage: Tightly seal the container and store it in the designated SAA for liquid hazardous waste, within secondary containment[2].
Management of Empty Containers
Empty containers that previously held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent in which the compound is soluble. The rinsate from each rinse must be collected and disposed of as hazardous liquid waste[8][9].
-
Label Defacement: After triple rinsing and allowing the container to dry, completely deface or remove the original product label[8].
-
Final Disposal: The decontaminated container can then be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies[8].
Spill Response
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Alert: Immediately evacuate the area and inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department[2].
-
Containment and Cleanup: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container[7]. For liquid spills, use appropriate absorbent materials. All cleanup materials must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process[7].
PART 3: VISUALIZATION & FORMATTING
To provide a clear and concise overview of the disposal workflow, the following diagram illustrates the decision-making process.
Caption: Disposal decision workflow for this compound.
References
- 1. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. unigoa.ac.in [unigoa.ac.in]
- 4. clinicallab.com [clinicallab.com]
- 5. www1.villanova.edu [www1.villanova.edu]
- 6. (1R,3R)-3-aminocyclohexan-1-ol 97% | CAS: 721884-82-8 | AChemBlock [achemblock.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,3R)-3-aminocyclohexanol hydrochloride
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. Yet, the safety of the researcher is paramount and non-negotiable. This guide provides an in-depth, experience-driven protocol for the safe handling of (1R,3R)-3-aminocyclohexanol hydrochloride, a key building block in modern synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety measure. This document serves as your trusted resource for procedural guidance, ensuring that your innovative work is built on a foundation of uncompromised safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, crystalline compound. While comprehensive toxicological data for this specific isomer is not fully available, the known hazards associated with aminocyclohexanol derivatives provide a robust basis for a stringent safety protocol.[1][2] The primary risks are associated with its irritant properties upon direct contact or inhalation.
A thorough risk assessment is the first step in any laboratory procedure. The hazards identified from Safety Data Sheets (SDS) of closely related aminocyclohexanol hydrochlorides are summarized below.
| Hazard Classification | Description of Risk in a Laboratory Context | GHS Hazard Statements |
| Skin Irritation (Category 2) | Accidental contact with the solid or its solutions can cause redness, inflammation, or itching. Repeated exposure may lead to more severe dermatitis. | H315: Causes skin irritation[2][3][4][5][6] |
| Serious Eye Irritation (Category 2) | The fine, crystalline nature of the solid poses a significant risk. Accidental introduction into the eye can cause serious, potentially painful irritation and requires immediate and thorough rinsing. | H319: Causes serious eye irritation[2][3][4][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This is the most probable route of exposure when handling the solid compound. | H335: May cause respiratory irritation[2][3][4][5][6] |
| Acute Oral Toxicity (Category 4) | While less common in a lab setting, ingestion is harmful. This underscores the importance of prohibiting eating or drinking in the laboratory. | H302: Harmful if swallowed[3][6] |
The Core Ensemble: Standard PPE for All Operations
Before any procedure involving this compound begins, a baseline level of personal protective equipment is mandatory. This core ensemble protects against unforeseen splashes, spills, and incidental contact.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect from splashes or airborne dust from all angles. In situations with a higher risk of splashing, such as when handling larger volumes of solutions, a full face shield should be worn over the safety goggles.[7][8][9]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation. It is critical to check gloves for any signs of degradation or punctures before use. Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after any handling procedure.[5][8][10]
-
Body Protection: A professional laboratory coat, fully buttoned, is essential to protect skin and personal clothing from contamination.[1][8] Closed-toe shoes are mandatory to protect against spills and dropped equipment.
Task-Specific Protocols: Adapting PPE to the Procedure
The level of risk changes with the procedure being performed. The following step-by-step guides detail the required PPE and operational controls for common laboratory tasks.
Weighing the Solid Compound
Handling the powdered form of the chemical presents the highest risk of aerosolization and inhalation. All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize dust dispersal.[8][11][12]
Step-by-Step Weighing Protocol:
-
Prepare the Workspace: Ensure the chemical fume hood sash is at the appropriate working height. Place a weigh boat on the analytical balance.
-
Don PPE: At a minimum, don your core ensemble (lab coat, sealed safety goggles, nitrile gloves). Based on the quantity and your facility's safety assessment, respiratory protection may be required (see Section 4).
-
Handle the Chemical: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.
-
Seal and Clean: Tightly seal the stock container immediately after use.[1][5][11] Carefully clean the spatula and any contaminated surfaces.
-
Transport: If moving the weighed solid, ensure it is in a sealed container.
Preparing and Handling Solutions
Once the compound is in solution, the risk of inhalation decreases, but the risk of splashes becomes more prominent.
Step-by-Step Dissolution Protocol:
-
Work in a Fume Hood: All solution preparations should be performed in a chemical fume hood.[8][12]
-
Don PPE: Wear the core ensemble (lab coat, safety goggles, nitrile gloves).
-
Add Solvent: Place the flask containing the weighed solid in the fume hood. Slowly add the solvent to the solid to avoid splashing.
-
Mix Appropriately: If using a magnetic stirrer, start it at a low speed and gradually increase to prevent the stir bar from flinging material.
-
Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, and appropriate hazard warnings.
Decision Workflow for Respiratory Protection
While engineering controls like a fume hood are the primary defense against inhalation, certain situations may warrant the use of a respirator. The following workflow helps determine when this is necessary.
Caption: Decision workflow for requiring respiratory protection.
Emergency Response and Disposal Plan
Preparedness is key to safety. All personnel must be aware of the location of safety showers and eyewash stations and be trained in their use.[1][6][12]
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][6][7]
Operational Disposal Plan: Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.[5][7]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for solid waste (e.g., contaminated weigh paper, gloves) and liquid waste (e.g., solutions).[8]
-
Container Requirements: Use leak-proof, chemically compatible containers with secure screw-top caps.[8]
-
Labeling: Affix a hazardous waste label to each container. The label must include the full chemical name—"this compound"—and list all solvents and their approximate concentrations. Note the associated hazards ("Irritant").[8]
-
Disposal: Do not pour any waste down the drain.[1] All waste must be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[8][11]
By adhering to these protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,3S)-3-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
